molecular formula C9H16O2 B074235 Acetic acid trans-2-hepten-1-YL ester CAS No. 1576-79-0

Acetic acid trans-2-hepten-1-YL ester

Cat. No.: B074235
CAS No.: 1576-79-0
M. Wt: 156.22 g/mol
InChI Key: AWCPMVVOGVEPRC-VOTSOKGWSA-N
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Description

Acetic acid trans-2-hepten-1-YL ester is a volatile, unsaturated ester of significant interest in chemical ecology and organic synthesis. Its primary research value lies in its role as a semiochemical and a key flavor/fragrance component. In entomological and behavioral studies, this compound is investigated as a potential pheromone or kairomone, influencing insect communication and foraging behavior. Its characteristic green, fatty, and fruity odor profile makes it a valuable reference standard and building block in the analysis and synthesis of complex flavor matrices in food science and perfumery research. Chemically, the trans-configured double bond and the reactive ester group provide a versatile handle for further synthetic modification, such as reduction to the corresponding alcohol or transesterification. Researchers utilize this compound to study structure-activity relationships in olfaction, to develop novel synthetic methodologies for alkenyl esters, and to create authentic standards for analytical chemistry applications, including gas chromatography-mass spectrometry (GC-MS). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-hept-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h6-7H,3-5,8H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCPMVVOGVEPRC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015449
Record name (E)-Hept-2-enyl acetate
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fresh leaf aroma
Record name Hept-trans-2-en-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

192.00 to 193.00 °C. @ 760.00 mm Hg
Record name Hept-trans-2-en-1-yl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name Hept-trans-2-en-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.889-0.895
Record name Hept-trans-2-en-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16939-73-4
Record name (E)-2-Heptenyl acetate
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URL https://commonchemistry.cas.org/detail?cas_rn=16939-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Heptenyl acetate, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hepten-1-ol, 1-acetate, (2E)-
Source EPA Chemicals under the TSCA
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Record name (E)-Hept-2-enyl acetate
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Record name (E)-hept-2-enyl acetate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HEPTENYL ACETATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW02YZ45Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hept-trans-2-en-1-yl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

"Acetic acid trans-2-hepten-1-YL ester" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Acetic Acid trans-2-Hepten-1-yl Ester

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physical properties of this compound, a compound of significant interest in the flavor, fragrance, and specialty chemical industries. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data from authoritative sources, offering not only quantitative values but also field-proven insights into their measurement and implications. The guide covers compound identification, core physical characteristics, experimental methodologies, and safety protocols, ensuring a thorough and practical understanding of the substance.

Introduction and Compound Overview

This compound, commonly known in the industry as (E)-2-heptenyl acetate, is an organic compound classified as a carboxylic acid ester.[1] It is primarily recognized for its distinct organoleptic properties, presenting a sweet, waxy, and tropical aroma reminiscent of kiwi and pineapple.[2][3] This characteristic profile makes it a valuable ingredient in the formulation of complex fruit flavors and fragrances.[2]

From a chemical standpoint, its structure features a nine-carbon backbone, an ester functional group, and a double bond in the trans (or E) configuration. This specific stereochemistry is crucial to its physical and sensory properties. This guide offers a detailed exploration of these properties, grounded in verifiable data to support research and development activities.

Caption: 2D Chemical Structure of (2E)-hept-2-en-1-yl acetate.

Compound Identification

Accurate identification is paramount in scientific research. The following table consolidates the key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name (2E)-hept-2-en-1-yl acetate[1][4]
CAS Number 16939-73-4[2][4][5]
Synonyms trans-2-Heptenyl acetate, (E)-2-Heptenyl acetate, Acetic acid (E)-2-heptenyl ester, hept-trans-2-en-1-yl acetate[2][6][7]
Molecular Formula C₉H₁₆O₂[4][5][8]
Molecular Weight 156.22 - 156.23 g/mol [4][5][9]
InChI InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h6-7H,3-5,8H2,1-2H3/b7-6+[1][4]
InChIKey AWCPMVVOGVEPRC-VOTSOKGWSA-N[1][4]
FEMA Number 4125[2][3]
EC Number 241-002-3[6][10]

Scientist's Insight: While multiple CAS numbers may be encountered in literature, CAS 16939-73-4 is the most reliably assigned registry number for the trans or (E) isomer, which is critical for stereospecific applications.[2][4][5] The FEMA number indicates its status as a recognized flavoring substance.[2][3]

Core Physical Properties

The physical properties of a compound dictate its behavior in various applications, from reaction kinetics to formulation stability. The data below represents a synthesis of values from multiple reputable sources.

PropertyValueConditionsSource(s)
Appearance Colorless, clear liquidAmbient[2][3][11]
Odor Profile Sweet, waxy, tropical, fruity with notes of kiwi and pineapple10% in dipropylene glycol[2][3]
Boiling Point 192 - 194 °C760 mmHg[2][3][7]
Density 0.889 - 0.895 g/cm³25 °C[2]
0.8915 g/cm³18 °C[7]
Refractive Index 1.4280 - 1.434020 °C[2]
Flash Point 73.6 - 74 °C (165 °F)Closed Cup[2][6][10]
Vapor Pressure ~0.409 mmHg25 °C (Estimated)[2][11]
Solubility Insoluble in water; Soluble in alcoholStandard[2][12]
LogP (o/w) ~3.11 - 3.23(Estimated)[1][2][3]

Scientist's Insight: The high boiling point and low vapor pressure are consistent with a molecule of this molecular weight and polarity, indicating it is not highly volatile at room temperature, which is a desirable trait for fragrance longevity. The LogP value, a measure of lipophilicity, suggests it will readily associate with non-polar phases, a key consideration in emulsion-based formulations or drug delivery systems.[1][2][3]

Experimental Protocol: Determination of Refractive Index

To ensure trustworthiness and reproducibility, this section details a standard protocol for measuring a key physical property. The refractive index is a fundamental property used for substance identification and purity assessment.

Objective: To accurately measure the refractive index of this compound using an Abbe refractometer.

Methodology:

  • Instrument Calibration:

    • Turn on the refractometer and the attached circulating water bath. Set the temperature to precisely 20.0 °C. Allow the system to equilibrate for at least 15 minutes.

    • Calibrate the instrument using a certified refractive index standard, typically distilled water (n_D = 1.3330 at 20 °C) or a standard block provided by the manufacturer. Adjust the instrument until the reading matches the standard's certified value.

    • Causality: Calibration is a non-negotiable first step. It corrects for any instrumental drift and ensures the measurements are traceable to a known standard, forming a self-validating system.

  • Sample Application:

    • Using a clean glass pipette, place 2-3 drops of the this compound onto the surface of the main prism.

    • Close the prism assembly firmly but gently. The liquid should spread evenly, creating a thin film without air bubbles.

    • Causality: A uniform, bubble-free film is essential for a clear, sharp borderline in the eyepiece, which is necessary for an accurate reading.

  • Measurement:

    • Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

    • Turn the fine adjustment knob to bring the borderline into sharp focus.

    • If color fringing (chromatic aberration) is observed at the borderline, turn the compensator dial until the fringe disappears and the borderline is a sharp, black-and-white line.

    • Align the sharp borderline precisely with the crosshairs in the eyepiece.

    • Causality: The compensator corrects for the dispersion of different wavelengths of light, ensuring the measurement is specific to the sodium D-line (589 nm), the standard for refractive index reporting.

  • Reading and Cleaning:

    • Press the "Read" button or look at the internal scale to obtain the refractive index value. Record the value to four decimal places, along with the temperature (e.g., n_D = 1.4315 at 20.0 °C).

    • Perform at least three independent measurements, cleaning the prism with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol) between each replicate.

    • Causality: Multiple readings ensure precision and help identify any potential outliers caused by improper sample application or temperature fluctuation. Thorough cleaning prevents cross-contamination and residue buildup that would corrupt subsequent measurements.

G cluster_prep Preparation cluster_measure Measurement Cycle cluster_validation Validation & Completion Start Start Calibrate Calibrate Refractometer (20.0 °C) Start->Calibrate Apply Apply Sample to Prism Calibrate->Apply Focus Focus Borderline & Adjust Compensator Apply->Focus Read Read & Record Value (n_D at T) Focus->Read Clean Clean Prisms (Ethanol/Isopropanol) Read->Clean Check Replicates < 3? Clean->Check Check->Apply Yes End End Check->End No

Caption: Workflow for the determination of refractive index.

Safety and Handling

While this compound is not classified as a highly hazardous substance, prudent laboratory practices are essential.[2]

  • Classification: It is classified as a combustible liquid (H227).[3] Therefore, it should be kept away from open flames, sparks, and other sources of ignition.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields and chemical-resistant gloves (e.g., nitrile).

  • Handling: Use in a well-ventilated area to avoid inhalation of vapors. Avoid contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a well-characterized compound with a consistent set of physical properties that are vital to its application in the flavor and fragrance industries. Its defined boiling point, density, refractive index, and sensory profile provide the necessary parameters for quality control, formulation, and new product development. The methodologies for determining these properties are robust and rely on fundamental principles of physical chemistry, ensuring that researchers and developers can work with this compound with a high degree of confidence and reproducibility.

References

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. Retrieved from [Link]

  • NIST. (n.d.). trans-2-Heptenyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). Retrieved from [Link]

  • PubChem. (n.d.). Hept-2-EN-1-YL acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-ol. Retrieved from [Link]

Sources

"trans-2-hepten-1-yl acetate" chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-2-Hepten-1-yl acetate is an organic compound classified as a carboxylic ester, recognized for its distinct sensory properties and its role as a versatile chemical intermediate.[1][2] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, methods for structural characterization, and its principal applications. With a focus on scientific integrity, this document synthesizes established data to offer field-proven insights for professionals in chemical research and development.

Section 1: Chemical Identity and Physicochemical Properties

trans-2-Hepten-1-yl acetate, also known as (E)-hept-2-enyl acetate, is an acyclic ester with a seven-carbon chain, a double bond in the trans (E) configuration at the second carbon, and an acetate group at the first position.[3] This specific stereochemistry is crucial to its chemical and biological properties.

Chemical Structure and Identifiers

The identity of a chemical compound is fundamentally defined by its structure and standardized identifiers, which ensure unambiguous communication in research and commerce.

Chemical Structure Diagram:

Caption: 2D structure of trans-2-hepten-1-yl acetate.

Key Identifiers:

IdentifierValueSource
IUPAC Name (2E)-hept-2-en-1-yl acetate[2][3]
CAS Number 16939-73-4[1][2][3]
Molecular Formula C₉H₁₆O₂[3][4][5]
Molecular Weight 156.22 g/mol [3][5]
InChI Key AWCPMVVOGVEPRC-VOTSOKGWSA-N[2][3]
Canonical SMILES CCCC\C=C\COC(C)=O[2]
Synonyms (E)-2-Heptenyl acetate, trans-2-Heptenyl acetate[3][4]
Physicochemical Data

The physical properties of trans-2-hepten-1-yl acetate are critical for its handling, purification, and application, particularly in the flavor and fragrance industry.

PropertyValueUnitConditions
Boiling Point 192-194°Cat 1 atm
Density 0.8915g/cm³at 18 °C
Refractive Index 1.428 - 1.434at 20 °C
Flash Point 73.89°CClosed Cup
Water Solubility 0.32g/LEstimated
logP 3.23Estimated

(Data sourced from references[1][4][6])

Section 2: Synthesis and Purification

The most direct and common synthesis route for trans-2-hepten-1-yl acetate is the esterification of its corresponding alcohol, trans-2-hepten-1-ol. This two-step process begins with the selective reduction of trans-2-heptenal.

Synthesis Workflow Diagram:

G start Starting Material: trans-2-Heptenal step1 Step 1: Selective Reduction Reagent: Sodium Borohydride (NaBH₄) Solvent: Ethanol start->step1 intermediate Intermediate Product: trans-2-Hepten-1-ol step1->intermediate step2 Step 2: Acetylation Reagent: Acetic Anhydride Catalyst: Pyridine intermediate->step2 product Final Product: trans-2-Hepten-1-yl Acetate step2->product purification Purification: Fractional Distillation product->purification

Caption: Two-step synthesis pathway for trans-2-hepten-1-yl acetate.

Experimental Protocol: Synthesis

Causality: The choice of sodium borohydride (NaBH₄) in Step 1 is critical. It is a mild reducing agent that selectively reduces the aldehyde group of trans-2-heptenal to an alcohol without affecting the carbon-carbon double bond.[7] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could risk over-reduction. The subsequent acetylation (Step 2) is a standard esterification using acetic anhydride with pyridine, which acts as both a catalyst and a scavenger for the acetic acid byproduct.[8]

Step 1: Reduction of trans-2-Heptenal to trans-2-Hepten-1-ol

  • Set up a round-bottom flask equipped with a magnetic stirrer and an addition funnel in an ice bath.

  • Dissolve trans-2-heptenal (1 eq.) in 95% ethanol and add the solution to the flask.

  • Slowly add a solution of sodium borohydride (NaBH₄, 0.3 eq.) in ethanol via the addition funnel over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quench the reaction by slowly adding dilute hydrochloric acid (1M HCl) until the solution is slightly acidic (pH ~6).

  • Perform a liquid-liquid extraction with diethyl ether (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude trans-2-hepten-1-ol.

Step 2: Acetylation of trans-2-Hepten-1-ol

  • In a clean, dry flask, dissolve the crude trans-2-hepten-1-ol (1 eq.) in pyridine (1.5 eq.).

  • Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 eq.).

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3x volume).

  • Wash the combined organic layers sequentially with 5% HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification Protocol

Trustworthiness: The final product's purity is validated through fractional distillation under reduced pressure. This technique is effective for separating the target ester from any remaining starting alcohol or high-boiling-point impurities, as their vapor pressures will be sufficiently different. The purity should be confirmed post-distillation using Gas Chromatography (GC).

  • Set up a fractional distillation apparatus with a vacuum adapter.

  • Heat the crude product gently under reduced pressure.

  • Collect the fraction distilling at the appropriate temperature and pressure range for trans-2-hepten-1-yl acetate.

  • Analyze the purity of the collected fraction using GC-MS.

Section 3: Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. Each technique provides unique information about the molecule's framework.

TechniqueExpected Observations
¹H NMR - Olefinic Protons: Two distinct multiplets between 5.5-5.9 ppm, with a large coupling constant (J ≈ 15 Hz) confirming the trans configuration. - Methylene Protons (adjacent to oxygen): A doublet around 4.5 ppm. - Acetyl Protons: A sharp singlet around 2.0 ppm. - Alkyl Protons: A series of multiplets between 0.9 and 2.2 ppm.
¹³C NMR - Carbonyl Carbon: A signal around 170-171 ppm. - Olefinic Carbons: Two signals between 123-138 ppm. - Methylene Carbon (adjacent to oxygen): A signal around 65 ppm. - Acetyl Carbon: A signal around 21 ppm.
FT-IR - C=O Stretch (Ester): Strong, sharp absorbance band around 1740 cm⁻¹. - C-O Stretch (Ester): Strong absorbance around 1230 cm⁻¹. - C=C Stretch: Absorbance around 1670 cm⁻¹. - =C-H Bend (trans): Characteristic strong absorbance around 970 cm⁻¹.
Mass Spec (EI) - Molecular Ion (M⁺): A peak at m/z = 156. - Key Fragment: A prominent peak at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺.

(Expected data is based on standard values for similar functional groups and structures.)

Section 4: Applications in Research and Industry

trans-2-Hepten-1-yl acetate's primary commercial application is within the flavor and fragrance industry.[6]

  • Flavor Agent: It is used to impart sweet, waxy, and tropical fruit notes, often described as reminiscent of kiwi and pineapple.[6] It can add an exotic twist to apple, peach, and berry flavor profiles.[6]

  • Fragrance Component: In perfumery, it contributes to fruity and green top notes in various compositions.

  • Chemical Intermediate: As an allylic acetate, it can serve as a precursor in organic synthesis. The acetate group can act as a leaving group in substitution reactions, enabling the introduction of other functional groups at the allylic position. This makes it a useful building block for more complex molecules, including potential pharmaceutical intermediates.

Section 5: Safety and Handling

According to available safety data, trans-2-hepten-1-yl acetate is not classified under major hazard categories.[6] However, standard laboratory safety practices should always be followed.

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Storage: Store in a cool, dry place away from ignition sources. Keep container tightly closed.

  • Toxicity: Detailed toxicological data is limited. It is recommended to handle it as a potentially harmful chemical and avoid inhalation or ingestion.[9]

References

  • NIST. (n.d.). trans-2-Heptenyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-hepten-1-yl acetate. Retrieved from [Link]

  • FooDB. (2018). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Hept-trans-2-en-1-yl acetate (HMDB0032307). Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). trans-2-Hepten-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). Hept-2-EN-1-YL acetate. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hepten-1-al. National Institutes of Health. Retrieved from [Link]

  • Natural Volatiles and Essential Oils. (2021). Synthesis Of Pheromon Grapholitha Molesta Busck. Retrieved from [Link]

Sources

A Technical Guide to the Natural Occurrence and Analysis of Acetic Acid trans-2-Hepten-1-yl Ester in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Contributor to Plant Aromatic Profiles

Acetic acid trans-2-hepten-1-yl ester, also known as (E)-2-hepten-1-yl acetate, is a volatile organic compound (VOC) belonging to the ester class of natural products. With the molecular formula C₉H₁₆O₂, this colorless to slightly yellow liquid possesses a characteristic fruity and green aroma. In the plant kingdom, it functions as a secondary metabolite, contributing significantly to the complex aromatic bouquet of various fruits and flowers.[1] These volatile esters are crucial for plant communication, playing roles in attracting pollinators, deterring herbivores, and acting as defense signaling molecules.[2]

This technical guide provides a comprehensive overview of the natural distribution of this compound in plants, its putative biosynthetic pathway, and the state-of-the-art analytical methodologies for its extraction, identification, and quantification. The content is tailored for researchers, phytochemists, and professionals in the drug development and flavor and fragrance industries, offering both foundational knowledge and detailed, actionable protocols.

Natural Distribution in the Plant Kingdom

The occurrence of this compound has been documented primarily in the fruits of species within the Rosaceae family. Its presence is a key factor in the characteristic aroma profile of these fruits. While not as ubiquitous as some C6 "green leaf volatile" esters, its detection in commercially important fruits underscores its relevance in food science and phytochemistry.

Table 1: Documented Natural Occurrences of this compound
Plant Species (Scientific Name)FamilyPlant Part AnalyzedKey Findings & Relative AbundanceReference(s)
Malus domestica (cv. Starkrimson)RosaceaeFruit (Fresh-cut)Identified as a volatile component. Its relative abundance was shown to be influenced by post-harvest treatments, indicating its dynamic biosynthesis in fruit tissues.[3][4]
Cydonia oblonga Mill. (Quince)RosaceaeFruitIdentified as one of the numerous volatile constituents contributing to the fruit's complex aroma. It is typically found alongside other esters, alcohols, and terpenes.[5][6][7]
Vitis vinifera L. (Grape)VitaceaeFlowerListed as a minor volatile component (0.80%) in the essential oil of the flower in a comprehensive database of essential oil components.[8]

The Biosynthetic Pathway: From Fatty Acids to Volatile Esters

The formation of this compound is intricately linked to the lipoxygenase (LOX) pathway, a major metabolic cascade responsible for producing a class of compounds known as green leaf volatiles (GLVs).[9][10] This pathway is typically initiated in response to tissue damage, such as herbivory or mechanical wounding, which disrupts cell membranes and allows enzymes to access their substrates.[11] The biosynthesis is a multi-step enzymatic process.

Causality of the Pathway: The LOX pathway is the established origin for short-chain (typically C6 and C9) unsaturated aldehydes and alcohols in plants.[12] The presence of a C7 ester like trans-2-heptenyl acetate is a logical extension of this pathway. The process begins with the enzymatic breakdown of C18 polyunsaturated fatty acids (PUFAs) like linolenic or linoleic acid. The cleavage of these fatty acids by hydroperoxide lyase (HPL) can generate aldehyde fragments of various lengths. The subsequent reduction and esterification steps are carried out by enzymes with broad substrate specificities, allowing for the formation of a diverse array of volatile esters from the available alcohol and acyl-CoA precursors.

The key enzymatic steps are:

  • Lipid Hydrolysis: Lipases release polyunsaturated fatty acids (e.g., linolenic acid) from cell membranes.

  • Oxygenation by Lipoxygenase (LOX): LOX incorporates molecular oxygen into the fatty acid backbone, creating a hydroperoxide intermediate (e.g., 13-hydroperoxyoctadecatrienoic acid, 13-HPOT).

  • Cleavage by Hydroperoxide Lyase (HPL): HPL cleaves the hydroperoxide intermediate. While this typically yields C6 and C12 fragments, alternative cleavage can produce other aldehydes. To form a C7 precursor, a different starting fatty acid or a variant lyase activity would be required, a subject of ongoing research.

  • Reduction by Alcohol Dehydrogenase (ADH): The resulting aldehyde (trans-2-heptenal) is reduced to its corresponding alcohol, trans-2-hepten-1-ol.

  • Esterification by Alcohol Acyltransferase (AAT): Finally, an AAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the trans-2-hepten-1-ol, forming this compound and releasing Coenzyme A.[13] Plant AATs are known for their ability to utilize a wide range of alcohol and acyl-CoA substrates, which accounts for the vast diversity of esters found in plant aromas.[14]

Biosynthesis of this compound cluster_membrane Cell Membrane PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) LOX Lipoxygenase (LOX) PUFA->LOX HPOT Fatty Acid Hydroperoxides (e.g., 13-HPOT) HPL Hydroperoxide Lyase (HPL) HPOT->HPL Heptenal trans-2-Heptenal (C7 Aldehyde) ADH Alcohol Dehydrogenase (ADH) Heptenal->ADH Heptenol trans-2-Hepten-1-ol (C7 Alcohol) AAT Alcohol Acyltransferase (AAT) Heptenol->AAT AcetylCoA Acetyl-CoA AcetylCoA->AAT FinalEster Acetic Acid trans-2-Hepten-1-yl Ester CoA Coenzyme A LOX->HPOT HPL->Heptenal ADH->Heptenol AAT->FinalEster AAT->CoA

Caption: Putative biosynthesis via the Lipoxygenase (LOX) pathway.

Analytical Methodologies for Isolation and Identification

The analysis of volatile esters from plant matrices requires sensitive techniques that can handle complex mixtures and low concentrations. The gold standard for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step like Headspace Solid-Phase Microextraction (HS-SPME).[15] This approach is ideal as it is solventless, highly sensitive, and minimizes the degradation of thermally labile compounds.

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a self-validating system for the confident identification of this compound.

1. Sample Preparation: a. Collect fresh plant material (e.g., 2-5 g of fruit pulp or flower petals). b. Homogenize the tissue in a sealed container to initiate the enzymatic release of volatiles. For fruit, blending briefly is sufficient. c. Transfer the homogenized sample into a 20 mL headspace vial. d. Rationale: Wounding the tissue is critical to activate the LOX pathway and maximize the release of GLVs for analysis.[11]

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Place the sealed vial in a heating block or water bath set to 40-60°C. b. Introduce an SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the headspace above the sample. Do not let the fiber touch the sample. c. Allow the fiber to adsorb the volatiles for a set period, typically 30-60 minutes. d. Rationale: SPME pre-concentrates the volatile analytes from the headspace onto a solid-phase coating, significantly increasing detection sensitivity. The choice of fiber coating is crucial for effectively trapping the target semi-volatile esters.[7]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Immediately after extraction, insert the SPME fiber into the heated injection port (e.g., 250°C) of the GC-MS. b. Desorb the analytes from the fiber onto the GC column for 3-5 minutes in splitless mode. c. Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm). d. Program the GC oven with a temperature gradient, for example:

  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp: Increase to 240°C at a rate of 3-5°C/minute.
  • Final hold: Hold at 240°C for 5-10 minutes. e. Set the mass spectrometer to scan in Electron Ionization (EI) mode over a mass range of m/z 35-400. f. Rationale: GC separates the complex mixture of volatiles based on their boiling points and polarity. MS fragments the eluted compounds into predictable patterns, creating a mass spectrum that serves as a chemical fingerprint.[15][16]

4. Data Analysis and Identification: a. Identify the target compound by comparing its retention time and mass spectrum with those of an authentic chemical standard. b. In the absence of a standard, tentatively identify the compound by matching its mass spectrum against a reference library (e.g., NIST, Wiley).[8][15] c. Confirm the identification by comparing the calculated Linear Retention Index (LRI) with published values.

Analytical Workflow cluster_gcms GC-MS Analysis Plant Plant Material (e.g., Fruit, Flower) Vial Homogenization & Incubation in Vial Plant->Vial 1. Sample Prep SPME Headspace SPME (Adsorption) Vial->SPME 2. Extraction Injector Thermal Desorption (Injector Port) SPME->Injector 3. Injection GCMS GC-MS System Data Data Processing ID Compound ID Data->ID Library Match Retention Index GC GC Separation (Column) Injector->GC MS MS Detection (Mass Spectrum) GC->MS MS->Data 4. Data Acq.

Caption: HS-SPME-GC-MS workflow for volatile ester analysis.

Biological Activity and Potential Applications

Specific research into the biological activities of this compound is limited. However, based on the known functions of related volatile esters, several potential roles and applications can be inferred:

  • Antimicrobial Properties: Esters of alkenoic acids have been shown to possess general antifungal properties.[17] It is plausible that trans-2-heptenyl acetate contributes to the plant's defense against microbial pathogens.

  • Insect Communication: As a volatile compound, it may act as a kairomone (attractant) or allomone (repellent) for insects, influencing herbivory and pollination. For instance, the profile of volatiles, including esters, in quince has been studied in relation to infestation by the codling moth.[7]

  • Flavor and Fragrance Industry: Due to its pleasant fruity-green aroma, it is a valuable component in the formulation of nature-identical flavors and fragrances for use in food products, beverages, and cosmetics.

Conclusion and Future Directions

This compound is a naturally occurring volatile compound, primarily identified in fruits of the Rosaceae family, such as apple and quince. Its biosynthesis is rooted in the well-characterized lipoxygenase pathway, which produces a wide range of aroma and defense compounds. The established HS-SPME-GC-MS methodology provides a robust framework for its confident identification and quantification in diverse plant matrices.

Future research should focus on expanding the chemotaxonomic survey of this ester across a wider range of plant families to better understand its distribution. Furthermore, dedicated studies are needed to elucidate its specific biological activities, particularly its role in plant-insect and plant-pathogen interactions. Such investigations could unlock new applications in sustainable agriculture, such as in the development of novel biopesticides or pest attractants.

References

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry (4th ed.). Allured Publishing Corporation. [Link not available for direct download, book reference]
  • Ahmad, S., & Hayat, S. (2020). Nutritional Composition, Phytochemistry and Medicinal Use of Quince (Cydonia oblonga Miller) with Emphasis on its Processed and By-Products. Journal of Food Processing and Technology, 11(6). Available at: [Link]

  • Tsuneya, T., Ishihara, M., Shiota, H., & Shiga, M. (1983). Volatile Components of Quince Fruit (Cydonia oblonga Mill.). Agricultural and Biological Chemistry, 47(11), 2495-2502. Available at: [Link]

  • López, M. L., Gómez, M. P., Díaz, A., Jofré, F., Camina, J. L., & Dambolena, J. S. (2022). Changes in the volatile profile of four cultivars of quince (Cydonia oblonga) produced by codling moth (Cydia pomonella) infestation. Phytochemistry Letters, 49, 187–191. Available at: [Link]

  • Grosch, W., & Belitz, H.-D. (2009). Food Chemistry (4th rev. ed.). Springer. [Link not available for direct download, book reference]
  • Gigot, C., Ongena, M., Fauconnier, M.-L., Wathelet, J.-P., du Jardin, P., & Thonart, P. (2010). The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles. Biotechnologie, Agronomie, Société et Environnement, 14(3), 451-460. Available at: [Link]

  • Feussner, I., & Wasternack, C. (2002). The lipoxygenase pathway. Annual Review of Plant Biology, 53, 275-297. Available at: [Link]

  • Pinto, C., et al. (2021). Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. Catalysts, 11(1), 101. Available at: [Link]

  • VDOC.PUB. (n.d.). Identification Of Essential Oil Components By Gas Chromatography/mass Spectrometry. Available at: [Link]

  • Scribd. (n.d.). ADAMS - Identification of Essential Oil Components by GC-MS PDF. Available at: [Link]

  • Huhtanen, C. N., & Guy, E. J. (1984). Antifungal Properties of Esters of Alkenoic and Alkynoic Acids. Journal of Food Science, 49(1), 281-281. Referenced in: [Link]

  • Li, Y., et al. (2024). Effects of Different Calcium Preparations on Fresh-Cut Quality and Storage Quality of Starkrimson Apple. Foods, 13(1), 123. Available at: [Link]

  • ResearchGate. (2015). The lipoxygenase pathway in plants. The substrates and products of the.... Available at: [Link]

  • Koeduka, T., et al. (2011). Functional evolution of biosynthetic enzymes that produce plant volatiles. Plant Signaling & Behavior, 6(11), 1739-1743. Available at: [Link]

  • Diablo Analytical. (n.d.). IDENTIFICATION OF ESSENTIAL OIL COMPONENTS BY GAS CHROMATOGRAPHY/ MASS SPECTROMETRY, ed. 4.1. Available at: [Link]

  • Scribd. (n.d.). Identification of Essential Oil Components by Gas Chromatography. Available at: [Link]

  • FEMA. (n.d.). GRAS Substances (4069-4253). Available at: [Link]

  • Souleyre, E. J. F., et al. (2005). An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor. FEBS Journal, 272(12), 3132-3144. Referenced by iGEM: [Link]

  • Lurie, S., & Watkins, C. B. (2017). Alcohol acyl transferase 1 links two distinct volatile pathways that produce esters and phenylpropenes in apple fruit. The Plant Journal, 90(4), 763-777. Available at: [Link]

  • ResearchGate. (2024). Effects of Different Calcium Preparations on Fresh-Cut Quality and Storage Quality of Starkrimson Apple. Available at: [Link]

Sources

A Technical Guide to trans-2-Hepten-1-yl Acetate: Exploring its Putative Role as a Green Leaf Volatile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Green Leaf Volatiles (GLVs) are a class of biogenic volatile organic compounds (VOCs) released by plants, most notably upon tissue damage.[1][2] These molecules, typically C6 aldehydes, alcohols, and their corresponding esters, are responsible for the characteristic "green" odor of freshly cut grass and damaged leaves.[3] Beyond their familiar scent, GLVs are critical mediators of plant-insect and plant-plant interactions, acting as key signaling molecules in complex ecological networks.[4] They are synthesized via the oxylipin pathway from the oxidative cleavage of fatty acids.[5][6] While the C6 family of GLVs is extensively studied, the broader class of these compounds includes other chain lengths. This guide focuses on trans-2-hepten-1-yl acetate, a C7 acetate ester, and explores its identity and function as a putative green leaf volatile.

This document provides a technical framework for researchers, chemists, and drug development professionals interested in the biosynthesis, ecological significance, and analytical characterization of this and other under-investigated semiochemicals. We will delve into a hypothesized biosynthetic pathway, infer potential ecological roles based on structurally similar compounds, and provide detailed protocols for its analysis and synthesis.

I. Biochemical Profile and a Hypothesized Biosynthetic Pathway

While the biosynthesis of C6 GLVs is well-established, the pathway for C7 analogues like trans-2-hepten-1-yl acetate is less characterized. We can, however, propose a scientifically grounded hypothesis based on the known mechanisms of the oxylipin pathway.

The biosynthesis of GLVs is initiated by mechanical damage or herbivore attack, which triggers the release of polyunsaturated fatty acids from chloroplast membranes.[1][5] For C6 GLVs, the primary precursors are linoleic acid (C18:2) and α-linolenic acid (C18:3).[5] It is plausible that a less common fatty acid with a different chain length or a modification of the standard pathway leads to the formation of C7 volatiles.

The proposed pathway would proceed as follows:

  • Lipoxygenase (LOX) Action : A lipoxygenase enzyme would introduce molecular oxygen into a polyunsaturated fatty acid precursor.

  • Hydroperoxide Lyase (HPL) Cleavage : The resulting hydroperoxide is then cleaved by a hydroperoxide lyase into a C7 aldehyde and a larger fragment.

  • Alcohol Dehydrogenase (ADH) Reduction : The C7 aldehyde, trans-2-heptenal, is subsequently reduced to its corresponding alcohol, trans-2-hepten-1-ol, by an alcohol dehydrogenase.

  • Acetyltransferase (AAT) Esterification : Finally, an acetyltransferase would catalyze the esterification of trans-2-hepten-1-ol with acetyl-CoA to yield trans-2-hepten-1-yl acetate.

Hypothesized Biosynthetic Pathway of trans-2-Hepten-1-yl Acetate

Biosynthetic Pathway of trans-2-Hepten-1-yl Acetate PUFA Polyunsaturated Fatty Acid (e.g., C18:x) Hydroperoxide Fatty Acid Hydroperoxide PUFA->Hydroperoxide + O2 LOX Heptenal trans-2-Heptenal Hydroperoxide->Heptenal Cleavage HPL Heptenol trans-2-Hepten-1-ol Heptenal->Heptenol Reduction ADH HeptenylAcetate trans-2-Hepten-1-yl Acetate Heptenol->HeptenylAcetate Esterification + Acetyl-CoA AAT LOX Lipoxygenase (LOX) HPL Hydroperoxide Lyase (HPL) ADH Alcohol Dehydrogenase (ADH) AAT Acetyltransferase (AAT)

Caption: A hypothesized biosynthetic pathway for trans-2-hepten-1-yl acetate.

II. The Ecological Role of trans-2-Hepten-1-yl Acetate as a Semiochemical

Semiochemicals are signaling molecules that mediate interactions between organisms.[7] GLVs are a well-established class of semiochemicals involved in intricate tritrophic interactions between plants, herbivores, and the natural enemies of herbivores.[4] While direct evidence for the semiochemical function of trans-2-hepten-1-yl acetate is limited, we can infer its potential roles based on its structural similarity to known GLVs.

  • Herbivore-Induced Plant Volatile (HIPV): Upon herbivore feeding, plants release a blend of volatiles that can act as a "call for help."[4] It is plausible that trans-2-hepten-1-yl acetate is a component of such a blend, serving to attract parasitic wasps or predators that target the herbivore.

  • Direct Defense: Some GLVs have been shown to possess antimicrobial and antifungal properties, suggesting a role in direct defense against pathogens that may enter through wounds.[4]

  • Plant-Plant Communication: Airborne GLVs can be perceived by neighboring plants, priming their defenses in preparation for a potential threat.[4]

The precise function of trans-2-hepten-1-yl acetate would be species-specific and context-dependent. Its presence in a volatile blend, along with the ratio of other compounds, would likely determine the behavioral response of receiving organisms.

Inferred Tritrophic Interactions Mediated by trans-2-Hepten-1-yl Acetate

Tritrophic Interactions Plant Damaged Plant Herbivore Herbivore Plant->Herbivore Deterrence (potential) Predator Natural Enemy (Predator/Parasitoid) Plant->Predator Attraction via trans-2-hepten-1-yl acetate NeighborPlant Neighboring Plant Plant->NeighborPlant Priming via trans-2-hepten-1-yl acetate Herbivore->Plant Feeding Predator->Herbivore Predation/Parasitism

Caption: Potential ecological roles of trans-2-hepten-1-yl acetate in a tritrophic system.

III. Analytical Methodologies

The identification and quantification of trans-2-hepten-1-yl acetate in complex volatile blends require robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Chemical and Physical Properties

A summary of the key properties of trans-2-hepten-1-yl acetate is provided below.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[8]
Molecular Weight 156.22 g/mol [8]
CAS Number 16939-73-4[9]
Appearance Colorless liquid[10]
Odor Profile Sweet, waxy, tropical, reminiscent of kiwi and pineapple[10]
Boiling Point Not available
Flash Point 73.89 °C[10]
Water Solubility 158.9 mg/L (estimated)[11]
Experimental Protocol 1: Collection of Plant Volatiles

This protocol describes a dynamic headspace collection (push-pull) method for trapping plant volatiles for subsequent GC-MS analysis.

Materials:

  • Glass chamber or oven bag large enough to enclose the plant material

  • Air pump with adjustable flow rate

  • Flow meter

  • Charcoal-filtered air source

  • Volatile collection trap (e.g., glass tube with Porapak Q or Tenax TA adsorbent)

  • Teflon tubing

Procedure:

  • Gently enclose the plant material (e.g., a single leaf or whole plant) in the glass chamber or oven bag.

  • Create an inlet and an outlet in the chamber using Teflon tubing.

  • Connect the inlet to the charcoal-filtered air source via the air pump and flow meter.

  • Connect the outlet to the volatile collection trap.

  • Push charcoal-filtered air into the chamber at a constant flow rate (e.g., 1 L/min).

  • Simultaneously, pull air out of the chamber through the adsorbent trap at a slightly lower flow rate (e.g., 0.8 L/min) to maintain positive pressure.

  • Collect volatiles for a predetermined period (e.g., 1-24 hours).

  • After collection, remove the adsorbent trap and elute the trapped volatiles with a high-purity solvent (e.g., dichloromethane or hexane) or analyze directly via thermal desorption.

Experimental Protocol 2: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 min

    • Ramp: 5 °C/min to 200 °C

    • Ramp: 20 °C/min to 280 °C, hold for 5 min

  • Transfer Line Temperature: 280 °C

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-400

Data Analysis:

  • Identify trans-2-hepten-1-yl acetate by comparing its retention time and mass spectrum to an authentic standard.

  • The mass spectrum is expected to show characteristic fragments, including the molecular ion (m/z 156) if present, and fragments corresponding to the loss of the acetate group and cleavages of the alkyl chain.[8][12]

  • Quantify the compound by creating a calibration curve with known concentrations of the standard.

Analytical Workflow Diagram

Analytical Workflow cluster_collection Volatile Collection cluster_analysis GC-MS Analysis cluster_data Data Processing Plant Plant Material Collection Dynamic Headspace Collection Plant->Collection Injection GC Injection (Solvent or Thermal Desorption) Collection->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for the analysis of trans-2-hepten-1-yl acetate from plant samples.

IV. Electrophysiological Analysis

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[13] It is a powerful tool for screening the olfactory activity of semiochemicals.

Experimental Protocol 3: Electroantennography (EAG)

Materials:

  • EAG system (amplifier, data acquisition system)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline solution)

  • Odor delivery system (puff system)

  • Test compound (trans-2-hepten-1-yl acetate) dissolved in a suitable solvent (e.g., hexane) at various concentrations

  • Control (solvent only)

  • Reference compound (e.g., trans-2-hexenal)

Procedure:

  • Antenna Preparation:

    • Excise an antenna from a live, immobilized insect.

    • Cut off the tip of the antenna.

    • Mount the antenna between the two glass capillary electrodes, ensuring good contact with the electrolyte solution.

  • Odor Stimulation:

    • A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

    • A puff of air (e.g., 0.5 s) carrying the test compound is injected into the continuous airstream.

    • Deliver a range of concentrations of the test compound, from low to high, with a solvent control puff between each stimulus.

    • Include a reference compound to standardize the responses.

  • Data Recording and Analysis:

    • Record the depolarization of the antennal potential (EAG response) for each stimulus.

    • Measure the amplitude of the EAG response (in mV).

    • Normalize the responses to the reference compound or the solvent control.

    • Compare the EAG responses across different concentrations and between male and female insects, if applicable.[14]

EAG Experimental Workflow

EAG Workflow cluster_prep Preparation cluster_stim Stimulation & Recording cluster_analysis Data Analysis Insect Immobilized Insect Antenna Excised Antenna Insect->Antenna Mounting Antenna Mounting on Electrodes Antenna->Mounting Odor Odor Delivery (Puff System) Mounting->Odor Recording EAG Signal Recording Odor->Recording Amplitude Measure Response Amplitude (mV) Recording->Amplitude Normalization Normalize Data Amplitude->Normalization Comparison Dose-Response Curve Normalization->Comparison

Caption: A generalized workflow for electroantennography experiments.

V. Chemical Synthesis

To perform analytical and biological studies, a pure standard of trans-2-hepten-1-yl acetate is required. While it may be commercially available from specialty chemical suppliers, a synthetic route may be necessary.[10] A straightforward synthesis involves the acetylation of the corresponding alcohol.

Synthetic Protocol: Acetylation of trans-2-Hepten-1-ol

A common method for this transformation is the reaction of the alcohol with acetic anhydride in the presence of a base or catalyst.

Materials:

  • trans-2-Hepten-1-ol

  • Acetic anhydride

  • Pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst[15]

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure (Conceptual):

  • Dissolve trans-2-hepten-1-ol in the anhydrous solvent in a round-bottom flask.

  • Add the catalyst (e.g., a catalytic amount of DMAP) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Quench the reaction by adding water or a dilute acid solution.

  • Perform a liquid-liquid extraction to isolate the product.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain pure trans-2-hepten-1-yl acetate.

VI. Future Research Directions

The study of trans-2-hepten-1-yl acetate as a green leaf volatile is still in its infancy. Future research should focus on:

  • Confirmation of Biosynthesis: Using labeled precursors and in vitro enzyme assays to confirm the hypothesized biosynthetic pathway in plants.

  • Identification in Nature: Screening the volatile profiles of various plant species, particularly after herbivore damage, to identify natural sources of trans-2-hepten-1-yl acetate.

  • Elucidation of Ecological Function: Conducting behavioral assays with relevant insect species (herbivores, predators, parasitoids) to determine the specific semiochemical role of this compound.

  • Neurophysiological Studies: Employing techniques like single-sensillum recording (SSR) to identify the specific olfactory sensory neurons in insects that respond to trans-2-hepten-1-yl acetate.

VII. References

A comprehensive list of references is provided below for further reading and verification of the information presented in this guide.

References

Sources

Spectroscopic data of "Acetic acid trans-2-hepten-1-YL ester"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Acetic Acid trans-2-hepten-1-yl Ester

Authored by a Senior Application Scientist

Introduction

This compound, also known as (E)-hept-2-en-1-yl acetate, is an organic compound with the molecular formula C₉H₁₆O₂.[1][2] It is recognized as a colorless liquid characterized by a fresh, sweet, and waxy tropical aroma, often reminiscent of kiwi and pineapple.[1][3] This distinct sensory profile makes it a valuable component in the flavor and fragrance industries.[3]

The precise structural elucidation and quality control of such compounds are paramount. Spectroscopic analysis provides the definitive toolkit for confirming molecular structure, identifying impurities, and ensuring batch-to-batch consistency. This guide offers a comprehensive examination of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectra, grounded in fundamental chemical principles, and provide standardized protocols for data acquisition, reflecting best practices in a modern analytical laboratory.

Molecular Structure Overview

The structure of this compound contains several key features that give rise to its characteristic spectroscopic fingerprint:

  • Ester Functional Group: An acetate group (-O-C(=O)-CH₃) which is a primary site for characteristic IR absorptions and NMR signals.

  • trans (E)-Alkene: A carbon-carbon double bond with a trans configuration, which is discernible in both NMR and IR spectroscopy.

  • Allylic Methylene Group: A -CH₂- group adjacent to both the double bond and the ester oxygen, resulting in a unique chemical shift in NMR.

  • Alkyl Chain: A butyl group (-CH₂CH₂CH₂CH₃) providing a set of aliphatic signals.

Understanding these structural components is the key to interpreting the complex data streams generated by spectroscopic methods and integrating them into a single, coherent structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map out connectivity and stereochemistry.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, the spectrum is typically recorded at 400 MHz in deuterated chloroform (CDCl₃).[1]

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the ester in 0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Data and Interpretation

The ¹H NMR spectrum provides a wealth of information. The signals are interpreted based on their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Assigned Proton (Label) Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (CH₃-C=O)2.05Singlet (s)-3H
H-b (-CH₂-CH₃)0.90Triplet (t)~7.23H
H-c (-CH₂-CH₂-CH₃)1.25-1.40Sextet~7.22H
H-d (-CH=CH-CH₂-)2.03Quartet~7.02H
H-e (-O-CH₂-)4.58Doublet (d)~6.52H
H-f (-O-CH₂-CH=)5.75Multiplet (m)~15.4, ~6.51H
H-g (-CH=CH-CH₂-)5.58Multiplet (m)~15.4, ~7.01H

Interpretation Causality:

  • H-a (2.05 ppm): The singlet corresponds to the three protons of the acetate methyl group. Its position is downfield due to the deshielding effect of the adjacent carbonyl group. It is a singlet as there are no adjacent protons.

  • H-e (4.58 ppm): These two protons are on the carbon directly attached to the ester oxygen, making them highly deshielded. They appear as a doublet due to coupling with the adjacent vinylic proton (H-f).

  • H-f & H-g (5.5-5.8 ppm): These are the vinylic protons on the double bond. Their downfield shift is characteristic of alkene protons. The large coupling constant of ~15.4 Hz between them is definitive proof of a trans stereochemistry. Cis-protons would exhibit a much smaller J-coupling (~10 Hz).

  • H-d (2.03 ppm): These allylic protons are coupled to both the vinylic proton (H-g) and the adjacent methylene group, resulting in a complex splitting pattern, often appearing as a quartet.

  • H-b & H-c (0.9-1.4 ppm): These signals represent the terminal butyl chain and reside in the typical upfield aliphatic region of the spectrum.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically distinct carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 400 MHz spectrometer, observing at a frequency of ~100 MHz for ¹³C.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Data and Interpretation
Assigned Carbon (Label) Typical Chemical Shift (δ, ppm)
C H₃-C=O21.0
C =O170.8
-O-C H₂-65.2
-O-CH₂-C H=123.5
=C H-CH₂-138.0
=CH-C H₂-32.1
-C H₂-CH₃31.2
-C H₂-CH₂-22.1
-C H₃13.9

Interpretation Causality:

  • Carbonyl Carbon (170.8 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two attached oxygen atoms.

  • Alkene Carbons (123.5 & 138.0 ppm): These sp² hybridized carbons appear in the characteristic olefinic region of the spectrum.

  • Oxygenated Carbon (65.2 ppm): The sp³ carbon directly bonded to the ester oxygen is significantly downfield compared to other aliphatic carbons due to the oxygen's electronegativity.

  • Aliphatic Carbons (13.9 - 32.1 ppm): The remaining sp³ carbons of the alkyl chain appear in the upfield region, with predictable shifts based on their distance from the electron-withdrawing functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.[4]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Perform a background scan of the clean salt plates first, which is then automatically subtracted from the sample scan.

Data and Interpretation
Wavenumber (cm⁻¹) Vibration Type Functional Group
~1740C=O Stretch (strong, sharp)Ester
~1670C=C Stretch (medium)Alkene
~1240C-O Stretch (strong)Ester (acyl-oxygen)
~970C-H Out-of-plane bend (strong)trans-Alkene
2850-3000C-H StretchAliphatic (sp³)

Interpretation Causality:

  • C=O Stretch (~1740 cm⁻¹): This is the most intense and diagnostic peak in the spectrum, providing unambiguous evidence for the carbonyl group of the ester. Its position is characteristic for saturated esters.[4]

  • C-O Stretch (~1240 cm⁻¹): The strong absorption corresponding to the stretching of the C-O bond adjacent to the carbonyl is another key indicator of the ester functional group.

  • C-H bend for trans-alkene (~970 cm⁻¹): This strong, sharp absorption is a definitive marker for a trans-disubstituted double bond. The out-of-plane bending vibration for the corresponding cis-isomer would be found at a much different position (~690 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common method used for volatile compounds like esters.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the ester (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Parameters:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: 1 µL split injection.

    • Temperature Program: Start at 50°C, hold for 2 min, then ramp to 250°C at 10°C/min.

  • MS Parameters (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Data and Interpretation

The molecular formula C₉H₁₆O₂ corresponds to a molecular weight of 156.23 g/mol .[2]

m/z Value Proposed Fragment Significance
156[C₉H₁₆O₂]⁺Molecular Ion (M⁺)
96[C₇H₁₂]⁺Loss of acetic acid ([M - 60])
67[C₅H₇]⁺Allylic cleavage
43[CH₃CO]⁺Acylium ion (base peak)

Interpretation Causality:

  • Molecular Ion (m/z 156): The presence of a peak at this m/z confirms the molecular weight of the compound.

  • Loss of Acetic Acid (m/z 96): A characteristic fragmentation pathway for acetates is the elimination of a neutral molecule of acetic acid (mass = 60 amu). This is a strong indicator of an acetate ester.

  • Acylium Ion (m/z 43): The cleavage of the C-O bond to form the [CH₃CO]⁺ ion is a very favorable process for esters.[4] This fragment is often the most abundant peak (the base peak) in the spectrum.

Visualizations
Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Prep Pure Ester Sample NMR 400 MHz NMR (¹H, ¹³C) Prep->NMR aliquots IR FTIR (Liquid Film) Prep->IR aliquots GCMS GC-MS (EI, 70 eV) Prep->GCMS aliquots Data_NMR NMR Spectra (Shifts, Couplings) NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (M⁺, Fragments) GCMS->Data_MS Confirm Structural Elucidation of This compound Data_NMR->Confirm Data_IR->Confirm Data_MS->Confirm

Caption: Workflow for the complete spectroscopic characterization.

Key Mass Spectrometry Fragmentations

G cluster_frags Primary Fragments cluster_neutral Neutral Loss parent [C₉H₁₆O₂]⁺ (M⁺, m/z 156) frag1 [C₇H₁₂]⁺ m/z 96 parent->frag1 - 60 amu frag2 [CH₃CO]⁺ m/z 43 (Base Peak) parent->frag2 - 113 amu neutral1 CH₃COOH (Acetic Acid) parent->neutral1 neutral2 •C₇H₁₃O (Radical) parent->neutral2

Caption: Primary fragmentation pathways in EI-MS.

Conclusion: An Integrated Approach

No single spectroscopic technique can provide a complete structural picture. It is the synergy of these methods that provides irrefutable proof of identity. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and stereochemistry. Infrared spectroscopy confirms the presence of key functional groups, particularly the ester and the trans-alkene. Finally, mass spectrometry verifies the molecular weight and reveals fragmentation patterns consistent with the proposed structure. Together, these data streams form a self-validating system that unequivocally confirms the identity of the sample as this compound, ensuring its quality and suitability for its intended applications.

References
  • The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Carboxes. (n.d.). Quality O-Bromoaniline Chemicals and Solar Glycol Trader in Mumbai. Retrieved from [Link]

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An In-depth Technical Guide to the Biological Activity of Acetic Acid Trans-2-Hepten-1-YL Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acetic acid trans-2-hepten-1-YL ester, a volatile organic compound with a characteristic fruity aroma, is primarily recognized for its application in the flavor and fragrance industries. However, a comprehensive understanding of its biological activities remains largely unexplored in publicly available literature. This technical guide aims to bridge this knowledge gap by providing a detailed exploration of the potential biological effects of this aliphatic ester. Drawing upon established principles of toxicology, pharmacology, and chemical ecology of structurally related compounds, this document will serve as a foundational resource for researchers, scientists, and drug development professionals. We will delve into hypothesized mechanisms of action, propose robust experimental designs for validation, and outline potential applications in diverse fields such as insect pest management and cellular biology.

Introduction: Unveiling the Potential of a Volatile Ester

This compound, also known as (E)-2-hepten-1-yl acetate, is a carboxylic acid ester with the molecular formula C9H16O2.[1] Its presence in the natural world is subtle, often contributing to the complex aroma profiles of fruits. While its commercial use is well-documented, its interaction with biological systems is a nascent field of study. The scarcity of direct research necessitates a predictive approach, grounded in the known biological activities of analogous short-chain unsaturated esters and volatile organic compounds (VOCs). This guide will therefore focus on building a scientific framework to investigate its potential as an insect pheromone, a modulator of cellular functions, and an antimicrobial agent.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to predicting its biological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular Formula C9H16O2[1]
Molecular Weight 156.22 g/mol [1]
Appearance Colorless liquid[1]
Odor Fruity, waxy, fresh leaf aroma[1]
CAS Number 16939-73-4[1]
Boiling Point ~190 °C (predicted)
Solubility Sparingly soluble in water, soluble in organic solvents

Hypothesized Biological Activities and Mechanisms of Action

Based on its chemical structure, we can hypothesize several distinct biological activities for this compound.

Insect Pheromonal Activity

A significant number of acetate esters function as insect pheromones, mediating crucial behaviors such as mating, aggregation, and trail-following.[2][3][4] The volatility and specific stereochemistry of this compound make it a prime candidate for investigation as a semiochemical.

Proposed Mechanism of Action: Insect pheromones are detected by specialized olfactory receptor neurons (ORNs) located in the antennae. The binding of a specific pheromone molecule to its receptor protein triggers a signal transduction cascade, leading to the opening of ion channels and the generation of an action potential. This nerve impulse is then transmitted to the antennal lobe and higher brain centers, eliciting a specific behavioral response. The "trans" configuration of the double bond and the length of the carbon chain are critical determinants of its binding affinity and specificity to the receptor.

pheromone_pathway Pheromone Acetic acid trans-2-hepten-1-YL ester OR Olfactory Receptor (in antenna) Pheromone->OR G_Protein G-Protein Coupling OR->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Neuron Action Potential in Olfactory Neuron Ion_Channel->Neuron Brain Signal to Antennal Lobe & Brain Neuron->Brain Behavior Behavioral Response (e.g., Mating) Brain->Behavior

Caption: Proposed signaling pathway for insect pheromone reception.

Cellular Effects as a Volatile Organic Compound (VOC)

As a VOC, inhalation is a primary route of exposure for this compound. VOCs are known to exert a range of effects on mammalian cells, particularly those of the respiratory and immune systems.[5][6]

Proposed Mechanism of Action: Upon entering the bloodstream via the lungs, this compound can interact with various cell types. Its lipophilic nature allows it to readily cross cell membranes. Inside the cell, it may induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting endogenous antioxidants.[7] This oxidative stress can, in turn, activate inflammatory pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

voc_cellular_effects VOC Acetic acid trans-2-hepten-1-YL ester (VOC) Cell_Membrane Cell Membrane (e.g., Lung Epithelial Cell) VOC->Cell_Membrane Inhalation & Absorption ROS Increased Reactive Oxygen Species (ROS) Cell_Membrane->ROS Intracellular Interaction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress NF_kB NF-κB Pathway Activation Oxidative_Stress->NF_kB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NF_kB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Hypothesized cellular effects of VOC exposure.

Antimicrobial Activity

Short-chain fatty acids and their esters can exhibit antimicrobial properties.[8] Their ability to disrupt microbial cell membranes and interfere with essential metabolic processes makes them potential candidates for novel antimicrobial agents.

Proposed Mechanism of Action: The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This can disrupt membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. Additionally, once inside the microbial cell, the ester can be hydrolyzed by microbial esterases, releasing acetic acid and trans-2-hepten-1-ol. The resulting decrease in intracellular pH can inhibit the activity of essential enzymes and disrupt metabolic pathways.

Experimental Protocols for Validation

To validate the hypothesized biological activities, a series of well-defined in vitro and in vivo experiments are necessary.[9][10][11]

Evaluation of Insect Pheromonal Activity

A phased approach is recommended, starting with electrophysiological assays and progressing to behavioral studies.

4.1.1. Electroantennography (EAG)

  • Objective: To determine if the antennae of a target insect species are responsive to this compound.

  • Methodology:

    • Excise the antenna from a live, immobilized insect.

    • Mount the antenna between two electrodes connected to a high-impedance amplifier.

    • Deliver a puff of air containing a known concentration of the test compound over the antenna.

    • Record the resulting electrical potential (depolarization) from the antenna.

    • Use a solvent blank as a negative control and a known pheromone as a positive control.

  • Data Analysis: Compare the amplitude of the EAG response to the test compound with the controls. A significantly larger response to the test compound indicates antennal sensitivity.

4.1.2. Behavioral Bioassays (Wind Tunnel)

  • Objective: To assess the behavioral response of insects to the test compound.

  • Methodology:

    • Place insects at the downwind end of a wind tunnel.

    • Introduce a controlled plume of the test compound from a source at the upwind end.

    • Observe and quantify insect behaviors such as upwind flight, casting, and landing at the source.

    • Include negative (solvent) and positive (known pheromone) controls.

  • Data Analysis: Statistically compare the percentage of insects exhibiting each behavior in response to the test compound and controls.

pheromone_workflow Start Hypothesized Pheromone (this compound) EAG Electroantennography (EAG) Start->EAG Behavioral_Assay Behavioral Bioassay (Wind Tunnel) EAG->Behavioral_Assay Positive Response Field_Trials Field Trapping Trials Behavioral_Assay->Field_Trials Positive Response Conclusion Confirmation of Pheromonal Activity Field_Trials->Conclusion

Caption: Experimental workflow for pheromone validation.

In Vitro Cellular and Toxicological Assays

A panel of in vitro assays using relevant cell lines can elucidate the potential cellular effects and toxicity of this compound.

4.2.1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration at which the compound becomes toxic to cells.

  • Cell Lines: Human lung epithelial cells (e.g., A549), human macrophages (e.g., THP-1).

  • Methodology:

    • Culture cells in 96-well plates.

    • Expose cells to a range of concentrations of this compound for 24-48 hours.

    • Add MTT reagent, which is converted to a colored formazan product by metabolically active cells.

    • Measure the absorbance of the formazan product using a plate reader.

  • Data Analysis: Calculate the cell viability at each concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

4.2.2. Inflammatory Response Assay (ELISA)

  • Objective: To measure the production of pro-inflammatory cytokines.

  • Cell Lines: THP-1 macrophages.

  • Methodology:

    • Culture and differentiate THP-1 cells into macrophages.

    • Treat cells with a sub-lethal concentration of the test compound.

    • Collect the cell culture supernatant after a specified time.

    • Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of TNF-α and IL-6 in the supernatant.

  • Data Analysis: Compare the cytokine levels in treated cells to untreated controls.

4.2.3. Oxidative Stress Assay (DCFDA Assay)

  • Objective: To measure the intracellular production of reactive oxygen species (ROS).

  • Cell Lines: A549 cells.

  • Methodology:

    • Load cells with the DCFDA-H2 probe, which fluoresces upon oxidation by ROS.

    • Expose cells to the test compound.

    • Measure the fluorescence intensity using a fluorescence plate reader or microscope.

  • Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS production.

Antimicrobial Susceptibility Testing

Standard microbiology assays can determine the antimicrobial efficacy of the compound.

4.3.1. Broth Microdilution Assay

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

  • Microorganisms: A panel of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans).

  • Methodology:

    • Prepare serial dilutions of the test compound in a 96-well plate containing microbial growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Metabolic Fate

The in vivo biological activity of this compound will be significantly influenced by its metabolic transformation.

Proposed Metabolic Pathway: The primary metabolic pathway for this ester is likely hydrolysis by carboxylesterases, which are abundant in the liver and other tissues. This reaction will yield trans-2-hepten-1-ol and acetic acid. Acetic acid will enter the central carbon metabolism. The unsaturated alcohol, trans-2-hepten-1-ol, will likely undergo oxidation by alcohol dehydrogenases and aldehyde dehydrogenases to form the corresponding carboxylic acid, which can then be further metabolized through beta-oxidation.

metabolic_pathway Ester Acetic acid trans-2-hepten-1-YL ester Hydrolysis Carboxylesterase (Hydrolysis) Ester->Hydrolysis Alcohol trans-2-Hepten-1-ol Hydrolysis->Alcohol Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid Oxidation Alcohol/Aldehyde Dehydrogenase Alcohol->Oxidation Metabolism Central Carbon Metabolism Acetic_Acid->Metabolism Carboxylic_Acid trans-2-Heptenoic Acid Oxidation->Carboxylic_Acid Beta_Oxidation Beta-Oxidation Carboxylic_Acid->Beta_Oxidation Energy Energy & Intermediates Beta_Oxidation->Energy Metabolism->Energy

Caption: Proposed metabolic pathway of this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure strongly suggests a range of potential interactions with biological systems. The hypotheses and experimental frameworks presented in this guide provide a clear roadmap for future research. Investigating its role as an insect pheromone could lead to the development of novel, environmentally friendly pest control strategies. Elucidating its effects on mammalian cells will be crucial for a comprehensive safety assessment and may reveal novel pharmacological properties. Furthermore, exploring its antimicrobial potential could open avenues for new therapeutic applications. The systematic application of the described methodologies will undoubtedly shed light on the multifaceted biological activity of this intriguing volatile compound.

References

  • El-Baz, F. K., et al. (2021). Enzymatic Synthesis of Glucose Fatty Acid Esters Using SCOs as Acyl Group-Donors and Their Biological Activities. Molecules, 26(15), 4653. Available at: [Link]

  • Brown, D. (2020). Volatile Organic Compound (VOC) Impact on Cells and Organ Systems. Southwest Pennsylvania Environmental Health Project. Available at: [Link]

  • Helmholtz Centre for Environmental Research. (2017). Effect of Volatile Organic Compounds on the protein expression of Human immune cells. UFZ. Available at: [Link]

  • Filipiak, W., et al. (2012). A Compendium of Volatile Organic Compounds (VOCs) Released By Human Cell Lines. Current molecular medicine, 12(6), 750–769. Available at: [Link]

  • Aghalari, Z., et al. (2022). Volatile organic compounds: A proinflammatory activator in autoimmune diseases. Frontiers in Immunology, 13, 966579. Available at: [Link]

  • Ding, B. J., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 788729. Available at: [Link]

  • Holkenbrink, C., et al. (2020). Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Pest Management Science, 76(10), 3467-3475. Available at: [Link]

  • Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering, 72, 236-246. Available at: [Link]

  • Wang, T., et al. (2014). Effect of exposure to volatile organic compounds (VOCs) on airway inflammatory response in mice. Environmental toxicology and pharmacology, 37(2), 568–577. Available at: [Link]

  • Visikol Inc. (2023). The Importance of In Vitro Assays. Available at: [Link]

  • Loza-Correa, M., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(13), 4279. Available at: [Link]

  • Ruiz-Montoya, M., et al. (2021). In Vivo and In Vitro Assays Evaluating the Biological Activity of Taurine, Glucose and Energetic Beverages. Molecules, 26(16), 4939. Available at: [Link]

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An In-depth Technical Guide to trans-2-Hepten-1-yl Acetate: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-2-Hepten-1-yl acetate, a volatile organic compound with the chemical formula C₉H₁₆O₂, is a notable aliphatic ester. Characterized by its distinct fruity and waxy aroma, this compound has found a niche in the flavor and fragrance industry. This technical guide provides a comprehensive overview of trans-2-hepten-1-yl acetate, from its initial identification in natural sources to its chemical synthesis, characterization, and applications. The content herein is curated for researchers, scientists, and professionals in the fields of chemistry and drug development, offering both foundational knowledge and practical insights.

Introduction and Chemical Profile

trans-2-Hepten-1-yl acetate, systematically named (E)-hept-2-en-1-yl acetate, is an unsaturated ester. Its molecular structure consists of a seven-carbon chain with a double bond in the trans configuration at the second position, and an acetate group esterified to the first carbon.

Table 1: Chemical and Physical Properties of trans-2-Hepten-1-yl Acetate

PropertyValueSource(s)
IUPAC Name (E)-hept-2-en-1-yl acetate
Synonyms trans-2-Heptenyl acetate, (2E)-2-Heptenyl acetate
CAS Number 16939-73-4[1]
Molecular Formula C₉H₁₆O₂[2]
Molecular Weight 156.22 g/mol [2]
Appearance Colorless liquidN/A
Odor Profile Sweet, waxy, tropical, with notes of kiwi and pineapple[1]
Boiling Point Approx. 190-192 °C (estimated)N/A
Flash Point 73.89 °C[1]
Specific Gravity 0.889 - 0.895 @ 25 °C[1]
Refractive Index 1.428 - 1.434 @ 20 °C[1]

Discovery and Natural Occurrence

The history of trans-2-hepten-1-yl acetate is intertwined with the analytical exploration of natural volatiles. While a singular, celebrated discovery is not documented, its identification has been reported as a component of the essential oil of Artemisia annua, also known as sweet wormwood[2]. The advancement of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), has been instrumental in identifying and quantifying such minor constituents in complex natural extracts. The presence of this ester in various botanicals contributes to their unique aromatic profiles.

Chemical Synthesis: A Methodological Overview

The synthesis of trans-2-hepten-1-yl acetate is most commonly achieved through the esterification of its corresponding alcohol, trans-2-hepten-1-ol. This reaction is a fundamental transformation in organic chemistry, typically catalyzed by an acid.

General Synthesis Protocol: Fischer Esterification

The Fischer esterification is a classic and reliable method for producing esters from a carboxylic acid and an alcohol. In this case, acetic acid (or its more reactive derivative, acetic anhydride) is reacted with trans-2-hepten-1-ol.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trans-2-hepten-1-ol (1 equivalent) and a slight excess of acetic acid (1.2-1.5 equivalents). A suitable solvent, such as toluene or hexane, can be used to facilitate the reaction and azeotropically remove water.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alcohol. A Dean-Stark apparatus can be employed to collect the water byproduct and drive the equilibrium towards the product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Subsequently, wash with water and then with brine to remove any remaining water-soluble impurities.

  • Purification: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure trans-2-hepten-1-yl acetate.

synthesis_workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Final Product trans-2-Hepten-1-ol trans-2-Hepten-1-ol Reflux Reflux with Dean-Stark trans-2-Hepten-1-ol->Reflux Acetic Acid Acetic Acid Acetic Acid->Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux Workup Aqueous Work-up (NaHCO3, H2O, Brine) Reflux->Workup Drying Drying (Na2SO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product trans-2-Hepten-1-yl Acetate Distillation->Product

Caption: A generalized workflow for the synthesis and purification of trans-2-hepten-1-yl acetate.

Spectroscopic Characterization

The structural elucidation and purity assessment of trans-2-hepten-1-yl acetate are performed using a suite of spectroscopic techniques. The expected data from these analyses are summarized below.

Table 2: Spectroscopic Data for trans-2-Hepten-1-yl Acetate

TechniqueExpected Data
¹H NMR Signals for the vinylic protons (δ ≈ 5.5-5.8 ppm), the methylene protons adjacent to the oxygen (δ ≈ 4.5 ppm), the acetate methyl protons (δ ≈ 2.0 ppm), the allylic protons (δ ≈ 2.0 ppm), and the aliphatic protons of the heptenyl chain (δ ≈ 0.9-1.4 ppm). The large coupling constant (J ≈ 15 Hz) between the vinylic protons confirms the trans geometry.
¹³C NMR A peak for the carbonyl carbon (δ ≈ 171 ppm), two peaks for the vinylic carbons (δ ≈ 123 and 135 ppm), a peak for the carbon of the CH₂O group (δ ≈ 65 ppm), and peaks for the carbons of the alkyl chain and the acetate methyl group.
IR Spectroscopy A strong C=O stretching absorption characteristic of an ester at approximately 1740 cm⁻¹. A C-O stretching band around 1230 cm⁻¹. A band near 970 cm⁻¹ corresponding to the out-of-plane C-H bend of the trans double bond.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z 156. A characteristic fragment from the loss of acetic acid (M-60) at m/z 96. A base peak corresponding to the acetyl cation [CH₃CO]⁺ at m/z 43.

Applications in Industry

The primary commercial application of trans-2-hepten-1-yl acetate is within the flavor and fragrance industry [1]. Its pleasant aroma profile makes it a valuable ingredient in the formulation of various fragrances for personal care products, cosmetics, and fine perfumes. In the flavor sector, it is used to impart or enhance fruity notes in food products and beverages.

While not a direct pharmaceutical agent, the study of such molecules is relevant to drug development. The principles of its synthesis, purification, and characterization are foundational to medicinal chemistry. Furthermore, understanding the interactions of small molecules with biological receptors, a key aspect of flavor and fragrance science, shares common ground with the study of drug-receptor interactions. The precursor, trans-2-hepten-1-ol, also sees use as an intermediate in the synthesis of some pharmaceuticals[3].

Conclusion

trans-2-Hepten-1-yl acetate serves as an exemplary case study of a specialty chemical whose value is derived from its specific sensory properties. Its journey from a minor component in the essential oils of plants to a synthesized ingredient in consumer products highlights the synergy between natural product chemistry and industrial organic synthesis. For researchers and professionals in related scientific fields, the study of such compounds offers valuable insights into the principles of chemical synthesis, analytical chemistry, and the structure-activity relationships that govern molecular interactions.

References

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.).
  • Stenutz. (n.d.). (E)-hept-2-en-4,6-diyn-1-yl acetate. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. [Link]

  • PubChem. (n.d.). Hept-2-EN-1-YL acetate. [Link]

  • FooDB. (2010). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). [Link]

  • MDPI. (2022). Green Extraction of Volatile Terpenes from Artemisia annua L. [Link]

  • PubMed. (n.d.). 1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] acetate at 14.1 T. [Link]

  • PubChem. (n.d.). Hept-1-enyl acetate. [Link]

  • ResearchGate. (n.d.). Table 2. 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). FIG. 2. EI mass spectrum of the acetate derivative of.... [Link]

  • PubChem. (n.d.). Hept-2-en-2-yl acetate. [Link]

  • NIST WebBook. (n.d.). 5-Hepten-2-one, 6-methyl-. [Link]

  • Google Patents. (n.d.).

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Methodological & Application

Application Note: Enzymatic Synthesis of trans-2-Hepten-1-yl Acetate Using Lipase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-2-Hepten-1-yl acetate is a valuable flavor and fragrance compound characterized by its fruity, pear-like aroma. Traditional chemical synthesis routes often require harsh conditions and can lead to undesirable byproducts. This application note presents a robust and environmentally benign methodology for the synthesis of trans-2-hepten-1-yl acetate via lipase-catalyzed transesterification. We detail a comprehensive protocol using an immobilized lipase in a solvent-free system, outlining the rationale behind parameter selection, a step-by-step workflow, and analytical validation. This biocatalytic approach offers high specificity, operates under mild conditions, and simplifies downstream purification, making it an attractive alternative for industrial and research applications.

Introduction: The Case for Biocatalysis

Flavor and fragrance esters are integral to the food, cosmetic, and pharmaceutical industries, lending characteristic sensory profiles to a vast array of consumer products[1][2]. trans-2-Hepten-1-yl acetate, with its distinct fruity and green notes, is a sought-after specialty ester. The challenge in its production lies in achieving high purity and yield while adhering to green chemistry principles.

Enzymatic synthesis, particularly using lipases (EC 3.1.1.3), provides a compelling solution. Lipases are versatile biocatalysts that function efficiently in non-aqueous environments, enabling them to catalyze esterification and transesterification reactions with high regio- and chemo-selectivity[3][4]. The advantages of this approach include:

  • Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures and pressures, reducing energy consumption and minimizing thermal degradation of sensitive compounds[5].

  • High Specificity: Lipases can selectively acylate primary alcohols, reducing the formation of side products.

  • Environmental Sustainability: Biocatalysis often eliminates the need for hazardous organic solvents and harsh chemical catalysts[6][7].

  • Simplified Purification: The use of immobilized enzymes allows for easy separation of the catalyst from the reaction mixture, facilitating reuse and streamlining product purification[8][9].

This guide focuses on the transesterification of trans-2-hepten-1-ol with a suitable acyl donor, catalyzed by an immobilized lipase.

The Biocatalytic Mechanism and Key Reagents

The lipase-catalyzed synthesis of esters typically follows a Ping-Pong Bi-Bi mechanism, particularly when substrate inhibition is a factor[10][11]. This mechanism involves the formation of a covalent acyl-enzyme intermediate.

G E Free Lipase (E) E_VA E-Vinyl Acetate Complex E->E_VA E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_VA->E_Acyl P1_out Acetaldehyde (Product 1) E_VA->P1_out - P1 E_Acyl_ROH E-Acyl-Alcohol Complex E_Acyl->E_Acyl_ROH E_final Free Lipase (E) E_Acyl_ROH->E_final P2_out trans-2-Hepten-1-yl Acetate (Product 2) E_Acyl_ROH->P2_out - P2 S1_in Vinyl Acetate (Substrate 1) S1_in->E S2_in trans-2-Hepten-1-ol (Substrate 2) S2_in->E_Acyl + S2

Figure 1: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Lipase Selection

The choice of lipase is critical for successful synthesis. Microbial lipases are preferred for their stability, activity, and broad substrate tolerance[3]. For ester synthesis, Candida antarctica Lipase B (CALB), often supplied immobilized on a macroporous acrylic resin (e.g., Novozym® 435), is a highly effective and versatile catalyst[2][12]. Its high performance is attributed to its stability in organic media and its broad substrate specificity, accommodating a wide range of alcohols and acids[2][4].

Lipase SourceCommon Commercial FormKey Characteristics for Ester Synthesis
Candida antarctica B (CALB) Novozym® 435 (Immobilized)High thermal stability, excellent activity in organic solvents, low water activity requirement, broad substrate specificity. Highly recommended.[2][4]
Rhizomucor miehei Lipozyme® RM IM (Immobilized)Good thermal stability, 1,3-regiospecific (less critical for this primary alcohol), effective in solvent-free systems.[11][13]
Burkholderia cepacia (formerly Pseudomonas cepacia) Lipase PS (Immobilized)High enantioselectivity, often used for kinetic resolutions, good activity in transesterification.[14]
Acyl Donor Selection

The acyl donor influences the reaction equilibrium and byproducts. For the synthesis of acetates, several options are available:

  • Acetic Acid: Direct esterification. The reaction is reversible, and the water produced can hydrolyze the ester and inhibit the lipase. Water removal (e.g., using molecular sieves) is often necessary to drive the reaction to completion.

  • Ethyl Acetate: Transesterification. The reaction is reversible, and the ethanol generated can compete with the primary substrate, potentially slowing the reaction rate.

  • Vinyl Acetate: Irreversible transesterification. Vinyl acetate acts as an excellent acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde. This effectively removes the co-product from the reaction equilibrium, driving the synthesis to near-complete conversion[14][15]. This is the recommended donor for achieving high yields.

Optimization of Reaction Parameters

The efficiency of the lipase-catalyzed synthesis is governed by several interconnected parameters. A systematic optimization is crucial for maximizing conversion and minimizing reaction time.

ParameterTypical RangeRecommended ValueRationale & Scientific Insight
Temperature 30 - 60 °C40 - 50 °C Temperature affects both reaction kinetics and enzyme stability. While higher temperatures increase the initial reaction rate, they can also lead to thermal denaturation of the lipase over time.[5][6] The optimal temperature represents a balance between maximizing activity and preserving the enzyme's structural integrity for potential reuse.
Substrate Molar Ratio 1:1 to 1:5 (Alcohol:Acyl Donor)1:1.5 to 1:2 Using a slight excess of the acyl donor (vinyl acetate) can help shift the equilibrium towards product formation. However, a large excess may lead to substrate inhibition or complicate downstream purification.[16] For reversible reactions, a larger excess of one reactant is often used to drive the reaction forward.
Enzyme Loading 5% - 25% (w/w of total substrates)10% - 15% Increasing the enzyme concentration generally increases the reaction rate. However, beyond a certain point, the rate may plateau due to mass transfer limitations or substrate saturation.[1][16] The optimal loading balances reaction speed with the cost of the biocatalyst.
Agitation Speed 150 - 250 rpm200 rpm Adequate mixing is essential to overcome external mass transfer limitations, ensuring substrates have access to the immobilized enzyme's active sites.[2] Excessively high speeds are unnecessary and may cause mechanical stress to the immobilized support.
Solvent System Solvent-free or non-polar solvents (e.g., hexane, heptane)Solvent-Free A solvent-free system offers the highest reactant concentration, leading to faster reaction rates and a significantly improved environmental profile (higher atom economy, no solvent waste).[6][17] This is the preferred approach for green industrial synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of trans-2-hepten-1-yl acetate in a solvent-free system using immobilized Candida antarctica Lipase B (Novozym® 435).

G A 1. Reagent Preparation - Weigh trans-2-hepten-1-ol - Measure Vinyl Acetate B 2. Reaction Setup - Combine substrates in a sealed flask - Add Immobilized Lipase (Novozym® 435) A->B C 3. Enzymatic Reaction - Incubate at 45°C with 200 rpm agitation - Monitor progress via GC-FID B->C D 4. Enzyme Separation - Cool reaction mixture - Filter to recover immobilized lipase for reuse C->D Upon completion (e.g., >95% conversion) E 5. Product Purification - Remove excess vinyl acetate and acetaldehyde under reduced pressure D->E F 6. Analysis & Characterization - Confirm purity via GC - Verify structure via GC-MS and NMR E->F

Figure 2: Experimental workflow for enzymatic synthesis.

Materials and Reagents
  • trans-2-Hepten-1-ol (≥96% purity)

  • Vinyl acetate (≥99% purity, inhibitor-free)

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Hexane (Analytical Grade, for GC analysis)

  • Anhydrous Sodium Sulfate

  • Reaction Vessel (e.g., 50 mL screw-cap Erlenmeyer flask)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Synthesis Procedure
  • Preparation: In a 50 mL screw-cap flask, add 5.71 g (50 mmol) of trans-2-hepten-1-ol.

  • Substrate Addition: Add 6.46 g (75 mmol) of vinyl acetate to the flask. This corresponds to a 1:1.5 molar ratio of alcohol to acyl donor.

  • Enzyme Addition: Add 1.22 g of Novozym® 435 (approximately 10% of the total substrate weight).

    • Causality Note: Using an immobilized enzyme prevents it from dissolving in the reaction medium, making its removal a simple filtration step. This is crucial for catalyst reusability and product purity.

  • Reaction Incubation: Securely cap the flask and place it in a shaking incubator set to 45 °C and 200 rpm .

  • Reaction Monitoring: Periodically (e.g., every hour), pause the agitation and carefully withdraw a small aliquot (~5 µL) of the reaction mixture. Dilute the aliquot with 1 mL of hexane and analyze by GC-FID to monitor the disappearance of the starting alcohol and the formation of the product ester. The reaction is typically complete within 4-8 hours, reaching >95% conversion.

  • Enzyme Recovery: Once the reaction has reached the desired conversion, cool the flask to room temperature. Separate the immobilized enzyme by vacuum filtration. Wash the recovered enzyme with hexane to remove residual product and substrates, then dry it under vacuum for reuse in subsequent batches.

  • Product Isolation: Transfer the filtrate to a round-bottom flask. Remove the excess vinyl acetate and the acetaldehyde byproduct using a rotary evaporator at low pressure (e.g., 40 °C, 200 mbar).

  • Final Product: The remaining clear, oily liquid is the crude trans-2-hepten-1-yl acetate. For higher purity, it can be passed through a small plug of anhydrous sodium sulfate to remove any trace water.

Analytical Characterization
  • Gas Chromatography (GC-FID): Used for determining the conversion rate and purity of the final product.

    • Column: DB-5 or equivalent non-polar column (30 m x 0.25 mm x 0.25 µm).

    • Temperature Program: 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Expected Retention Times:trans-2-Hepten-1-ol < trans-2-Hepten-1-yl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for structural confirmation by comparing the resulting mass spectrum with known databases.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can be used for unambiguous structural elucidation of the purified product.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or Stalled Conversion 1. Enzyme deactivation (excessive temperature or presence of inhibitors).2. Insufficient mixing.3. Water content too high (if using acetic acid).1. Verify incubator temperature. Ensure substrates are free of potential inhibitors.2. Increase agitation speed to 200-250 rpm.3. Add 3Å molecular sieves to the reaction if using a reversible acyl donor.
Decreased Enzyme Activity upon Reuse 1. Incomplete washing, leading to product/substrate fouling of the enzyme pores.2. Mechanical damage to the support matrix.1. After filtration, wash the recovered enzyme thoroughly with a non-polar solvent like hexane or isooctane before drying.2. Avoid excessively high agitation speeds.
Formation of Byproducts Unlikely with vinyl acetate and a specific lipase like CALB. May occur with less specific enzymes or impure substrates.Confirm the purity of starting materials. Use a highly specific immobilized lipase like Novozym® 435.

Conclusion

This application note demonstrates that the lipase-catalyzed synthesis of trans-2-hepten-1-yl acetate is a highly efficient, selective, and sustainable process. By employing an immobilized enzyme such as Novozym® 435 in a solvent-free system with an irreversible acyl donor, researchers can achieve high conversion rates under mild conditions. The methodology simplifies catalyst recovery and reuse, reduces waste, and yields a high-purity product, aligning perfectly with the principles of modern green chemistry and providing a superior alternative to conventional chemical synthesis routes.

References

  • Muhamad, S. K., et al. (2014). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. Malaysian Journal of Fundamental and Applied Sciences, 6(1). [Link]

  • SciSpace. (n.d.). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. Retrieved from typeset.io. [Link]

  • ResearchGate. (n.d.). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. [Link]

  • Srivastava, A., et al. (2016). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. Journal of Food Processing and Technology, 7(12). [Link]

  • Nag-e-Lhussan, A., et al. (2016). Solvent-free lipase-catalyzed synthesis of technical-grade sugar esters and evaluation of their physicochemical and bioactive properties. Molecules, 21(6), 719. [Link]

  • ResearchGate. (n.d.). Lipase catalyzed synthesis of flavor esters in non-aqueous media: Optimization of the yield of pentyl 2-methylpropanoate by statistical analysis. [Link]

  • Mahapatra, P., et al. (2015). Enzymatic synthesis of fruit flavor esters by immobilized lipase from Rhizopus oligosporus optimized with response surface methodology. Journal of Molecular Catalysis B: Enzymatic, 113, 55-63. [Link]

  • Nag-e-Lhussan, A., et al. (2016). Solvent-Free Lipase-Catalyzed Synthesis of Technical-Grade Sugar Esters and Evaluation of Their Physicochemical and Bioactive Properties. Molecules, 21(6), 719. [Link]

  • Jo, S., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 10(8), 912. [Link]

  • de Oliveira, J. V. F., et al. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29684–29711. [Link]

  • Nguyen, T. P. T., & Kim, J. (2010). Facile, high efficiency immobilization of lipase enzyme on magnetic iron oxide nanoparticles via a biomimetic coating. Journal of Nanoparticle Research, 13(5), 2029-2036. [Link]

  • Li, Y., et al. (2024). Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation. International Journal of Molecular Sciences, 25(13), 7183. [Link]

  • Krishna, S. H., et al. (1992). A kinetic study of immobilized lipase catalysing the synthesis of isoamyl acetate by transesterification in n-hexane. Enzyme and Microbial Technology, 14(9), 709-14. [Link]

  • Hirose, Y., et al. (2002). Kinetic studies on lipase-catalyzed acetylation of 2-alkanol with vinyl acetate in organic solvent. Journal of Molecular Catalysis B: Enzymatic, 17(1), 37-44. [Link]

  • Eigtved, P. (1989). Method for immobilizing lipase.
  • Zhao, M., et al. (2024). Enhanced Enzymatic Performance of Immobilized Pseudomonas fluorescens Lipase on ZIF-8@ZIF-67 and Its Application to the Synthesis of Neryl Acetate with Transesterification Reaction. Molecules, 29(12), 2922. [Link]

  • Jo, S., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 10(8), 912. [Link]

  • Graber, M., et al. (2017). Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis. Journal of Molecular Catalysis B: Enzymatic, 133, S253-S260. [Link]

  • Jung, H. M., et al. (2000). Practical ruthenium/lipase-catalyzed asymmetric transformations of ketones and enol acetates to chiral acetates. Organic Letters, 2(16), 2487-90. [Link]

  • Graber, M., et al. (2017). Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis. Journal of Molecular Catalysis B: Enzymatic, 133, S253-S260. [Link]

  • Andersen, C. K., et al. (2024). Active Site Studies to Explain Kinetics of Lipases in Organic Solvents Using Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 64(1), 211-221. [Link]

  • O’sullivan, J., et al. (2020). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. Processes, 8(11), 1489. [Link]

  • Chowdary, G. V., & Prapulla, S. G. (2002). Kinetic study on lipase-catalyzed esterification in organic solvents. Indian Journal of Biotechnology, 1, 379-384. [Link]

  • Kuo, C. H., et al. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. Journal of the Science of Food and Agriculture, 92(10), 2141-7. [Link]

  • Orsat, B., et al. (2001). Lipase-catalyzed irreversible transesterification of 1-(2-furyl)ethanol using isopropenyl acetate. Chirality, 13(2), 118-23. [Link]

  • da Silva, G. F., et al. (2021). Enzymatic Synthesis of Eugenyl Acetate from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst. Catalysis Letters, 151, 2697–2707. [Link]

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GC-MS Analysis of Acetic Acid trans-2-Hepten-1-YL Ester: A Comprehensive Protocol for Identification and Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a detailed and robust protocol for the analysis of Acetic acid trans-2-hepten-1-YL ester using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile organic compound with characteristic fruity and green aroma profiles, is a relevant analyte in flavor and fragrance chemistry, food science, and the study of natural products. Its inherent volatility and thermal stability make it an ideal candidate for GC-MS analysis.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive methodology from sample preparation to data interpretation. We will delve into the causality behind procedural choices, ensuring that the protocol is not just a series of steps, but a self-validating analytical system grounded in established scientific principles.

Analyte Characterization

Precise identification of the target analyte is the foundation of any analytical method. This compound is a carboxylic acid ester with several synonyms.[3] The key physicochemical properties are summarized below, sourced from the authoritative NIST Chemistry WebBook and PubChem databases.[4][5]

PropertyValueSource
IUPAC Name (2E)-hept-2-en-1-yl acetateFooDB[3]
Synonyms trans-2-Heptenyl acetate, (E)-2-Heptenyl acetateNIST[4]
CAS Registry Number 16939-73-4NIST[4]
Molecular Formula C₉H₁₆O₂NIST[4]
Molecular Weight 156.22 g/mol NIST[4], PubChem[5]
Appearance Colorless liquid with a fresh, fruity aromaGuidechem[6]
Boiling Point 192-194 °CChemicalBook[7]

Principle of the GC-MS Method

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for separating and identifying volatile and semi-volatile compounds.[8][9] The selection of this method is based on the following principles:

  • Gas Chromatography (GC): The inherent volatility of the ester allows it to be readily vaporized in a heated injector port. It is then transported by an inert carrier gas through a capillary column. The column's stationary phase—a microscopic liquid or polymer layer—interacts with the analyte. Separation is achieved based on the analyte's boiling point and its differential affinity for the stationary phase. A non-polar or mid-polarity column is typically effective for separating esters from other components in a mixture.[10]

  • Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the MS ion source. Here, high-energy electrons (typically at 70 eV in Electron Ionization mode) bombard the molecule, causing it to ionize and fragment in a reproducible and characteristic pattern. These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries, such as the NIST Mass Spectral Library.[4][11]

Experimental Workflow Diagram

The overall analytical process from sample receipt to final report is illustrated in the following workflow.

GCMS_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Matrix (e.g., Essential Oil, Food Extract) Prep Sample Preparation (Dilution, LLE, or Headspace) Sample->Prep Vial Prepared Sample in GC Vial Prep->Vial Injection GC Injection & Vaporization Vial->Injection Separation GC Column Separation Injection->Separation Ionization MS Ionization & Fragmentation Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection DataSys Data System Acquisition Detection->DataSys Analysis Data Analysis (Identification & Quantification) DataSys->Analysis Report Final Report Analysis->Report

Caption: Overall GC-MS analytical workflow.

Sample Preparation Protocols

The goal of sample preparation is to present the analyte to the GC-MS system in a clean, compatible solvent at a concentration suitable for detection, while minimizing matrix interference.[2][12] The choice of protocol is dictated by the complexity of the sample matrix.

Protocol 3.1: Preparation of Calibration Standards

Causality: Accurate quantification requires a calibration curve generated from standards of known concentration. A stock solution is prepared in a solvent that will not interfere with the analyte peak, and serial dilutions are made to cover the expected concentration range of the unknown samples.

Step-by-Step Methodology:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard into a 10 mL volumetric flask.

  • Dissolve and bring to volume with high-purity hexane or ethyl acetate. This is your primary stock solution.

  • Working Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards. For example, create standards at 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.[13]

  • Transfer approximately 1.5 mL of each standard into a 2 mL glass autosampler vial and cap securely.

Protocol 3.2: Simple Matrix (e.g., Reaction Mixture, Essential Oil)

Causality: For samples where the analyte is in a relatively clean organic matrix, a simple dilution is sufficient to bring the concentration into the calibration range and reduce the amount of matrix injected onto the column.[12]

Step-by-Step Methodology:

  • Add 10 µL of the sample to a 2 mL volumetric flask.

  • Dilute to volume with hexane or ethyl acetate. This represents a 1:200 dilution. Adjust the dilution factor as necessary based on the expected analyte concentration.

  • If the diluted sample appears cloudy or contains particulates, filter it through a 0.22 µm PTFE syringe filter into a GC vial.[12] Particulates can damage the syringe and contaminate the GC inlet.[13]

Protocol 3.3: Complex Aqueous Matrix (e.g., Fruit Juice, Aqueous Extract)

Causality: Liquid-liquid extraction (LLE) is used to selectively transfer the non-polar ester from the polar aqueous matrix into an immiscible organic solvent. This isolates the analyte from non-volatile components like sugars and salts that would contaminate the GC system.[8]

Step-by-Step Methodology:

  • Place 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.

  • Add 2 mL of a suitable extraction solvent, such as dichloromethane or hexane.

  • Cap the tube and vortex vigorously for 1 minute to ensure intimate contact between the two phases.

  • Centrifuge at 3000 x g for 5 minutes to break any emulsions and achieve a clean separation of the layers.[8]

  • Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette.

  • Optional Concentration: If higher sensitivity is needed, the solvent can be gently evaporated under a stream of nitrogen.[14] Reconstitute the residue in 1 mL of hexane.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and should be optimized for your specific instrumentation and analytical goals. The parameters are based on common methods for ester and volatile compound analysis.[15][16]

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time and peak area repeatability.[16]
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Injector Split/SplitlessAllows for flexibility between high concentration (split) and trace (splitless) analysis.
Injector Temp. 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis <10 ppm) or Split 50:1 (for screening)Splitless mode maximizes analyte transfer to the column for sensitivity.[15]
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, 99.999% purityInert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow Mode)Optimal flow for a 0.25 mm ID column, balancing speed and resolution.
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or DB-WaxHP-5ms is a robust, general-purpose column. A polar DB-Wax column can provide alternate selectivity and is excellent for separating esters.[10]
Oven Program 60 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min)The initial hold allows for solvent focusing. The ramp separates compounds by boiling point. The final hold ensures all components elute.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI)Standard ionization technique that produces repeatable, library-searchable spectra.
Ion Source Temp. 230 °CStandard operating temperature.
Quadrupole Temp. 150 °CStandard operating temperature.
Electron Energy 70 eVUniversal standard for EI, ensuring spectra are comparable to NIST libraries.[11]
Acquisition Mode Scan: m/z 40-400 (for identification) SIM: m/z 43, 69, 97 (for quantification)Full scan provides a complete spectrum for identification.[4] SIM mode increases sensitivity by monitoring only characteristic ions.[15]

Data Analysis and Interpretation

Analyte Identification
  • Retention Time (RT): The primary identifier is the time at which the analyte elutes from the GC column. Inject a known standard to determine the reference RT.

  • Mass Spectrum Matching: The identity is confirmed by comparing the acquired mass spectrum of the peak at the target RT with the reference spectrum from the NIST/Wiley library. A high match factor (>800/1000) provides strong evidence of identity. The NIST WebBook entry for trans-2-Heptenyl acetate shows characteristic ions that can be used for confirmation.[4]

Analyte Quantification
  • Calibration Curve: Inject the prepared calibration standards (Protocol 3.1).

  • Peak Integration: Integrate the area of the characteristic ion peak (in SIM mode) or the total ion chromatogram (TIC) peak (in Scan mode) for each standard.

  • Linear Regression: Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.

  • Calculate Unknown Concentration: Inject the prepared unknown sample, integrate the peak area, and use the calibration equation to calculate the concentration of this compound in the sample.

Data Analysis Workflow Diagram

Data_Analysis_Workflow cluster_quant Quantification RawData Acquire Raw Data (Chromatogram) Integrate Integrate Peak at Expected RT RawData->Integrate Identify Identify Peak by RT Integrate->Identify Calculate Calculate Concentration using Peak Area & Curve Integrate->Calculate Confirm Confirm ID via Mass Spectrum vs. NIST Library Identify->Confirm CalCurve Generate Calibration Curve from Standards Confirm->CalCurve Identity Confirmed CalCurve->Calculate Report Final Report (Concentration & Identity) Calculate->Report

Caption: Workflow for data analysis and quantification.

References

  • National Institute of Standards and Technology (NIST). (n.d.). trans-2-Heptenyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. Retrieved from [Link]

  • Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Retrieved from [Link]

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • Agilent Technologies. (2019). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Retrieved from [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]

  • Journal of Chemical Education. (2001). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). Retrieved from [Link]

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hept-2-EN-1-YL acetate. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-hepten-1-yl acetate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Short-Chain Fatty Acids in Human Plasma Using Derivatization-GC-MS. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Hepten-1-ol, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Heptene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]

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Purification of "Acetic acid trans-2-hepten-1-YL ester" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preparative Purification of Acetic Acid trans-2-Hepten-1-YL Ester via Flash Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of this compound, a moderately polar compound, from a crude reaction mixture using normal-phase flash column chromatography. The guide is designed for researchers and chemists in synthetic and medicinal chemistry fields, offering in-depth explanations for methodological choices to ensure robust and reproducible separations. We delve into the principles of mobile phase selection via Thin-Layer Chromatography (TLC), optimal column packing techniques, and fraction analysis to achieve high purity of the target ester.

Introduction and Separation Principle

This compound (CAS No: 16939-73-4, Molecular Formula: C₉H₁₆O₂, MW: 156.22 g/mol ) is a valuable ester compound often synthesized for applications in fragrance and chemical intermediate development.[1][2][3] Following synthesis, the crude product typically contains unreacted starting materials, byproducts, and other impurities that must be removed. Column chromatography is a fundamental and highly effective technique for such purifications on a preparative scale.[4][5][6]

The separation methodology described herein is based on normal-phase adsorption chromatography. In this technique, the stationary phase is polar (silica gel), and the mobile phase is a significantly less polar organic solvent system.[5][7] Separation is achieved based on the differential polarity of the components in the mixture:

  • Non-polar impurities have minimal interaction with the polar silica gel and are rapidly eluted by the mobile phase.

  • The target ester , being moderately polar due to its carbonyl group, adsorbs to the silica gel with moderate strength.[5] It is displaced and eluted as the polarity of the mobile phase is carefully increased.

  • Highly polar impurities (e.g., residual alcohols) interact strongly with the stationary phase and are retained on the column, eluting last or not at all under the selected conditions.

This differential partitioning between the stationary and mobile phases allows for the selective isolation of the desired ester in a high state of purity.[5]

Method Development: The Crucial Role of TLC

Before committing a sample to a preparative column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[4][8] TLC serves as a small-scale, rapid model that predicts the behavior of the separation on the larger column, saving significant time and resources. The primary goal is to identify a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound, this compound.[8][9]

  • Why an Rƒ of ~0.3? An Rƒ in this range indicates that the compound has a sufficient affinity for the stationary phase to allow for separation from less polar impurities (which will have a higher Rƒ) and from more polar impurities (which will have a lower Rƒ). An Rƒ that is too high (>0.5) suggests the compound will elute too quickly, leading to poor separation. An Rƒ that is too low (<0.1) will result in excessively long elution times and significant band broadening, reducing purification efficiency.

For a moderately polar ester like this compound, the most common and effective mobile phase is a binary mixture of a non-polar alkane and a more polar solvent, typically Hexane and Ethyl Acetate .[8][9][10] The ratio is systematically varied to achieve the target Rƒ.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. Adjustments to column size and silica quantity are necessary for different scales.

Materials and Reagents
ParameterSpecificationRationale
Stationary Phase Silica Gel, Flash Chromatography Grade (e.g., 230-400 mesh, 40-63 µm)Standard polar adsorbent for normal-phase chromatography. The fine particle size provides a large surface area for optimal interaction and separation.[4][9]
Crude Sample This compound (post-synthesis workup)The starting material for purification.
Mobile Phase Solvents n-Hexane (or Heptane), HPLC GradeEthyl Acetate, HPLC GradeA classic non-polar/moderately polar solvent system.[8][10] HPLC grade ensures low residue upon evaporation.
Apparatus Glass chromatography column (e.g., 40 mm ID x 300 mm L)TLC plates (silica gel 60 F₂₅₄)Fraction collection tubesRotary evaporatorStandard laboratory equipment for chromatography.
Silica to Sample Ratio 50:1 to 100:1 by weightA higher ratio is used for more difficult separations to ensure sufficient resolving power.[4] For 1g of crude, 50-100g of silica is appropriate.
Step 1: TLC Optimization of Mobile Phase
  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (Hex:EtOAc). Suggested starting ratios: 95:5, 90:10, 85:15, and 80:20.

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of four separate TLC plates.

  • Develop each plate in a different solvent chamber.

  • After the solvent front nears the top, remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Calculate the Rƒ for the target ester spot in each system. Select the solvent mixture that yields an Rƒ of ~0.3 . This will be your starting elution solvent.

Step 2: Column Packing (Wet Slurry Method)

The wet slurry method is superior for packing silica gel as it minimizes the trapping of air bubbles, which can lead to channeling and poor separation.[4][5]

  • Insert a small plug of cotton or glass wool into the bottom of the column, followed by a ~1 cm layer of sand.[5][8]

  • Clamp the column perfectly vertically. Close the stopcock.

  • In a beaker, weigh the required amount of silica gel (e.g., 50 g for a 1 g sample).

  • Add the least polar solvent to be used (e.g., 95:5 Hex:EtOAc) to the silica gel to form a free-flowing slurry.

  • Pour the slurry into the column. Use a funnel to aid the transfer.

  • Gently tap the side of the column to encourage even packing and dislodge any air bubbles.

  • Open the stopcock and drain some solvent, collecting it for reuse. As the silica packs down, continuously add the drained solvent back to the top to maintain a solvent level above the silica bed. Crucially, never let the solvent level drop below the top of the silica bed.

  • Once the silica has settled into a stable bed, add a final protective layer of sand (~1 cm) on top.[4][5] Drain the solvent until it is just level with the top of the sand layer.

Step 3: Sample Loading
  • Dissolve the crude sample (1 g) in the minimum amount of a suitable solvent. Dichloromethane is often a good choice as it is volatile and dissolves many organic compounds.

  • Using a pipette, carefully and slowly apply the sample solution to the top of the sand layer, ensuring not to disturb the packed bed.

  • Rinse the sample flask with a tiny amount of solvent and add this to the column to ensure a quantitative transfer.

  • Open the stopcock and drain the solvent until the sample has been fully adsorbed onto the silica bed (the liquid level is just entering the sand).

  • Carefully add a small amount of the mobile phase and push it onto the column. Repeat this wash step 2-3 times to ensure the entire sample is loaded in a tight, narrow band.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase (the composition determined by TLC).

  • Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle positive pressure with compressed air or a pump to achieve a solvent flow rate of approximately 2 inches/minute.[8]

  • Collect the eluent in sequentially numbered test tubes or flasks. The fraction size should be appropriate for the column dimensions (e.g., 10-20 mL fractions for this scale).

  • If separation from highly retained impurities is difficult, a gradient elution can be performed by gradually increasing the percentage of ethyl acetate in the mobile phase (e.g., from 10% to 20% to 30%) after the non-polar impurities have been eluted.[9]

G Figure 1: Purification Workflow cluster_prep Preparation & Setup cluster_run Execution & Analysis cluster_iso Isolation TLC TLC Optimization (Find Rf ≈ 0.3) Pack Column Packing (Wet Slurry Method) TLC->Pack Load Sample Loading (Concentrated Band) Pack->Load Elute Elution (Isocratic or Gradient) Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify pure fractions Evap Solvent Evaporation (Rotovap) Pool->Evap Pure Purified Product Evap->Pure

Figure 2: Separation Principle on the Silica Surface.

Conclusion

The protocol detailed in this application note provides a reliable and systematic approach for the purification of this compound using flash column chromatography. By leveraging TLC for methodical mobile phase optimization and employing proper column packing and elution techniques, researchers can consistently achieve high purity of the target compound. This fundamental technique remains an indispensable tool in synthetic chemistry for the isolation and purification of valuable molecules.

References

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci Industry News.
  • This compound 16939-73-4 wiki. (n.d.). Guidechem.
  • Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chrom
  • Surface Modification/Bonding Phase of FLASH Purification Column St
  • Column chrom
  • CAS 1576-79-0 2-Hepten-1-ol,1-acet
  • This compound | 16939-73-4. (n.d.). ChemicalBook.
  • What is the stationary phase in column chrom
  • Column chromatography. (n.d.). University of Calgary.
  • B.
  • This compound | 1576-79-0. (n.d.). ChemicalBook.
  • Carboxes. (n.d.). RXCHEMICALS.
  • Purification: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • trans-2-Heptenyl Acetate | CAS 16939-73-4. (n.d.). Santa Cruz Biotechnology.

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Application Notes and Protocols: Acetic Acid trans-2-Hepten-1-YL Ester in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and flavor development professionals on the application of Acetic acid trans-2-hepten-1-YL ester. It details the unique sensory profile of this flavor compound, outlines its applications in creating nuanced fruit flavors, and presents detailed protocols for its analytical characterization and sensory evaluation in a model beverage system. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and accuracy.

Introduction to this compound

This compound, also known as (E)-2-hepten-1-yl acetate, is a carboxylic acid ester that contributes a distinct fruity and complex aroma to flavor formulations.[1] Its chemical structure and key properties are summarized in the table below. This compound is valued in the flavor industry for its ability to impart a unique tropical and waxy character.[2]

PropertyValueReference
Chemical Name This compound[3]
Synonyms (E)-2-Hepten-1-yl acetate, trans-2-Heptenyl Acetate[2][3]
CAS Number 16939-73-4[2][3]
Molecular Formula C9H16O2[3][4]
Molecular Weight 156.23 g/mol [3]
Appearance Colorless clear liquid[2][4][5]
Odor Profile Sweet, waxy, tropical, with notes of kiwi and pineapple[2]
Taste Profile Tropical, fruity[2]
FEMA Number 4125[2][6][7]
Sensory Profile and Applications in Flavor Systems

The unique sensory characteristics of this compound make it a versatile ingredient in flavor creation. Its primary notes are a sweet, waxy, tropical profile reminiscent of kiwi and pineapple.[2] This allows flavorists to add an "exotic twist" to a variety of fruit flavor systems.[2]

Key Applications:

  • Tropical Fruit Flavors: It is a key component in building authentic and impactful pineapple and kiwi flavors.

  • Berry Formulations: It can be used to enhance and add complexity to berry notes in fruity compositions.[2]

  • Orchard Fruit Flavors: It can provide novel nuances to apple and peach flavor profiles.[2]

Recommended Usage Levels:

The appropriate concentration of this compound will depend on the specific food matrix and the desired flavor profile. The following are general starting recommendations for evaluation:

ApplicationRecommended Starting Dosage (ppm)
Beverages0.5 - 2.0
Confectionery1.0 - 5.0
Dairy Products0.2 - 1.5

Note: These are starting points and should be optimized based on sensory evaluation in the final application.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile flavor compounds like this compound.[8][9][10] The following protocol outlines a general method for its analysis.

Protocol 1: GC-MS Analysis of this compound

Objective: To identify and quantify this compound in a flavor concentrate or food product.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • DB-5 or similar non-polar capillary column

  • Helium (carrier gas)

  • Sample of this compound (as a standard)

  • Flavor concentrate or food product for analysis

  • Appropriate solvents for extraction (e.g., dichloromethane, diethyl ether)

  • Anhydrous sodium sulfate

  • Autosampler vials

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound in ethanol at 1000 ppm.

    • Create a series of dilutions from the stock solution (e.g., 0.1, 0.5, 1, 5, 10 ppm) to generate a calibration curve.

  • Sample Preparation (Liquid-Liquid Extraction):

    • For liquid samples (e.g., beverages), take a known volume (e.g., 10 mL) and extract with a suitable solvent (e.g., 2 x 5 mL of dichloromethane).

    • For solid or semi-solid samples, homogenize a known weight (e.g., 5 g) with water and then perform the liquid-liquid extraction.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a known volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 5°C/min to 250°C

      • Hold at 250°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-350

  • Data Analysis:

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard.

    • Quantify the concentration of the ester in the sample by using the calibration curve generated from the standards.

Causality Behind Experimental Choices:

  • Liquid-Liquid Extraction: This is a robust method for isolating volatile and semi-volatile compounds from complex food matrices.[8]

  • DB-5 Column: A non-polar column is chosen for its ability to separate compounds based on their boiling points, which is effective for a wide range of flavor compounds.[11]

  • Electron Ionization (EI): EI at 70 eV is a standard method that produces reproducible fragmentation patterns, allowing for confident identification of compounds by comparison to mass spectral libraries.[10]

Diagram: GC-MS Workflow for Flavor Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food/Beverage Sample Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Injection Sample Injection Concentration->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the analysis of flavor compounds using GC-MS.

Application and Sensory Evaluation in a Model Beverage

To assess the sensory impact of this compound, it is crucial to evaluate it in a relevant food matrix. The following protocol describes its application and sensory evaluation in a model beverage system.

Protocol 2: Sensory Evaluation of this compound in a Model Beverage

Objective: To determine the sensory threshold and characterize the flavor profile of this compound in a sweetened, acidified aqueous solution.

Materials:

  • Stock solution of this compound (1000 ppm in ethanol)

  • Sucrose

  • Citric acid

  • Deionized water

  • Graduated cylinders and volumetric flasks

  • Sensory evaluation booths

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation software or ballots

Methodology:

  • Preparation of Model Beverage Base:

    • Prepare a solution of 10% sucrose and 0.1% citric acid in deionized water. This will serve as the control.

  • Preparation of Test Samples:

    • Spike the model beverage base with the stock solution of this compound to create a range of concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0 ppm). Prepare a sufficient volume for the entire sensory panel.

  • Sensory Evaluation:

    • Conduct the evaluation in a controlled environment (sensory booths with controlled lighting and temperature).

    • Present the samples to the panelists in a randomized and blind manner.

    • Use a triangle test to determine the detection threshold.

    • Use a quantitative descriptive analysis (QDA) method for flavor profiling. Panelists should rate the intensity of key attributes (e.g., sweet, fruity, tropical, waxy, pineapple, kiwi) on a labeled magnitude scale.

  • Data Analysis:

    • Analyze the triangle test data to determine the sensory threshold.

    • Analyze the QDA data using statistical methods (e.g., ANOVA) to identify significant differences in sensory attributes between the control and test samples.

Trustworthiness of the Protocol:

  • Blinding and Randomization: This minimizes bias in sensory perception.

  • Trained Panel: Using trained panelists ensures reliable and reproducible sensory data.

  • Controlled Environment: This reduces the influence of external factors on sensory perception.

Diagram: Sensory Evaluation Workflow

Sensory_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Base Prepare Model Beverage Base Spike Spike with Flavor Compound Base->Spike Present Present Samples to Panel Spike->Present Rate Panelists Rate Attributes Present->Rate Threshold Determine Sensory Threshold Rate->Threshold Profile Generate Flavor Profile Threshold->Profile

Caption: Workflow for the sensory evaluation of a flavor compound.

Stability in Food Matrices

The stability of flavor esters like this compound can be influenced by the composition of the food matrix.[12][13] Factors such as pH, temperature, and enzymatic activity can lead to degradation of the flavor compound. It is important to consider these factors during product development to ensure flavor stability over the shelf life of the product. For instance, the stability of flavor compounds can be affected by the pH of the food matrix, with some compounds being more stable in acidic or neutral environments.[14]

Safety and Regulatory Information

This compound has been evaluated for safety and is approved for use as a flavoring agent in food.[6][7] It is important to adhere to good manufacturing practices and use the compound at levels that are safe for consumption. Safety data sheets (SDS) should be consulted for detailed information on handling and storage.[15][16]

References

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. Retrieved from [Link]

  • Tuşa, F. D., Moldovan, Z., Schmutzer, G., Magdaş, D. A., Dehelean, A., & Măruţoiu, C. (2012). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. Studia Universitatis Babes-Bolyai, Chemia, 57(4), 101-108.
  • MDPI. (n.d.). Flavor Compounds Identification and Reporting. Retrieved from [Link]

  • Research and Reviews: Journal of Food and Dairy Technology. (2024, September 28). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • AZoLifeSciences. (2023, May 17). Using GC-MS to Analyze the Flavors in Fruit. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). HEPT-TRANS-2-EN-1-YL ACETATE. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). TRANS-2-HEPTENAL. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-hepten-1-yl acetate. Retrieved from [Link]

  • PubMed. (2013). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Retrieved from [Link]

  • PubMed. (2012, October 24). Stability of Steviol Glycosides in Several Food Matrices. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-3-hepten-1-yl acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Heptyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103254069B - Preparation method for trans, trans-2,4-hexadiene acetate.
  • ResearchGate. (n.d.). How food matrices modulate folate bioaccessibility: A comprehensive overview of recent advances and challenges. Retrieved from [Link]

  • Google Patents. (n.d.). US3534088A - Synthesis of octyl esters and alcohols.
  • NIST. (n.d.). Acetic acid, heptyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Heptyl acetate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Occurrence, Stability, and Determination of Formyl Folates in Foods. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effect of matrix composition on stability, release and bioaccessibility of encapsulated folic acid. Retrieved from [Link]

  • PubMed. (2017, June 15). Chemical stability of astaxanthin integrated into a food matrix: Effects of food processing and methods for preservation. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Food & Beverage Application Guide. Retrieved from [Link]

  • PubMed. (2021, September 20). RIFM fragrance ingredient safety assessment, 6-methyl-5-hepten-2-one, CAS registry number 110-93-0. Retrieved from [Link]

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Protocol for the Acetylation of trans-2-Hepten-1-ol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, research-grade protocol for the acetylation of trans-2-hepten-1-ol to synthesize trans-2-hepten-1-yl acetate. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. We present two effective methodologies: a classical approach utilizing acetic anhydride with a pyridine catalyst, and a greener, enzyme-catalyzed alternative using lipase. This document offers a comprehensive walkthrough of the experimental procedures, including reaction setup, monitoring, workup, and purification. Furthermore, it delves into the mechanistic underpinnings of each method, providing a robust framework for understanding and troubleshooting the synthesis. Characterization of the final product via Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed to ensure the validation of results.

Introduction

The acetylation of alcohols is a fundamental and widely employed transformation in organic chemistry. This reaction serves multiple purposes, from the protection of hydroxyl groups during multi-step syntheses to the synthesis of valuable esters used as fragrances, flavorings, and pharmaceutical intermediates. trans-2-Hepten-1-ol is an allylic alcohol whose corresponding acetate, trans-2-hepten-1-yl acetate, is of interest in various fields.

This guide provides two distinct and reliable protocols for the acetylation of trans-2-hepten-1-ol, catering to different laboratory needs and philosophical approaches to chemical synthesis. The first is a classic and robust method employing acetic anhydride as the acetylating agent and pyridine as both a catalyst and a base to neutralize the acetic acid byproduct. The second protocol details a more environmentally benign approach using a lipase enzyme as a biocatalyst, which offers high selectivity and operates under milder reaction conditions.

Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Acetic Anhydride and Pyridine Method

The acetylation of an alcohol with acetic anhydride is significantly accelerated by the presence of a nucleophilic catalyst, such as pyridine. The reaction proceeds through the following key steps:

  • Nucleophilic Attack by Pyridine: Pyridine acts as a nucleophilic catalyst by attacking one of the carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetylpyridinium ion intermediate.

  • Alcohol Attack: The hydroxyl group of trans-2-hepten-1-ol then acts as a nucleophile, attacking the activated acetyl group of the N-acetylpyridinium ion.

  • Proton Transfer and Product Formation: A proton is transferred from the alcohol's hydroxyl group to a base (another molecule of pyridine), leading to the formation of the desired ester, trans-2-hepten-1-yl acetate, and pyridinium acetate.

G cluster_0 Step 1: Catalyst Activation cluster_1 Step 2 & 3: Esterification Acetic_Anhydride Acetic Anhydride N_Acetylpyridinium N-Acetylpyridinium Ion Acetic_Anhydride->N_Acetylpyridinium Nucleophilic attack Pyridine Pyridine Alcohol trans-2-Hepten-1-ol Product trans-2-Hepten-1-yl Acetate N_Acetylpyridinium->Product Nucleophilic attack by alcohol Pyridinium_Acetate Pyridinium Acetate Product->Pyridinium_Acetate Proton transfer G Lipase Lipase (Ser-OH) Acyl_Enzyme Acyl-Enzyme Intermediate (Ser-OAc) Lipase->Acyl_Enzyme + Vinyl Acetate Vinyl_Acetate Vinyl Acetate Vinyl_Alcohol Vinyl Alcohol Acyl_Enzyme->Vinyl_Alcohol releases Product trans-2-Hepten-1-yl Acetate Acyl_Enzyme->Product + trans-2-Hepten-1-ol Acetaldehyde Acetaldehyde Vinyl_Alcohol->Acetaldehyde tautomerizes Heptenol trans-2-Hepten-1-ol Regenerated_Lipase Lipase (Ser-OH) Product->Regenerated_Lipase releases

Solid-phase microextraction (SPME) of "trans-2-hepten-1-yl acetate" from plant samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Analysis of trans-2-Hepten-1-yl Acetate in Plant Matrices using Headspace Solid-Phase Microextraction (HS-SPME)

Introduction: The Aromatic Signature of Plants

trans-2-Hepten-1-yl acetate (C₉H₁₆O₂) is a volatile organic compound (VOC) belonging to the ester class of chemicals.[1] With a molecular weight of approximately 156.22 g/mol , it contributes to the characteristic sweet, fruity, and green aroma profiles of various plants.[1][2] The analysis of such VOCs is critical in diverse fields, from understanding plant-insect interactions and defense mechanisms to quality control in the food, fragrance, and pharmaceutical industries. The inherent volatility and often trace-level concentrations of these compounds in complex plant matrices present a significant analytical challenge.

Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a premier technique for the analysis of plant volatiles.[3] It is a solvent-free, simple, and sensitive sample preparation method that combines extraction and pre-concentration into a single step.[4] By sampling the vapor phase (headspace) in equilibrium with the sample, HS-SPME effectively minimizes interferences from non-volatile matrix components like sugars, proteins, and lipids, which is a common issue in plant analysis.[5][6]

This application note provides a comprehensive, in-depth guide to developing and implementing a robust HS-SPME method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of trans-2-Hepten-1-yl acetate from plant samples.

Principle of Headspace Solid-Phase Microextraction

HS-SPME operates on the principle of equilibrium partitioning. A fused silica fiber coated with a specific polymeric stationary phase is exposed to the headspace above a plant sample in a sealed vial.[7] Volatile analytes, like trans-2-hepten-1-yl acetate, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber coating until an equilibrium is established among the three phases: the sample matrix, the headspace, and the fiber coating.[7] After this extraction period, the fiber is withdrawn and immediately inserted into the hot injection port of a gas chromatograph, where the trapped analytes are thermally desorbed onto the GC column for separation and subsequent detection by a mass spectrometer.

G cluster_0 SPME Vial Matrix Plant Sample Matrix (Analyte Source) Headspace Headspace (Vapor Phase) (Analyte Partitioning) Matrix->Headspace Volatilization Fiber SPME Fiber Coating (Analyte Adsorption) Headspace->Fiber Adsorption Fiber->Headspace Desorption (Equilibrium) Injector GC Injector (Thermal Desorption) Fiber->Injector Analyte Transfer GC_Column GC Column (Separation) Injector->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector

Caption: The HS-SPME equilibrium and analysis workflow.

Method Development: A Rationale-Driven Approach

The success of any SPME method hinges on the careful optimization of several key parameters. The choices made are not arbitrary but are grounded in the physicochemical properties of the analyte and the sample matrix.

SPME Fiber Selection: The Core of Selectivity

The choice of fiber coating is the most critical parameter in method development, as it dictates the efficiency and selectivity of the extraction.[8] For a broad analysis of plant volatiles, which includes esters, alcohols, aldehydes, and terpenoids, a mixed-phase fiber is highly recommended.[8][9]

  • Recommended Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Rationale: This tri-phase fiber offers a wide range of polarity and porosity, making it ideal for capturing a broad spectrum of volatile and semi-volatile compounds (C3-C20).

    • Polydimethylsiloxane (PDMS): A non-polar phase, effective for adsorbing non-polar analytes through an absorption mechanism.

    • Divinylbenzene (DVB): A porous polymer with moderate polarity, suitable for larger volatile molecules (MW 50-300).

    • Carboxen: A carbon molecular sieve with micropores, excellent for trapping very small, volatile molecules.

  • Alternative Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB). This fiber is also highly effective for general volatile analysis, particularly for compounds like esters and alcohols.[10][11]

Sample Preparation: Maximizing Analyte Release

Proper sample preparation is crucial for ensuring the reproducible release of volatiles into the headspace.

  • Homogenization: Fresh plant tissue (leaves, flowers, stems) should be cryo-milled (ground in liquid nitrogen) or finely chopped immediately before analysis. This disrupts cell walls, increasing the surface area and promoting the release of intracellular volatiles. However, this can also initiate enzymatic activity that may alter the volatile profile; therefore, speed and consistency are paramount.

  • Salting-Out Effect: The addition of a salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the sample matrix is recommended.[12][13] This increases the ionic strength of the aqueous phase in the plant sample, which decreases the solubility of organic volatiles and promotes their partitioning into the headspace.

Optimization of HS-SPME Parameters

The following parameters must be optimized to achieve maximum sensitivity and reproducibility. A Design of Experiments (DoE) approach, such as a Box-Behnken design, can efficiently optimize these factors simultaneously.[14]

ParameterTypical RangeRationale & Key Considerations
Sample Mass 0.1 - 2.0 gThe amount should be sufficient to generate a detectable signal without overloading the fiber. Consistency across all samples is critical for quantitative analysis.
Equilibration Time 5 - 20 minThis is the time allowed for the analyte to partition between the sample and the headspace before the fiber is exposed. It ensures a stable and reproducible concentration of analyte in the vapor phase at the start of the extraction.[10][15]
Extraction Temperature 40 - 70 °CIncreasing temperature enhances the volatility of trans-2-hepten-1-yl acetate, shifting the equilibrium toward the headspace and increasing extraction speed and efficiency.[16] However, temperatures above 70°C may risk thermal degradation of the analyte or cause unwanted enzymatic reactions in the plant tissue.[8]
Extraction Time 20 - 60 minThis is the duration the fiber is exposed to the headspace. Longer times allow for more analyte to adsorb, increasing sensitivity, until equilibrium is reached. The optimal time is a balance between achieving sufficient sensitivity and maintaining a practical sample throughput.[8][16]
Agitation 250 - 500 rpmAgitation (e.g., with a magnetic stir bar or orbital shaker) facilitates the mass transfer of the analyte from the matrix to the headspace, accelerating the establishment of equilibrium.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the analysis of trans-2-hepten-1-yl acetate from a generic plant leaf sample.

Materials and Reagents
  • SPME Fiber Assembly: Manual SPME holder with a 50/30 µm DVB/CAR/PDMS fiber.

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa and magnetic screw caps.

  • Analytical Standard: trans-2-Hepten-1-yl acetate (≥95% purity).

  • Internal Standard (IS): e.g., Octyl acetate or a deuterated analog (for quantitative analysis).

  • Reagents: Sodium chloride (NaCl, analytical grade), Methanol (HPLC grade, for stock solutions).

  • Equipment: Analytical balance, vortex mixer, heating block with magnetic stirring or autosampler with agitation, GC-MS system.

Protocol Workflow

G cluster_prep 1. Preparation cluster_sample 2. Sample Processing cluster_extraction 3. HS-SPME Extraction cluster_analysis 4. GC-MS Analysis A Prepare Standard & Internal Standard (IS) Stock Solutions D Add 0.2 g NaCl and spike with IS A->D B Condition SPME Fiber (e.g., 270°C for 30 min) H Expose SPME fiber to headspace for 30 min B->H C Weigh 0.5 g of finely chopped plant material into vial C->D E Immediately seal vial D->E F Place vial in heater (60°C) with agitation (250 rpm) E->F G Equilibrate for 10 min F->G G->H I Retract fiber and immediately inject into GC inlet (250°C) H->I J Desorb for 5 min I->J K Acquire Data J->K

Caption: Step-by-step HS-SPME-GC-MS workflow.
Step-by-Step Methodology
  • Fiber Conditioning: Before first use and between analyses, condition the SPME fiber according to the manufacturer's instructions (e.g., heating in the GC inlet at 270°C for 30-60 min) to remove contaminants.

  • Sample Preparation:

    • Weigh precisely 0.5 g of freshly chopped plant material into a 20 mL headspace vial.

    • Add 0.2 g of NaCl.

    • If performing quantitative analysis, spike the sample with a known amount of internal standard solution.

    • Immediately cap the vial tightly.

  • Extraction:

    • Place the vial into a heating block or autosampler set to 60°C with agitation at 250 rpm.

    • Allow the sample to equilibrate for 10 minutes.

    • After equilibration, expose the SPME fiber to the headspace by depressing the plunger.

    • Keep the fiber exposed for an extraction time of 30 minutes.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle.

    • Immediately insert the SPME device into the GC injection port set at 250°C.

    • Depress the plunger to expose the fiber and begin thermal desorption and the GC-MS run.

    • Keep the fiber in the inlet for 5 minutes to ensure complete desorption.

    • Retract the fiber and remove the device. The GC-MS will now separate and detect the compounds.

Instrumentation: GC-MS Parameters

The following are typical GC-MS parameters for the analysis of plant volatiles. These should be optimized for the specific instrument in use.

ParameterRecommended Setting
GC System Agilent, Shimadzu, Thermo Fisher, or equivalent
Injector Splitless mode, 250°C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program Initial temp 45°C, hold for 5 min; ramp to 180°C at 5°C/min; ramp to 280°C at 25°C/min, hold for 5 min.[5]
MS System Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350
Source Temp. 230°C
Quad Temp. 150°C

Method Validation and Performance

For quantitative applications, the method must be validated to ensure its reliability.

  • Calibration: Prepare a series of standards of trans-2-hepten-1-yl acetate in a blank matrix (e.g., water or a VOC-free plant homogenate) and spike with a constant concentration of the internal standard. Plot the peak area ratio (Analyte/IS) against the concentration to generate a calibration curve.

  • Linearity: Assess the linear range of the method, typically aiming for a correlation coefficient (R²) > 0.99.

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

  • Precision & Accuracy: Evaluate by analyzing replicate samples at different concentrations. Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percent recovery.

ParameterExpected Performance
Linear Range 0.1 - 100 ng/g
Correlation Coefficient (R²) > 0.995
LOD < 0.1 ng/g
LOQ < 0.5 ng/g
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Analyte Peak Incomplete desorption; Fiber damage; Incorrect GC inlet depth; Low analyte concentration.Increase desorption time/temp; Inspect fiber under a microscope; Adjust needle guide; Increase sample amount or extraction time.
Poor Reproducibility (%RSD > 20%) Inconsistent sample prep; Leaky vial septum; Temperature/time fluctuations.Standardize homogenization procedure; Use high-quality septa and check seals; Ensure thermal stability of heating block/autosampler.
Ghost Peaks/Carryover Incomplete fiber cleaning; Contaminated syringe or inlet liner.Increase fiber bake-out time/temp between runs; Replace GC inlet liner and septum regularly.
Matrix Effects Competition for fiber sites from other high-concentration VOCs.[5]Dilute sample if possible; Use a matrix-matched calibration curve for accurate quantification.

Conclusion

HS-SPME coupled with GC-MS is a powerful and efficient technique for the extraction and analysis of trans-2-hepten-1-yl acetate from complex plant matrices. The method is sensitive, robust, and environmentally friendly due to the elimination of organic solvents. The key to success lies in the systematic optimization of critical parameters, particularly fiber type, extraction temperature, and time. By following the rationale-driven approach and detailed protocols outlined in this guide, researchers can develop a self-validating and reliable method to accurately profile this important aroma compound in their plant samples.

References

  • Kumar Rout, P., Ramachandra Rao, Y., & Naik, S. (2011). Analysis of Floral Volatiles by Using Headspace-Solid Phase Microextraction: A Review. Asian Journal of Chemistry, 24, 945-956. Available at: [Link]

  • Parker, J. K., et al. (2018). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Molecules, 23(9), 2133. Available at: [Link]

  • Li, X., et al. (2021). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Foods, 10(11), 2841. Available at: [Link]

  • Jiang, Z., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. Metabolites, 11(11), 738. Available at: [Link]

  • Grosmaire, L., et al. (2019). Journal Highlight: Development of a headspace SPME-GC-MS method to study volatile organic compounds emitted by lavender roots. Wiley Analytical Science. Available at: [Link]

  • da Silva, M. F. V. Q., et al. (2018). Evaluation of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry for the Characterization of Volatile Organic Compounds. Chromatographia, 81, 1377–1385. Available at: [Link]

  • Xiao, Z., et al. (2020). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. CABI Digital Library. Available at: [Link]

  • Reyes-Garcés, N., et al. (2018). Optimization of the determination of volatile organic compounds in plant tissue and soil samples. TrAC Trends in Analytical Chemistry, 105, 22-34. (Note: This is a representative article, a direct open-access link is not available, linking to an NIH page with a similar topic). Available at: [Link]

  • Goral, T., & Bocian, S. (2017). Selection of HS-SPME fiber for analyses of plant volatiles. ResearchGate. Available at: [Link]

  • Cangela, M., et al. (2024). Optimisation of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of the Brazilian Chili Pepper (Capsicum chinense) Volatile Fraction. YouTube. Available at: [Link]

  • David, W. S. M., et al. (2007). HS-SPME-GC-MS ANALYSIS OF VOLATILE AND SEMI-VOLATILE COMPOUNDS FROM DRIED LEAVES OF Mikania glomerata Sprengel. Journal of the Brazilian Chemical Society, 18, 1131-1137. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Hept-2-EN-1-YL acetate. PubChem Compound Database. Available at: [Link]

  • Mandic, A. I., et al. (2022). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Foods, 11(15), 2201. Available at: [Link]

  • Tholl, D., & Weßjohann, L. (2020). Plant Volatile Sampling Techniques. In Bi- and Tricyclic Sesquiterpenes (pp. 1-22). Humana, New York, NY. Available at: [Link]

  • Quach, A., et al. (2016). Determination of Plant Volatiles Using Solid Phase Microextraction GC−MS. Journal of Chemical Education, 93(5), 959-963. Available at: [Link]

  • FooDB. (2010). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). FooDB. Available at: [Link]

  • The Good Scents Company. (n.d.). (Z)-3-hepten-1-yl acetate cis-3-heptenyl acetate. The Good Scents Company information resource. Available at: [Link]

  • Sheehan, E. M., et al. (2012). Time-weighted average SPME analysis for in planta determination of cVOCs. Environmental Science & Technology, 46(6), 3319-3325. Available at: [Link]

  • Westland, J. (2020). An Agilent Guide to SPME Analysis. Agilent Technologies. Available at: [Link]

  • Saito, Y. (2023). Solid-Phase Microextraction and Related Techniques in Bioanalysis. Journal of Analytical Methods in Chemistry, 2023, 1-2. Available at: [Link]

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-ol. The Good Scents Company information resource. Available at: [Link]

  • Chicago Chromatography Discussion Group. (2015). Optimizing SPME for a Variety of Applications. YouTube. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Heptene, (E)- (CAS 14686-13-6). Cheméo. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Acetic Acid trans-2-Hepten-1-yl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Acetic Acid trans-2-hepten-1-yl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific challenges you may encounter during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: I am experiencing very low to no yield of my target ester. What are the potential causes and how can I rectify this?

Answer:

Low or non-existent yields in the acetylation of trans-2-hepten-1-ol can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Poor Quality Reagents Acetic anhydride is highly susceptible to hydrolysis. The presence of water will consume the anhydride, forming acetic acid, which is a much less effective acetylating agent under these conditions. Pyridine, if used as a catalyst or solvent, must be anhydrous as it is hygroscopic.Use freshly opened or distilled acetic anhydride. Ensure pyridine is anhydrous. Dry all glassware thoroughly before use.
Insufficient Catalyst Activity While pyridine can act as a base to neutralize the acetic acid byproduct, its primary role is often as a nucleophilic catalyst.[1][2][3] It reacts with acetic anhydride to form a highly reactive acetylpyridinium ion, which is then more readily attacked by the alcohol. If the catalyst is not effective, the reaction rate will be significantly lower.For a more potent catalytic effect, consider the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP is a superior nucleophilic catalyst compared to pyridine.[4]
Inadequate Reaction Temperature Esterification reactions often require thermal energy to overcome the activation energy barrier. Room temperature may be insufficient for achieving a reasonable reaction rate, especially with a secondary allylic alcohol.Gently heat the reaction mixture. A temperature of 70°C for one to several hours is a common starting point.[2][5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.
Sub-optimal Reagent Stoichiometry An insufficient amount of the acetylating agent (acetic anhydride) will naturally lead to incomplete conversion of the starting alcohol.Use a molar excess of acetic anhydride, typically 1.5 to 2.0 equivalents for each hydroxyl group.[4]
Premature Product Hydrolysis During workup, the presence of both water and acid (from the quenched acetic anhydride) can lead to the hydrolysis of the newly formed ester back to the starting alcohol, especially if the process is prolonged.[5][6]Work up the reaction as quickly as possible. Use a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acetic acid and any remaining acid catalyst promptly during the aqueous wash.[4][7]
Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of side products is a common challenge in the acetylation of allylic alcohols. Understanding the potential side reactions is key to mitigating their occurrence.

Potential Side Reactions & Prevention Strategies:

Side Reaction Mechanism Prevention Strategy
Allylic Rearrangement The allylic carbocation intermediate, if formed under acidic conditions, can undergo rearrangement, leading to the formation of isomeric esters.Use milder reaction conditions. Avoid strong protic or Lewis acids. The use of a pyridine/acetic anhydride system generally minimizes the risk of carbocation formation.
Elimination Strong bases or high temperatures can promote the elimination of the hydroxyl group (or the newly formed acetate), leading to the formation of dienes.Avoid excessively high temperatures and the use of strong, non-nucleophilic bases. Pyridine is generally a suitable base for this purpose.
Oxidation Allylic alcohols can be susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.[8]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Issue 3: Difficult Work-up and Purification

Question: I am struggling to remove all the pyridine and acetic acid from my product during the work-up. What is the most effective procedure?

Answer:

A thorough and systematic work-up procedure is crucial for obtaining a pure product. Residual pyridine and acetic acid can interfere with subsequent reactions and make purification by chromatography more challenging.

Recommended Work-up and Purification Protocol:

  • Quench Excess Acetic Anhydride: After the reaction is complete (as determined by TLC), cool the mixture to 0°C and slowly add a small amount of methanol to quench any remaining acetic anhydride.[7]

  • Dilution and Initial Washes: Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with:

    • 1 M HCl or 10% aqueous copper sulfate solution to remove pyridine.[4][9] The copper sulfate solution will form a complex with pyridine, which is soluble in the aqueous layer.[9]

    • Saturated aqueous sodium bicarbonate solution to neutralize and remove acetic acid.[4][7]

    • Water and then brine to remove any remaining water-soluble impurities.[4][7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by silica gel column chromatography.[4][10] A solvent system of hexane and ethyl acetate is typically effective.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary role of pyridine in the acetylation of trans-2-hepten-1-ol?

A1: Pyridine serves a dual purpose in this reaction. It acts as a base to neutralize the acetic acid byproduct formed during the esterification, driving the equilibrium towards the product side.[1][2] More importantly, it can act as a nucleophilic catalyst.[1][3] Pyridine attacks the acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate, which is more susceptible to nucleophilic attack by the alcohol than acetic anhydride itself.

Q2: Can I use a different acetylating agent instead of acetic anhydride?

A2: Yes, other acetylating agents can be used. Acetyl chloride is more reactive than acetic anhydride but generates hydrochloric acid as a byproduct, which can lead to side reactions like allylic rearrangement.[11] For milder conditions, you could consider enzymatic acylation, for instance, using a lipase like Novozym 435, which can offer high selectivity.[12]

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2] Spot the reaction mixture alongside the starting material (trans-2-hepten-1-ol) on a silica gel TLC plate. The product, being an ester, will be less polar than the starting alcohol and will therefore have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: The product can be characterized by various spectroscopic methods. In ¹H NMR, you would expect to see a characteristic singlet for the acetyl methyl protons around 2.0 ppm, and signals for the protons on the double bond. The IR spectrum would show a strong carbonyl stretch for the ester group around 1740 cm⁻¹. Mass spectrometry would show the molecular ion peak corresponding to its molecular weight (156.22 g/mol ).[13]

III. Experimental Protocols & Visualizations

Standard Protocol for Acetylation of trans-2-Hepten-1-ol

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • trans-2-Hepten-1-ol

  • Acetic Anhydride (freshly opened or distilled)

  • Anhydrous Pyridine

  • Diethyl ether or Ethyl Acetate

  • 1 M Hydrochloric Acid

  • Saturated aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve trans-2-hepten-1-ol (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of alcohol).

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.5-2.0 eq) dropwise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. If the reaction is slow, gentle heating (e.g., to 70°C) can be applied.[5][6]

  • Once the reaction is complete, cool the mixture to 0°C and quench with methanol.

  • Dilute the mixture with diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants trans-2-Hepten-1-ol + Acetic Anhydride + Pyridine ReactionMixture Stir at RT or Heat Reactants->ReactionMixture Acetylation Quench Quench with MeOH ReactionMixture->Quench Extraction Dilute with Et2O/ EtOAc & Wash Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography PureProduct Pure Acetic acid trans-2-hepten-1-yl ester Chromatography->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Reaction Mechanism

The diagram below outlines the nucleophilic catalysis mechanism involving pyridine.

Reaction_Mechanism reagents Acetic Anhydride + Pyridine intermediate N-Acetylpyridinium Ion (Highly Reactive) reagents->intermediate Formation of active acetylating agent product_complex Protonated Ester + Pyridine intermediate->product_complex Nucleophilic attack by alcohol alcohol trans-2-Hepten-1-ol alcohol->product_complex final_product This compound + Pyridinium Acetate product_complex->final_product Deprotonation

Caption: Catalytic role of pyridine in the acetylation of an alcohol.

IV. References

  • Benchchem. (n.d.). Minimizing side product formation in acetic anhydride-based acetylation. Retrieved from

  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102781903A - Allyl acetate purification. Retrieved from

  • Kano, T., Sasaki, K., & Maruoka, K. (2005). Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. Organic Letters, 7(18), 3973–3975. [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?. Retrieved from [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • Choi, J., & Fu, G. C. (2011). Selective Cross-Coupling of Organic Halides with Allylic Acetates. Journal of the American Chemical Society, 133(40), 16042–16045. [Link]

  • ResearchGate. (n.d.). Y-Catalyzed Acylation of Secondary Alcohols. Retrieved from [Link]

  • YouTube. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. Retrieved from [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic acylation of allylic electrophiles. Retrieved from [Link]

  • Bonner, T. G., & Mcnamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic, 795. [Link]

  • Google Patents. (n.d.). US8802889B2 - Process for production of allyl acetate. Retrieved from

  • YouTube. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allylic C-H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy To Achieve Aerobic Catalytic Turnover. Retrieved from [Link]

  • MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • YouTube. (2020). Acetylation Reaction Mechanism-Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]

  • Google Patents. (n.d.). CN103119007B - The preparation method of allyl acetate. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]

  • PubMed. (2011). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • PubMed. (2025). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. Retrieved from [Link]

  • Google Patents. (n.d.). CN103254069B - Preparation method for trans, trans-2,4-hexadiene acetate. Retrieved from

  • ResearchGate. (2025). Optimization of the esterification reaction of free fatty acids present in waste salmon oil. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). Retrieved from [Link]

  • PubMed Central. (2024). Enhancing the biosynthesis of taxadien-5α-yl-acetate in Escherichia coli by combinatorial metabolic engineering approaches. Retrieved from [Link]

  • The Research Repository @ WVU. (n.d.). Applications of asymmetric allylation reactions towards natural product synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US7319172B2 - Process for the preparation of methylheptenone. Retrieved from

  • PubMed Central. (2007). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Retrieved from [Link]

  • ResearchGate. (2021). Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. Retrieved from [Link]

  • PubMed. (2012). Optimization of sunflower oil transesterification process using sodium methoxide. Retrieved from [Link]

  • ResearchGate. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of trans-2-Hepten-1-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-2-hepten-1-yl acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is on anticipating and resolving specific experimental challenges, ensuring the integrity and success of your synthesis.

Introduction to the Synthesis

The synthesis of trans-2-hepten-1-yl acetate, a valuable fragrance and flavor compound, typically involves a two-stage process:

  • Formation of the Precursor Alcohol: The creation of trans-2-hepten-1-ol is the critical step where the trans-stereochemistry of the double bond is established. Common methods include the Horner-Wadsworth-Emmons (HWE) reaction, Wittig reaction, or allylic oxidation.

  • Esterification: The subsequent acetylation of trans-2-hepten-1-ol yields the final product.

This guide is structured to address potential side reactions and troubleshooting for each of these key stages.

Part 1: Formation of trans-2-Hepten-1-ol

The primary challenge in this stage is achieving high stereoselectivity for the trans isomer and avoiding common side products.

FAQ 1: Low Yield of trans-2-Hepten-1-ol using the Horner-Wadsworth-Emmons (HWE) Reaction

Question: I am attempting to synthesize trans-2-hepten-1-ol via the HWE reaction of pentanal with a suitable phosphonate ylide, but I am experiencing a low yield. What are the potential causes and solutions?

Answer:

A low yield in the HWE reaction can stem from several factors related to the reagents, reaction conditions, and work-up procedure. The HWE reaction is generally reliable for producing (E)-alkenes from stabilized phosphonate carbanions.[1][2]

Causality and Troubleshooting:

  • Inactive Base: The deprotonation of the phosphonate ester to form the reactive carbanion is a critical first step.[3] If the base is old, has been improperly stored, or is of insufficient strength, the reaction will not proceed to completion.

    • Solution: Use a freshly opened or properly stored strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt). If using NaH, it can be washed with hexane to remove any mineral oil and surface oxides.[4]

  • Poor Quality Reagents or Solvents: The presence of moisture or other impurities in the reagents or solvent can quench the phosphonate carbanion, leading to a lower yield.

    • Solution: Always use anhydrous solvents and purified reagents. Distill solvents over an appropriate drying agent before use and ensure your starting materials are pure.[4]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TCM). If the reaction is sluggish, consider increasing the reaction time or temperature.[4]

  • Suboptimal Reaction Temperature: The initial deprotonation and subsequent reaction with the aldehyde are often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature is a common practice.[4]

    • Solution: Ensure proper temperature control throughout the reaction.

Experimental Protocol: General HWE Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the phosphonate ester and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (e.g., NaH) to the solution. Allow the mixture to stir at 0 °C until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.[4]

  • Add the pentanal dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.[4]

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

**FAQ 2: Poor trans:*cisStereoselectivity in Alkene Formation

Question: My final product contains a significant amount of the cis-2-hepten-1-yl acetate isomer. How can I improve the trans selectivity during the alkene synthesis?

Answer:

Achieving high trans (E) selectivity is a common goal in Wittig-type reactions. The Horner-Wadsworth-Emmons reaction is generally preferred for synthesizing trans-alkenes.[5][6]

Causality and Troubleshooting:

  • Choice of Wittig Reagent: Standard Wittig reagents (phosphonium ylides) often favor the formation of cis (Z)-alkenes, especially with non-stabilized ylides.[5][6] Stabilized ylides, which have an electron-withdrawing group, tend to produce more of the trans isomer.[5]

    • Solution: For high trans selectivity, the Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate ester with an electron-withdrawing group is the superior choice.[2][7]

  • Reaction Conditions in HWE: Even in HWE reactions, certain conditions can affect the stereoselectivity.

    • Solution:

      • Base and Solvent: The choice of base and solvent can influence the equilibrium of the intermediate oxaphosphetane, which in turn affects the E/Z ratio.[1] Using sodium hydride in THF is a common and effective combination for promoting trans selectivity.

      • Still-Gennari Modification: If the cis isomer is desired, the Still-Gennari modification of the HWE reaction can be employed, which utilizes phosphonates with electron-withdrawing groups like trifluoroethyl esters in the presence of a strong base and crown ether.[8]

Diagram: HWE Reaction Mechanism Favoring trans Isomer

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Aldehyde Pentanal Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Attack Trans_Alkene trans-2-Hepten-1-ol Oxaphosphetane->Trans_Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: HWE reaction pathway to trans-alkenes.

FAQ 3: Side Reactions in Allylic Oxidation

Question: I am considering allylic oxidation of 1-heptene to produce 2-hepten-1-ol. What are the potential side reactions I should be aware of?

Answer:

Allylic oxidation can be a direct route to allylic alcohols, but it is often plagued by a lack of selectivity and the formation of multiple byproducts.[9]

Causality and Troubleshooting:

  • Over-oxidation: The primary allylic alcohol product can be further oxidized to the corresponding aldehyde (trans-2-heptenal) or carboxylic acid.

    • Solution: Careful choice of the oxidizing agent and control of reaction conditions are crucial. Selenium dioxide (SeO₂) is a classic reagent for this transformation, but it can lead to over-oxidation.[10][11] Modern catalytic methods using transition metals like palladium or copper may offer better selectivity.[12]

  • Formation of Multiple Isomers: Oxidation can occur at different positions on the allylic carbon, leading to a mixture of isomeric alcohols.

    • Solution: The regioselectivity of allylic oxidation is often difficult to control. For a specific isomer like trans-2-hepten-1-ol, a more controlled synthetic route like the HWE reaction is generally preferred.

  • Rearrangement of the Double Bond: The reaction conditions can sometimes cause isomerization of the double bond.

    • Solution: Milder reaction conditions and careful selection of the catalyst can help minimize this side reaction.

Table: Common Issues in trans-2-Hepten-1-ol Synthesis

Problem Potential Cause Recommended Solution
Low Yield Inactive base, impure reagents/solvents, incomplete reaction.Use fresh, high-purity reagents and anhydrous solvents. Monitor the reaction by TLC and adjust time/temperature as needed.[4]
**Poor trans:*cisRatio Use of a non-stabilized Wittig ylide.Employ the Horner-Wadsworth-Emmons (HWE) reaction with a stabilized phosphonate ylide.[2]
Byproduct Formation Over-oxidation in allylic oxidation, competing side reactions.Choose a selective synthesis method like the HWE reaction. If using oxidation, carefully control stoichiometry and reaction time.[9]

Part 2: Esterification of trans-2-Hepten-1-ol

The final step is the conversion of the allylic alcohol to the desired acetate ester. Fischer esterification is a common method, but it has its own set of potential issues.

FAQ 4: Incomplete Esterification and Equilibrium Issues

Question: I am using Fischer esterification to convert trans-2-hepten-1-ol to the acetate, but the reaction does not go to completion. How can I drive the equilibrium towards the product?

Answer:

Fischer esterification is a reversible reaction, and the equilibrium between the reactants (alcohol and carboxylic acid) and products (ester and water) can limit the yield.[13][14]

Causality and Troubleshooting:

  • Equilibrium: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials (hydrolysis of the ester).[15][16]

    • Solution: To shift the equilibrium to the product side, you can:

      • Use an Excess of a Reagent: Employ a large excess of either the alcohol or the acetic acid.[15][17]

      • Remove Water: Remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[17]

Diagram: Fischer Esterification Equilibrium

Fischer_Esterification Reactants trans-2-Hepten-1-ol + Acetic Acid Products trans-2-Hepten-1-yl Acetate + Water Reactants->Products Esterification (H+ catalyst) Products->Reactants Hydrolysis

Caption: Reversible nature of Fischer esterification.

FAQ 5: Acid-Catalyzed Side Reactions

Question: During the acid-catalyzed esterification, I am observing the formation of some unexpected byproducts. What could be causing this?

Answer:

The acidic conditions required for Fischer esterification can promote side reactions, particularly with allylic alcohols.

Causality and Troubleshooting:

  • Dehydration: Strong acids can cause the dehydration of the alcohol to form a diene.

    • Solution: Use a milder acid catalyst or a non-acidic esterification method.

  • Rearrangement: Allylic carbocations, which can form under acidic conditions, are prone to rearrangement, leading to isomeric products.

    • Solution: Milder reaction conditions and shorter reaction times can help minimize rearrangements.

  • Alternative Esterification Methods:

    • Acylation with Acetic Anhydride or Acetyl Chloride: These reagents are more reactive than acetic acid and do not produce water as a byproduct, thus avoiding the equilibrium issue. The reaction is often carried out in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct (HCl or acetic acid).

    • Steglich Esterification: This method uses a coupling reagent like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, allowing for esterification under mild, neutral conditions. This is particularly useful for sensitive substrates.[17]

Experimental Protocol: Acetylation using Acetic Anhydride

  • In a flask, dissolve trans-2-hepten-1-ol in a suitable solvent like dichloromethane or pyridine.

  • Add acetic anhydride and a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (if a basic workup is used), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

By carefully considering the potential side reactions and optimizing the reaction conditions for each step, the synthesis of trans-2-hepten-1-yl acetate can be achieved with high yield and purity.

References

  • Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. (2019, January 10). Retrieved from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • How are cis and trans alkene obtained from alkyne? - Quora. (2023, May 3). Retrieved from [Link]

  • Conversion of cis-alkene to trans-alkene and vice versa - YouTube. (2025, February 25). Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Horner-Wadsworth-Emmons reaction - YouTube. (2020, March 28). Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • Cis–Trans Isomerism in Alkenes | Organic Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link]

  • 7.5: Cis-Trans Isomerism in Alkenes - Chemistry LibreTexts. (2024, April 3). Retrieved from [Link]

  • Cis and Trans Isomers - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 21.6: Condensation of Acids with Alcohols- The Fischer Esterification - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]

  • Formation of Alkenes by Wittig and Related Reactions: A Guide to Functional Group Preparations - ResearchGate. (n.d.). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]

  • Fischer Esterification - Chemistry Steps. (n.d.). Retrieved from [Link]

  • One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Allylic Oxidations PDF | PDF | Unit Processes | Organic Reactions - Scribd. (n.d.). Retrieved from [Link]

  • CN103254069B - Preparation method for trans, trans-2,4-hexadiene acetate - Google Patents. (n.d.).
  • Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552) - FooDB. (2010, April 8). Retrieved from [Link]

  • (E)-2-hepten-1-yl acetate, 16939-73-4. (n.d.). Retrieved from [Link]

  • Radical Allylic Halogenation - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block - PMC. (2018, June 27). Retrieved from [Link]

  • (E)-2-hepten-1-ol, 33467-76-4 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone. (n.d.). Retrieved from [Link]

  • trans-2-Hepten-1-ol - BU CyberSec Lab. (n.d.). Retrieved from [Link]

  • Copper-catalyzed enantioselective synthesis of trans-1-alkyl-2-substituted cyclopropanes via tandem conjugate addition-intramolecular enolate trapping - PubMed. (2010, October 20). Retrieved from [Link]

  • Isotope Effects and the Mechanism of Allylic Hydroxylation of Alkenes with Selenium Dioxide | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Riley oxidation - Wikipedia. (n.d.). Retrieved from [Link]

  • Cas 33467-76-4,TRANS-2-HEPTEN-1-OL - LookChem. (n.d.). Retrieved from [Link]

  • trans-2-Hepten-1-ol - LookChem. (n.d.). Retrieved from [Link]

  • 2-Hepten-1-al | C7H12O | CID 17167 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis Of Pheromon Grapholitha Molesta Busck - Natural Volatiles and Essential Oils. (n.d.). Retrieved from [Link]

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Technical Support Center: Gas Chromatography (GC) Analysis of Heptenyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving challenges in the gas chromatographic analysis of heptenyl acetate isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter separation difficulties with these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common and complex resolution problems.

Troubleshooting Guide: From Co-elution to Baseline Separation

This section addresses specific issues you might be facing in the laboratory. Each question is a common scenario, followed by a detailed, step-by-step approach to resolving the problem, rooted in chromatographic principles.

Q1: My (Z)- and (E)-heptenyl acetate isomers are completely co-eluting or appearing as a single broad peak. Where do I start?

A1: Co-elution of geometric isomers is a classic selectivity problem. Your primary focus should be on enhancing the differential interaction of the isomers with the stationary phase.

Step 1: Evaluate Your Stationary Phase. The choice of the GC column's stationary phase is the most critical factor for isomer separation.[1][2] The principle of "like dissolves like" is a good starting point. Heptenyl acetate isomers possess a degree of polarity due to the ester group.

  • Problem: You are likely using a non-polar stationary phase (e.g., DB-1, HP-5ms). These phases separate primarily by boiling point, and the boiling points of (Z)- and (E)-heptenyl acetate are very similar, leading to poor resolution.

  • Solution: Switch to a more polar stationary phase. A polyethylene glycol (PEG) phase, often referred to as a "WAX" column (e.g., DB-WAX), is an excellent first choice for separating cis/trans isomers of unsaturated esters.[3][4] For even more challenging separations, a high-polarity cyanopropyl phase (e.g., HP-88, SP-2560) can provide superior selectivity for geometric isomers.[2][3][5][6] These highly polar phases create stronger dipole-dipole interactions, which differ more significantly between the cis and trans configurations.[7]

Step 2: Optimize Your Temperature Program. A poorly optimized temperature program can negate the resolving power of even the best column. A rapid temperature ramp will move the isomers through the column too quickly for effective partitioning with the stationary phase.[4]

  • Initial Approach: Start with a "scouting gradient" to determine the elution temperature range of your isomers.[8] A typical scouting run might be:

    • Initial Temperature: 40-50°C

    • Ramp Rate: 10°C/min

    • Final Temperature: Up to the column's maximum limit.[8]

  • Optimization:

    • Set the initial oven temperature approximately 20°C below the elution temperature of the first isomer.[9]

    • Employ a slow ramp rate (e.g., 2-5°C/min) through the temperature range where the isomers elute. This increases the time the analytes spend interacting with the stationary phase, enhancing separation.[4]

    • If peaks are still not resolved, try an isothermal hold at a temperature about 45°C below the elution temperature of the isomer pair.[9]

Step 3: Adjust the Carrier Gas Flow Rate. The carrier gas flow rate (or linear velocity) affects both analysis time and efficiency.[10] An optimal flow rate will minimize peak broadening and maximize resolution.

  • Van Deemter and Golay Plots: These theoretical models show that for each carrier gas (Helium, Hydrogen, Nitrogen), there is an optimal linear velocity that provides the highest column efficiency (lowest plate height).

  • Practical Application:

    • For helium, the optimal linear velocity is typically around 20-25 cm/s.[11]

    • For hydrogen, it's higher, around 35-40 cm/s.[11] Hydrogen often provides better efficiency at higher flow rates, allowing for faster analysis without a significant loss in resolution.

    • Action: Check your current flow rate. If it is significantly higher or lower than the optimum for your carrier gas, adjust it accordingly. A flow rate that is too high will lead to poor resolution, while one that is too low will increase analysis time unnecessarily.[12]

Q2: I have some separation, but the peaks are broad and tailing. What's causing this, and how can I improve the peak shape?

A2: Peak tailing is often a sign of unwanted interactions within your GC system or issues with your injection. For a moderately polar compound like heptenyl acetate, the ester functional group can be susceptible to these problems.[13]

Step 1: Check for Active Sites in the Inlet. Active sites are exposed silanol groups (-Si-OH) on glass surfaces that can form hydrogen bonds with your analyte, causing tailing.[13]

  • Injector Liner: This is a common culprit. Ensure you are using a deactivated liner. Over time, even deactivated liners can become active due to sample matrix buildup. Replace it regularly.[4][14]

  • Septum: Pieces of the septum can fall into the liner, creating active sites. Use high-quality septa and change them frequently.

  • Gold Seal: The seal at the base of the injector can become contaminated. If it's discolored, replace it.

Step 2: Address Potential Column Issues. The column itself can be a source of peak tailing.

  • Contamination: The front end of the column can accumulate non-volatile residues from your samples, creating active sites.[13][15] Trimming 10-20 cm from the inlet side of the column can often resolve this.[4]

  • Improper Installation: A poorly cut or installed column can create dead volumes, leading to peak broadening and tailing.[13] Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.

Step 3: Optimize Your Injection Technique. The way you introduce your sample onto the column can significantly impact peak shape.

  • Split vs. Splitless Injection:

    • Split Injection: Best for concentrated samples. A high split ratio ensures a narrow injection band, leading to sharper peaks. If your peaks are broad, consider increasing the split ratio.

    • Splitless Injection: Used for trace analysis. The initial oven temperature is critical. It should be about 20°C below the boiling point of your solvent to allow for "solvent trapping" or "cryofocusing," which refocuses the analyte band at the head of the column.[9][16] An initial temperature that is too high will result in broad peaks.[14]

Q3: I've tried changing my column and optimizing the method, but the resolution of a specific pair of positional isomers is still not baseline. Are there any advanced techniques I can use?

A3: When standard approaches are insufficient, derivatization can be a powerful tool to enhance the separability of isomers.

  • Principle of Derivatization: Derivatization involves chemically modifying your analyte to change its properties, such as volatility or polarity, making it more amenable to separation.[17][18] While heptenyl acetate is already suitable for GC, derivatization can be used to exaggerate the structural differences between isomers.

  • Potential Derivatization Strategy: Although not standard for simple esters, one could theoretically hydrolyze the heptenyl acetate to heptenol isomers. The resulting alcohols, with their active hydroxyl groups, can then be derivatized.

    • Reaction: Heptenyl Acetate + NaOH → Heptenol + Sodium Acetate

    • Derivatization of Heptenol: The resulting heptenol isomers can be derivatized with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form their trimethylsilyl (TMS) ethers. The bulky TMS group can magnify the subtle structural differences between the positional isomers, potentially leading to better separation on a mid-polarity column.

  • Important Considerations:

    • The derivatization reaction must be complete and reproducible.[17]

    • You must validate that no isomerization occurs during the hydrolysis or derivatization steps.

    • This approach adds complexity and should be considered when all other method optimization strategies have been exhausted.

Frequently Asked Questions (FAQs)

  • What are the key GC parameters I should focus on for separating heptenyl acetate isomers?

    • Stationary Phase: This has the largest impact on selectivity. Use a polar (WAX-type) or highly polar (cyanopropyl) column.[2][3]

    • Temperature Program: A slow temperature ramp is crucial for allowing the column to resolve the isomers.[4][12]

    • Carrier Gas Linear Velocity: Operating at the optimal velocity for your chosen carrier gas will maximize column efficiency.

    • Column Dimensions: A longer column (e.g., 60 m vs. 30 m) provides more theoretical plates and can improve resolution for closely eluting peaks.[4][12] A narrower internal diameter (e.g., 0.18 mm vs. 0.25 mm) also increases efficiency.

  • Can I use GC-MS to help resolve co-eluting isomers?

    • If the isomers have identical mass spectra, which is likely for geometric isomers, GC-MS will not be able to deconvolute them if they are not chromatographically separated.[19][20] However, for positional isomers, there may be subtle differences in the mass spectra that could aid in identification, even with partial co-elution. The primary solution for co-elution remains improving the chromatographic separation.[21]

  • Is it better to run in constant flow or constant pressure mode?

    • Constant flow mode is generally recommended for temperature-programmed methods. As the oven temperature increases, the viscosity of the carrier gas also increases. In constant pressure mode, this would cause the flow rate to decrease, potentially broadening later-eluting peaks. Constant flow mode electronically adjusts the head pressure to maintain a consistent flow rate throughout the temperature program, leading to more reproducible retention times and better peak shapes.[22]

Data Summary and Experimental Protocols

Table 1: Recommended Starting GC Parameters for Heptenyl Acetate Isomer Separation
ParameterRecommendation for Geometric IsomersRecommendation for Positional IsomersRationale
Column HP-88, SP-2560, or similar high-polarity cyanopropyl phase (e.g., 60 m x 0.25 mm, 0.20 µm)DB-WAX or similar PEG phase (e.g., 30 m x 0.25 mm, 0.25 µm)High-polarity phases offer the best selectivity for geometric (cis/trans) isomers.[3][5] Mid- to high-polarity phases are effective for positional isomers.
Injector Temp. 250 °C250 °CEnsures complete and rapid vaporization of the analyte.
Carrier Gas Helium or HydrogenHelium or HydrogenHydrogen can provide faster analysis times without significant loss of resolution.
Linear Velocity ~25 cm/s (Helium) or ~40 cm/s (Hydrogen)~25 cm/s (Helium) or ~40 cm/s (Hydrogen)Operating at the optimal linear velocity maximizes column efficiency.[11]
Oven Program 50°C (hold 2 min), ramp 3°C/min to 180°C60°C (hold 1 min), ramp 5°C/min to 200°CA slow ramp rate is critical for enhancing the separation of closely eluting isomers.[4]
Injection Mode Split (e.g., 50:1)Split (e.g., 50:1)A split injection provides a narrow sample band, leading to sharper peaks. Adjust ratio based on sample concentration.
Detector FID or MSFID or MSFID is a robust, general-purpose detector. MS provides mass information for peak identification.
Protocol 1: Systematic Troubleshooting of Poor Resolution

Objective: To provide a logical workflow for diagnosing and correcting poor resolution of heptenyl acetate isomers.

Methodology:

  • Initial Assessment:

    • Inject a standard mixture of the heptenyl acetate isomers using your current method.

    • Evaluate the chromatogram for co-elution, peak broadening, and peak tailing.

  • System Check (if peak shape is poor):

    • Cool the injector and oven.

    • Replace the injector liner with a new, deactivated liner.

    • Replace the septum.

    • Trim 10-20 cm from the front of the GC column.

    • Reinstall the column, ensuring a clean cut and correct positioning.

    • Leak-check the system.

  • Method Optimization (if peak shape is good but resolution is poor):

    • Confirm Column Choice: Ensure you are using a polar (WAX) or high-polarity (cyanopropyl) column. If not, replace the column.

    • Adjust Carrier Gas Flow: Set the carrier gas to its optimal linear velocity in constant flow mode.

    • Optimize Temperature Program:

      • Lower the initial oven temperature.

      • Decrease the ramp rate (e.g., from 10°C/min to 3°C/min) during the elution window of the isomers.

      • If necessary, introduce an isothermal hold period just before the isomers begin to elute.

  • Re-evaluation:

    • Inject the standard mixture again.

    • Compare the new chromatogram to the initial one to assess the impact of the changes on resolution and peak shape.

Visualizations

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Peak Shape Correction cluster_2 Resolution Enhancement Start Poor Resolution of Heptenyl Acetate Isomers CheckShape Evaluate Peak Shape Start->CheckShape Tailing Tailing or Broad Peaks? CheckShape->Tailing CheckSystem Check for Active Sites: - Replace Liner & Septum - Trim Column - Check Installation Tailing->CheckSystem Yes Coelution Co-eluting or Poorly Separated Peaks Tailing->Coelution No (Good Shape) CheckInjection Optimize Injection: - Adjust Split Ratio - Check Initial Temp (Splitless) CheckSystem->CheckInjection CheckInjection->Coelution Selectivity Improve Selectivity: - Use Polar/High-Polarity Column (WAX or Cyanopropyl) Coelution->Selectivity Efficiency Improve Efficiency: - Optimize Carrier Gas Flow Rate - Use Longer/Narrower Column Selectivity->Efficiency Temp Optimize Temperature Program: - Lower Initial Temperature - Decrease Ramp Rate Efficiency->Temp End Baseline Resolution Achieved Temp->End

Caption: A step-by-step workflow for troubleshooting poor peak resolution.

References

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  • PubMed Central. (2016, September 2). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Positional and geometric isomer separation of FAME by comprehensive 2-D GC. Retrieved from [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Evaluation of New Stationary Phases for the Separation of Fatty Acid Methyl Esters. Retrieved from [Link]

  • AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral GC analysis of 2-heptyl acetate. (A) (S). Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Agilent. (n.d.). Separation of acetate esters. Retrieved from [Link]

  • Springer. (n.d.). Evaluation of new stationary phases for the separation of fatty acid methyl esters. Retrieved from [Link]

  • PubMed. (n.d.). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Retrieved from [Link]

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Troubleshooting low conversion in enzymatic esterification of 2-hepten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic esterification of 2-hepten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific biocatalytic process. As Senior Application Scientists, our goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design and execution.

Troubleshooting Guide

This section addresses specific problems you may encounter during the esterification process. Each answer provides a systematic approach to identifying and resolving the issue at hand.

Question 1: My esterification reaction shows very low conversion (<10%). What are the most critical initial factors I should investigate?

Answer:

Low conversion is a common issue that can typically be traced back to a few critical parameters. The enzymatic esterification is a thermodynamically controlled process, meaning the reaction conditions directly influence the equilibrium and, consequently, the final yield.[1] We recommend a systematic investigation starting with the most impactful factors: the enzyme's condition, water activity, and substrate-related issues.

First, verify the catalytic activity of your lipase. Lipases, especially in their free form, can be sensitive to storage conditions and contaminants.

Recommended Diagnostic Protocol: Enzyme Activity Assay

  • Prepare a Standard Reaction: Use a well-characterized esterification reaction for your specific lipase (e.g., esterification of butyric acid and butanol).

  • Run Parallel Reactions: Set up two reactions: one with the lipase from your low-conversion experiment and one with a fresh, unopened batch of the same lipase.

  • Monitor Initial Rates: Measure the initial reaction rate for both setups by taking samples at regular intervals (e.g., every 30 minutes for the first 2-3 hours).

  • Analyze and Compare: If the reaction with the suspect enzyme shows a significantly lower rate than the fresh enzyme, your enzyme has likely lost activity.

If enzyme activity is confirmed, the next crucial parameter is water activity (aw). Water is both essential for maintaining the enzyme's catalytically active conformation and a product of the esterification reaction.[1][2] An excess of water will shift the reaction equilibrium back towards hydrolysis, directly reducing your ester yield.[1]

Below is a logical workflow to diagnose the root cause of low conversion.

Troubleshooting_Workflow Start Low Conversion (<10%) Detected CheckEnzyme Is the Enzyme Active? Start->CheckEnzyme CheckWater Is Water Activity Controlled? CheckEnzyme->CheckWater Yes EnzymeInactive Root Cause: Enzyme Inactivation/Degradation CheckEnzyme->EnzymeInactive No CheckSubstrates Are Substrates/Ratio Optimal? CheckWater->CheckSubstrates Yes WaterIssue Root Cause: High Water Activity (Equilibrium favors Hydrolysis) CheckWater->WaterIssue No CheckConditions Are Reaction Conditions Optimal? CheckSubstrates->CheckConditions Yes SubstrateIssue Root Cause: Substrate Inhibition Incorrect Molar Ratio CheckSubstrates->SubstrateIssue No ConditionsIssue Root Cause: Suboptimal Temperature/pH Poor Mixing CheckConditions->ConditionsIssue No Success Problem Resolved CheckConditions->Success Yes Action_Enzyme Action: - Use a fresh batch of enzyme. - Verify storage conditions. EnzymeInactive->Action_Enzyme Action_Water Action: - Dry substrates and solvent. - Add molecular sieves. - Perform reaction under vacuum. WaterIssue->Action_Water Action_Substrate Action: - Titrate acyl donor for purity. - Adjust molar ratio (excess alcohol is common). - Investigate substrate inhibition. SubstrateIssue->Action_Substrate Action_Conditions Action: - Optimize temperature (e.g., 40-60°C). - Ensure adequate agitation (e.g., 150-200 rpm). ConditionsIssue->Action_Conditions Action_Enzyme->Success Action_Water->Success Action_Substrate->Success Action_Conditions->Success

Caption: Systematic workflow for troubleshooting low conversion.

Question 2: My reaction starts well but stops or slows dramatically after reaching 40-50% conversion. What could be the cause?

Answer:

This is a classic symptom of either product inhibition or a significant shift in reaction equilibrium due to water production.

  • Equilibrium Limitation via Water Production: As the esterification reaction proceeds, it generates one molecule of water for every molecule of ester formed.[1] In a closed system, this accumulation of water increases the rate of the reverse reaction (hydrolysis), leading to a net reaction rate of zero once equilibrium is reached.[3] For many lipase-catalyzed reactions, this equilibrium point can be around 40-60% conversion without active water removal.

    • Causality: According to Le Chatelier's principle, the accumulation of a product (water) shifts the equilibrium to favor the reactants (acid and alcohol).[3] This increases the apparent Km for the alcohol substrate, as water becomes a competing nucleophile for the acyl-enzyme intermediate.[4]

  • Product Inhibition: While less common for the ester product itself, the co-product (water) can cause inhibition.[1] More critically, if your acyl donor is an acid, accumulation of protons can lower the pH in the microenvironment of the enzyme, potentially leading to inactivation, especially if you are using an unbuffered, solvent-free system.

Recommended Protocol: In-Situ Water Removal

To overcome equilibrium limitations, you must actively remove the water as it is formed.

  • System Preparation: Use a reaction flask that can be sealed and connected to a vacuum line.

  • Drying Agents: Add activated molecular sieves (3Å or 4Å, ~10-20% w/v) to the reaction medium at the start of the experiment. The sieves will sequester the water produced.[5]

  • Apply Vacuum (Optional but effective): For solvent-free systems or high-boiling point solvents, run the reaction under a partial vacuum. This will facilitate the evaporation of water.

  • Monitor Progress: Compare the conversion curve of this reaction to your previous, stalled reaction. A significant increase in conversion beyond the previous plateau strongly indicates that water accumulation was the limiting factor.

Question 3: How do I choose the optimal substrate molar ratio and enzyme loading?

Answer:

The molar ratio of substrates (2-hepten-1-ol and the acyl donor) and the enzyme loading are interdependent variables that must be optimized to achieve high conversion efficiently.[6][7]

Substrate Molar Ratio: The esterification is a reversible reaction. To shift the equilibrium towards product formation, an excess of one of the substrates is typically used.[8] In most cases, it is preferable to use an excess of the alcohol (2-hepten-1-ol) rather than the acid. High concentrations of carboxylic acids can cause significant pH drops in the enzyme's microenvironment, leading to inhibition or inactivation.[7][9]

  • Starting Point: A molar ratio of 1:2 to 1:4 (Acid:Alcohol) is a common starting point for optimization.[10][11]

  • Causality: Using an excess of the alcohol increases the probability of the acyl-enzyme intermediate reacting with the alcohol rather than with water (hydrolysis), thus favoring ester synthesis.[12] However, a very large excess of a short-chain alcohol can sometimes lead to enzyme inhibition.[9]

Enzyme Loading: Enzyme loading determines the reaction rate but not the final equilibrium position.[6] However, an insufficient amount will lead to impractically long reaction times, while an excessive amount can be uneconomical and may introduce mass transfer limitations, especially in viscous, solvent-free systems.[6][13]

  • Starting Point: For immobilized lipases like Novozym 435, a loading of 1-10% (by weight of the limiting substrate) is a typical range.[6] For the synthesis of octyl formate, a concentration of 15 g/L of Novozym 435 was found to be optimal.[12]

Optimization Strategy: A response surface methodology (RSM) or a Design of Experiments (DoE) approach is highly recommended to efficiently find the true optimum by studying the interactions between these variables.[14] A simpler tool, the Substrate-Enzyme Relation (SER), has also been developed to find optimal ranges with fewer experiments.[6]

ParameterTypical Starting RangeRationale & Key Considerations
Molar Ratio (Acid:Alcohol) 1:2 - 1:4An excess of alcohol is used to shift the reaction equilibrium.[8] Avoid a large excess of acid to prevent potential pH-induced enzyme inhibition.[9]
Enzyme Loading (% w/w) 1% - 10% (of limiting substrate)Higher loading increases the reaction rate but also the cost.[1] Very high loadings can cause mass transfer issues in solvent-free systems.[6]
Temperature (°C) 40°C - 60°CBalances reaction rate and enzyme stability. Most lipases show good activity in this range, but thermal inactivation can occur at higher temperatures.[13][15]
Agitation (rpm) 150 - 250Crucial for minimizing external mass transfer limitations, ensuring substrates have access to the enzyme's active sites, especially with immobilized catalysts.

Frequently Asked Questions (FAQs)

Question 4: What is the reaction mechanism for lipase-catalyzed esterification, and how does it inform my experimental design?

Answer:

Lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism.[1] Understanding this mechanism is crucial because it explains the roles of the substrates and the inhibitory effect of water.

The two main steps are:

  • Acylation: The carboxylic acid first binds to the enzyme's active site (which contains a serine residue). A nucleophilic attack by the serine hydroxyl group on the acid's carbonyl carbon forms a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a stable acyl-enzyme complex.

  • Deacylation: The alcohol (2-hepten-1-ol) then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. This forms another tetrahedral intermediate, which collapses to release the ester product and regenerate the free enzyme.

Implications for Experimental Design:

  • Water as a Competing Nucleophile: In the deacylation step, water can compete with the alcohol. If the water concentration is high, it will attack the acyl-enzyme complex, leading to hydrolysis of the acid back to its original state, thus reducing the net esterification rate.[4] This is the mechanistic basis for why controlling water activity is so critical.

  • Substrate Binding: The mechanism requires both substrates to access the same active site sequentially. Very high concentrations of one substrate could potentially hinder the binding of the other, a phenomenon known as substrate inhibition.

PingPong_Mechanism E Lipase (E-OH) E_RCOOH E-OH • R-COOH (Michaelis Complex) E->E_RCOOH + RCOOH Carboxylic Acid (R-COOH) RCOOH->E_RCOOH ROH 2-Hepten-1-ol (R'-OH) AcylEnzyme_ROH E-O-COR • R'-OH (Ternary Complex) ROH->AcylEnzyme_ROH H2O Water (H₂O) AcylEnzyme Acyl-Enzyme Complex (E-O-COR) E_RCOOH->AcylEnzyme - H₂O AcylEnzyme->AcylEnzyme_ROH + p1 AcylEnzyme->p1 AcylEnzyme_ROH->E Regenerates Enzyme p2 AcylEnzyme_ROH->p2 - Ester Ester Ester (R-COO-R') p1->H2O p2->Ester

Caption: The Ping-Pong Bi-Bi mechanism for lipase esterification.

Question 5: Should I use an organic solvent or a solvent-free system?

Answer:

The choice between using an organic solvent and a solvent-free system (SFS) involves a trade-off between reaction performance, cost, and green chemistry principles.

Solvent-Free Systems (SFS):

  • Advantages: SFS are increasingly popular as they align with green chemistry principles by eliminating solvent waste.[6] They offer high volumetric productivity because the reactants themselves form the reaction medium.[6] This can also simplify downstream processing.

  • Disadvantages: High concentrations of substrates can lead to inhibition or inactivation of the lipase.[9] The reaction medium can become highly viscous, leading to poor mixing and significant mass transfer limitations.[1] Temperature control can also be more challenging.

Solvent-Based Systems:

  • Advantages: A solvent can improve the solubility of substrates, especially if one is a solid.[1] It reduces the concentration of potentially inhibitory substrates and can lower the viscosity of the medium, improving mass transfer.[9] Hydrophobic solvents (with a high log P value) are generally preferred as they limit the partitioning of water to the enzyme's essential hydration layer, thus favoring synthesis over hydrolysis.[12]

  • Disadvantages: The use of solvents adds cost, complicates downstream purification, and raises environmental and safety concerns.[1]

Recommendation: For the esterification of 2-hepten-1-ol, which is a liquid, a solvent-free system is often a viable and preferable starting point.[14] However, if you observe issues related to substrate inhibition or high viscosity, transitioning to a hydrophobic solvent like n-hexane or isooctane is a logical troubleshooting step.

Question 6: How does temperature affect the reaction, and what is a safe operating range?

Answer:

Temperature is a critical parameter that influences both the reaction rate and the stability of the enzyme.

  • Reaction Rate: Within a certain range, increasing the temperature will increase the reaction rate according to the Arrhenius equation. This is due to increased molecular motion, facilitating more frequent collisions between the substrates and the enzyme's active site.[15]

  • Enzyme Stability: Every enzyme has an optimal temperature range. Above this range, thermal denaturation occurs, where the enzyme loses its three-dimensional structure and, consequently, its catalytic activity. This damage is often irreversible.[15][16] For most microbial lipases, significant activity loss can be observed at temperatures above 70-80°C.[15]

  • Viscosity: In solvent-free systems, increasing the temperature can be beneficial as it lowers the viscosity of the reaction medium, thereby reducing mass transfer limitations.[1]

Optimal Range: For most commonly used lipases, such as those from Candida antarctica (e.g., Novozym 435) or Candida rugosa, an optimal temperature for esterification is typically found between 40°C and 60°C .[13][15][17] Operating within this range generally provides a good balance between achieving a high reaction rate and preserving the long-term stability of the enzyme for potential reuse.

References

  • Lajtai-Szabó, P., Nemestóthy, N., & Gubicza, L. (2020). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. Hungarian Journal of Industry and Chemistry.
  • de Souza, R. L., et al. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives.
  • Valivety, R. H., Halling, P. J., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering. [Link]

  • de Souza, R. L., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. Molecules. [Link]

  • Pätzold, M., et al. (2019). Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. Biotechnology Reports. [Link]

  • van der Steen, D., et al. (2024). Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. ACS Catalysis. [Link]

  • Gandhi, N. N., & Mukherjee, K. D. (2005). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Agritrop. [Link]

  • Unknown Author. (Year). Effects of Temperature on Esterification by Lipases. ResearchGate. [Link]

  • Pätzold, M., et al. (2019). Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. Biotechnology Reports. [Link]

  • de Souza, R. L., et al. (2022). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Molecules. [Link]

  • Unknown Author. (Year). Effect of different temperatures on the activity and stability of lipases. ResearchGate. [Link]

  • Unknown Author. (Year). Optimization of molar ratio (A), enzyme addition (B), temperature (C), and time (D) of the esterification reaction. ResearchGate. [Link]

  • Unknown Author. (Year). Effects of temperature on alkaline lipase activity and stability. ResearchGate. [Link]

  • Celebi, N., & Yildiz, M. (2015). Influence of water activity and water content on sugar esters lipase-catalyzed synthesis in organic media. ResearchGate. [Link]

  • Lee, J. H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Processes. [Link]

  • Sabally, K., et al. (2005). Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohols in organic solvent media. Applied Biochemistry and Biotechnology. [Link]

  • Unknown Author. (2023). How Water Activity Affects Enzymatic Reactions in Foods. Agriculture Institute. [Link]

  • de Souza, R. L., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. ResearchGate. [Link]

  • Parra-Soto, M., et al. (2021). A clean enzymatic process for producing flavour esters by direct esterification in switchable ionic liquid/solid phases. Green Chemistry. [Link]

  • Benaige, B. S., et al. (2024). Optimizing the enzymatic production of biolubricants by the Taguchi method. Fuel. [Link]

Sources

Optimizing reaction conditions for the synthesis of "Acetic acid trans-2-hepten-1-YL ester"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Acetic acid trans-2-hepten-1-yl ester (CAS 16939-73-4). This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this synthesis. Our goal is to equip you with the insights needed to optimize reaction conditions, maximize yield and purity, and overcome common experimental hurdles.

The primary route to synthesizing this compound is the acetylation of its corresponding allylic alcohol, trans-2-hepten-1-ol. This is typically achieved using an acylating agent like acetic anhydride in the presence of a suitable base or nucleophilic catalyst. While seemingly straightforward, the reaction's success is highly sensitive to several parameters, including reagent purity, reaction conditions, and potential side reactions inherent to allylic systems.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I improve it?

Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

  • Cause A: Presence of Water: Water readily hydrolyzes acetic anhydride and can also contribute to the hydrolysis of the ester product, shifting the equilibrium back towards the starting materials.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dichloromethane, diethyl ether) and freshly opened or distilled reagents. Acetic anhydride should be of high purity.

  • Cause B: Inefficient Catalysis: The reaction is slow without a catalyst. If using a standard base like pyridine, its basicity might not be sufficient to drive the reaction to completion, especially if the alcohol is sterically hindered.

    • Solution: Switch to a more potent nucleophilic catalyst. 4-(Dimethylamino)pyridine (DMAP) is highly effective for this transformation.[1] It functions by forming a highly reactive N-acetylpyridinium salt intermediate, which is a much more potent acylating agent than acetic anhydride itself.[1] Typical catalytic loadings range from 1-10 mol%.

  • Cause C: Suboptimal Reagent Stoichiometry: An insufficient amount of the acylating agent will naturally lead to incomplete conversion.

    • Solution: Use a slight excess of acetic anhydride, typically 1.2 to 1.5 equivalents relative to the alcohol. This ensures the alcohol is the limiting reagent and helps drive the reaction forward.

  • Cause D: Incomplete Reaction Time or Inadequate Temperature: Acylations, especially of secondary or sterically hindered alcohols, may require time to reach completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol spot has completely disappeared. While reactions with DMAP are often fast at room temperature (1-3 hours), sluggish reactions may benefit from gentle heating (e.g., 40 °C). However, be cautious, as higher temperatures can promote side reactions.

Below is a decision-making workflow to troubleshoot low yield:

G start Low Yield Observed check_water Are all reagents and solvents strictly anhydrous? start->check_water check_catalyst Is the catalyst effective? check_water->check_catalyst Yes sol_water Solution: Use oven-dried glassware. Use anhydrous-grade solvents. Use fresh acetic anhydride. check_water->sol_water No check_time_temp Is reaction complete (monitored by TLC/GC)? check_catalyst->check_time_temp Yes sol_catalyst Solution: Switch from Pyridine to DMAP (1-10 mol%). Consider increasing DMAP loading for sluggish reactions. check_catalyst->sol_catalyst No check_workup Is product lost during workup? check_time_temp->check_workup Yes sol_time_temp Solution: Increase reaction time. Consider gentle heating (40°C), but monitor for side products. check_time_temp->sol_time_temp No sol_workup Solution: Avoid vigorous washing. Ensure pH of aqueous layers is controlled. Minimize emulsion formation. check_workup->sol_workup No

Troubleshooting workflow for low reaction yield.

Question 2: I'm observing an impurity with the same mass as my product in GC-MS analysis. What could it be?

This is a classic sign of an isomeric byproduct.

  • Cause: Allylic Rearrangement: The most probable isomeric byproduct is 1-hepten-3-yl acetate. This arises from an SN2' type reaction pathway where the nucleophile (in this case, the alcohol attacking the activated acyl intermediate) attacks the γ-carbon of the allylic system, causing a shift of the double bond.[2] While typically a minor pathway in simple acetylations, it can be promoted by certain conditions or impurities.

    • Solution 1: Temperature Control: Keep the reaction temperature low. Start the reaction at 0 °C, especially during the addition of acetic anhydride, and then allow it to warm to room temperature. Avoid heating unless absolutely necessary for conversion.

    • Solution 2: Catalyst Choice: While highly effective, some catalysts might favor rearrangement. If this is a persistent issue, stick to milder conditions, perhaps using pyridine as both the catalyst and solvent at room temperature, and allowing for a longer reaction time.

Question 3: The workup procedure is difficult; I'm getting emulsions and my final product is not clean.

A robust workup is key to isolating a pure product.

  • Problem: Removing Pyridine/DMAP: Pyridine can be difficult to remove by evaporation alone and can co-distill with the product. DMAP, being a solid, is easier to handle but must be neutralized.

    • Solution: Perform an acidic wash. After diluting the reaction mixture with a solvent like diethyl ether or ethyl acetate, wash the organic layer with a dilute aqueous solution of copper(II) sulfate. The Cu2+ ions complex with pyridine, forming a salt that is highly soluble in the aqueous layer, which will typically turn a deep blue color. Alternatively, washing with dilute HCl (e.g., 1M) will protonate the bases, making them water-soluble.

  • Problem: Neutralizing Acetic Acid: The byproduct of the reaction is acetic acid, and any unreacted acetic anhydride will quench to form more acetic acid during workup. This must be removed.

    • Solution: Perform a basic wash. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Add it slowly and carefully, as it will generate CO₂ gas. Continue washing until the effervescence ceases. Follow this with a brine wash to remove residual water before drying the organic layer.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst system: Pyridine or DMAP?

A: For efficiency, DMAP is superior. It is a hypernucleophilic acylation catalyst and is effective in small, truly catalytic amounts (1-10 mol%).[1] Pyridine is often used as both the catalyst and the solvent. While effective, the reaction is generally slower than with DMAP. For difficult or sterically hindered alcohols, DMAP is the catalyst of choice. An auxiliary, non-nucleophilic base like triethylamine is often added with DMAP to scavenge the acetic acid byproduct and regenerate the catalyst.

Catalyst SystemTypical LoadingRelative SpeedKey Considerations
Pyridine Solvent / StoichiometricSlowerActs as catalyst and base. Can be difficult to remove.
DMAP / Triethylamine 1-10 mol% (DMAP)Much FasterDMAP is the nucleophilic catalyst; triethylamine is the stoichiometric base. Highly efficient.

Q: Which acylating agent is better: acetic anhydride or acetyl chloride?

A: Acetic anhydride is generally preferred for this synthesis. It is less corrosive, less moisture-sensitive, and easier to handle than acetyl chloride. The byproduct is acetic acid, which is easily removed with a basic wash. Acetyl chloride is more reactive but produces HCl gas, which requires more careful handling and can sometimes lead to acid-catalyzed side reactions if not properly neutralized by the base.

Q: How do I monitor the reaction's progress effectively?

A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a non-polar solvent system, such as 10-20% ethyl acetate in hexanes. The starting alcohol (trans-2-hepten-1-ol) is more polar and will have a lower Rf value than the less polar ester product. The reaction is complete when the spot corresponding to the alcohol is no longer visible. For more quantitative analysis, Gas Chromatography (GC) can be used to determine the percentage conversion of the starting material.

Q: What are the expected spectroscopic data for this compound?

A: While you should always confirm against a reference standard, the expected ¹H NMR signals are key for characterization.

  • ¹H NMR (CDCl₃, typical shifts):

    • ~5.75-5.50 ppm (m, 2H): Vinylic protons (-CH=CH-).

    • ~4.50 ppm (d, 2H): Methylene protons adjacent to the ester oxygen (-O-CH ₂-CH=).

    • ~2.05 ppm (s, 3H): Methyl protons of the acetate group (-O-C(=O)-CH ₃).

    • ~2.00 ppm (q, 2H): Methylene protons adjacent to the double bond (-CH=CH-CH ₂-).

    • ~1.40-1.20 ppm (m, 4H): Methylene protons of the alkyl chain.

    • ~0.90 ppm (t, 3H): Terminal methyl protons of the alkyl chain.

  • GC-MS: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 156.22 g/mol .[3]

Reference Experimental Protocol

This protocol is a representative example for the synthesis on a laboratory scale.

Reagents:

  • trans-2-Hepten-1-ol (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trans-2-hepten-1-ol (1.0 equiv). Dissolve it in anhydrous DCM (approx. 5-10 mL per mmol of alcohol).

  • Addition of Base and Catalyst: Add triethylamine (1.5 equiv) followed by DMAP (0.1 equiv) to the stirred solution.

  • Addition of Acylating Agent: Cool the flask to 0 °C using an ice bath. Slowly add acetic anhydride (1.5 equiv) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the disappearance of the starting alcohol by TLC.

  • Workup - Quench: Once the reaction is complete, cool the flask again to 0 °C and slowly add deionized water to quench the excess acetic anhydride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.

  • Workup - Washes:

    • Wash the organic layer sequentially with 1M HCl to remove Et₃N and DMAP.

    • Wash with saturated NaHCO₃ solution to remove acetic acid (vent frequently).

    • Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel flash column chromatography or by vacuum distillation to yield this compound as a colorless liquid.[4]

References

  • FooDB. (2018). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). [Link]

  • Wikipedia. Allylic rearrangement. [Link]

  • The Good Scents Company. (E)-2-hepten-1-yl acetate, 16939-73-4. [Link]

  • NIST. trans-2-Heptenyl acetate. NIST Chemistry WebBook. [Link]

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Technical Support Center: Large-Scale Synthesis of trans-2-Hepten-1-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The large-scale synthesis of trans-2-hepten-1-yl acetate, a valuable fragrance and flavor intermediate, presents several distinct challenges that can impact yield, purity, and cost-effectiveness. The primary hurdles involve controlling the stereochemistry to favor the desired trans isomer, optimizing reaction conditions for high conversion, and developing efficient purification strategies to remove process-related impurities and the undesired cis isomer. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: How can I maximize the stereoselectivity to favor the trans isomer during the olefination step?

Answer: Achieving high trans selectivity is the most critical challenge. The choice of olefination reaction is paramount. The Horner-Wadsworth-Emmons (HWE) reaction is generally superior to the standard Wittig reaction for producing trans alkenes from aldehydes.[1][2]

Root Cause Analysis: The HWE reaction typically employs phosphonate carbanions, which are more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[1] The stereochemical outcome is dictated by the thermodynamics of the intermediate oxaphosphetane formation. The transition state leading to the trans (E) alkene is lower in energy and thus favored, especially when using non-stabilized phosphonates and appropriate reaction conditions.[3]

Troubleshooting & Optimization Protocol:

  • Reaction Choice: Employ the Horner-Wadsworth-Emmons (HWE) reaction. It involves reacting pentanal with a phosphonate ester, such as triethyl phosphonoacetate (for the intermediate alcohol), followed by reduction and acetylation. The HWE reaction is well-documented to favor the formation of (E)-alkenes.[1][3][4]

  • Base and Solvent Selection:

    • Use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME).[4] This combination promotes the formation of the thermodynamically favored trans product.

    • Avoid potassium bases with crown ethers (e.g., K⁺/18-crown-6), as these conditions can sometimes favor the cis isomer.[5]

  • Temperature Control: Perform the addition of the aldehyde to the phosphonate carbanion at low temperatures (e.g., -78 °C to 0 °C). This allows for kinetic control during the initial addition and helps prevent side reactions, followed by a slow warm-up to room temperature to ensure the reaction goes to completion.

  • Phosphonate Reagent Structure: The structure of the phosphonate itself can influence selectivity. Using phosphonates with simple alkoxy groups (e.g., diethyl or dimethyl) generally provides good trans selectivity.[5]

Comparison of Conditions for HWE Reaction:

ParameterCondition Favoring trans IsomerCondition Favoring cis IsomerRationale
Reaction Type Horner-Wadsworth-EmmonsStill-Gennari ModificationStandard HWE conditions favor the thermodynamically stable trans product.[3]
Base Cation Na⁺, Li⁺K⁺ with 18-crown-6Small, coordinating cations stabilize the intermediates leading to the trans isomer.[5]
Solvent THF, DMENon-polar solventsPolar aprotic solvents are standard for HWE and support high trans selectivity.[4]
Phosphonate Group Simple Alkoxy (e.g., -OEt)Electron-withdrawing (e.g., -OCH₂CF₃)Electron-withdrawing groups accelerate elimination, favoring the cis product.[3]
FAQ 2: My overall yield is low. What are the common points of material loss and how can I address them?

Answer: Low overall yield in a multi-step synthesis can result from incomplete reactions, side-product formation, or inefficient purification at each stage. The two primary stages to scrutinize are the formation of the precursor alcohol (trans-2-hepten-1-ol) and its subsequent acetylation.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Start Low Overall Yield Check_Olefination Analyze Olefination Step (GC-MS of crude) Start->Check_Olefination Incomplete_Olefination Incomplete Reaction: - Aldehyde remaining - Phosphonate remaining Check_Olefination->Incomplete_Olefination Yes Side_Products_Olefination Side Products Formed: - Self-condensation - Isomerization Check_Olefination->Side_Products_Olefination No Check_Acetylation Analyze Acetylation Step (TLC or GC of crude) Incomplete_Acetylation Incomplete Reaction: - Alcohol remaining Check_Acetylation->Incomplete_Acetylation Yes Side_Products_Acetylation Side Products Formed: - Elimination/Dehydration - Over-acylation Check_Acetylation->Side_Products_Acetylation No Solution_Olefination_1 Solution: - Increase reaction time/temp - Ensure base is active & dry Incomplete_Olefination->Solution_Olefination_1 Side_Products_Olefination->Check_Acetylation Solution_Olefination_2 Solution: - Maintain low temp during addition - Optimize stoichiometry Side_Products_Olefination->Solution_Olefination_2 Solution_Acetylation_1 Solution: - Use excess Ac₂O/AcCl - Add catalyst (DMAP, Sc(OTf)₃) - Ensure alcohol is dry Incomplete_Acetylation->Solution_Acetylation_1 Solution_Acetylation_2 Solution: - Use milder conditions (e.g., NaHCO₃) - Control temperature Side_Products_Acetylation->Solution_Acetylation_2 Solution_Olefination_1->Check_Acetylation Solution_Olefination_2->Check_Acetylation

Caption: Troubleshooting workflow for diagnosing low yield.

Detailed Protocol for Acetylation: The acetylation of the primary allylic alcohol (trans-2-hepten-1-ol) must be efficient and clean to avoid yield loss.

  • Reagents: Acetic anhydride is a common and cost-effective acetylating agent. For large-scale operations, it is preferred over acetyl chloride due to its lower volatility and corrosivity.

  • Catalysis: While the reaction can proceed uncatalyzed, especially at elevated temperatures, catalytic amounts of a base like 4-(dimethylamino)pyridine (DMAP) or a mild Lewis acid can significantly accelerate the reaction, allowing for lower temperatures and shorter reaction times.[6] For a more environmentally friendly and easily separable catalyst, dried sodium bicarbonate can be effective.[7]

  • Scale-Up Considerations:

    • Exothermicity: The reaction is exothermic. On a large scale, the acetic anhydride should be added portion-wise or via a dosing pump to control the internal temperature and prevent runaway reactions or byproduct formation.

    • Work-up: The byproduct is acetic acid. Quenching with a mild base (e.g., sodium bicarbonate solution) is necessary. Ensure the quench is performed carefully to manage CO₂ evolution. The water-soluble salts formed are easily removed by aqueous extraction.[4]

FAQ 3: How do I effectively remove the cis isomer and other impurities during purification?

Answer: The structural similarity and close boiling points of cis and trans isomers make their separation challenging, especially on a large scale. A multi-step purification strategy is often required.

Purification Strategy:

  • Purification of the Intermediate Alcohol: It is often easier to separate the cis/trans isomers at the alcohol stage (trans-2-hepten-1-ol) rather than the final acetate ester. The free hydroxyl group in the alcohol provides a greater difference in polarity between the isomers compared to the ester.

    • Fractional Distillation: Carefully controlled fractional distillation under reduced pressure can enrich the desired trans isomer. A column with a high number of theoretical plates is recommended.

    • Chromatography: While challenging for large-scale production, flash chromatography using silica gel can be effective.[8] A non-polar/polar solvent system (e.g., hexane/ethyl acetate) will allow for the separation, with the less polar trans isomer typically eluting first.

  • Purification of the Final Acetate:

    • Final Distillation: After acetylation of the enriched alcohol, a final fractional distillation of trans-2-hepten-1-yl acetate under vacuum is essential to remove any remaining impurities, residual acetic acid, and catalyst residues.

Alternative Separation Techniques:

  • Complexation: In some cases, isomers can be separated by forming reversible complexes. For example, certain isomers form urea complexes while others do not.[9] This is less common for this specific molecule but represents a potential avenue for investigation.

  • Crystallization: If applicable, fractional crystallization at low temperatures can sometimes be used to selectively crystallize one isomer from a concentrated solution.[10]

FAQ 4: What are the primary safety and handling considerations during scale-up?

Answer: Scaling up any chemical synthesis introduces new safety challenges that must be rigorously addressed.

Key Safety Considerations:

  • Sodium Hydride (NaH):

    • Hazard: Highly flammable solid, reacts violently with water to produce hydrogen gas, which is explosive.

    • Handling: Must be handled under an inert atmosphere (Nitrogen or Argon). It is typically supplied as a mineral oil dispersion, which reduces its pyrophoricity but must be washed with a dry solvent (like hexane) before use if oil-free NaH is required.

    • Quenching: Any residual NaH must be quenched with extreme care. This is typically done by the slow, controlled addition of a proton source like isopropanol or ethanol at low temperatures before the addition of water.

  • Acetic Anhydride:

    • Hazard: Corrosive, causes severe burns, and is a lachrymator. Reacts exothermically with water and alcohols.

    • Handling: Use in a well-ventilated area or fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Thermal Management:

    • Both the HWE reaction (especially the initial deprotonation and quench) and the acetylation can be highly exothermic. A robust reactor cooling system is essential to maintain the desired temperature profile. On a large scale, uncontrolled exotherms can lead to dangerous pressure build-up and runaway reactions.

  • Pressure and Off-Gassing:

    • The use of NaH generates hydrogen gas. The reactor must be equipped with a proper venting system to handle the gas evolution safely.

    • The aqueous quench of the acetylation reaction with bicarbonate will generate significant amounts of carbon dioxide. The rate of addition must be controlled to prevent excessive foaming and pressure build-up.

References
  • Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry @ CU Boulder. Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Trost, B. M., & Toste, F. D. (2003). A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. Journal of the American Chemical Society, 125(11), 3090–3100.
  • Alkynes to Alkenes. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Horner–Wadsworth–Emmons (HWE) Reaction: Method for E-alkenes or Trans-Alkene. (2019, July 9). YouTube. Retrieved from [Link]

  • trans-Alkene synthesis by olefination or metathesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • New catalytic strategies boost alkene synthesis. (2024, November 5). Chemistry World. Retrieved from [Link]

  • Alkene synthesis by alkyne semireduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. (2022). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Separation and purification of cis and trans isomers. (1975). Google Patents.
  • Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. (2016). Journal of the American Chemical Society. Retrieved from [Link]

  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Separation of cis and trans isomers. (1958). Google Patents.
  • Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade. (2011). Organic Letters. Retrieved from [Link]

  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. Retrieved from [Link]

  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (2016). Molbank. Retrieved from [Link]

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of Acetic Acid trans-2-Hepten-1-yl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Acetic Acid trans-2-Hepten-1-yl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this compound. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.

Introduction

This compound, a volatile organic compound (VOC), is an important intermediate and fragrance component.[1] Understanding its stability and degradation is critical for applications in drug development, flavor and fragrance industries, and environmental science.[1][2] This guide provides insights into the primary degradation pathways, analytical methodologies for stability assessment, and troubleshooting common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound possesses two reactive functional groups susceptible to degradation: the ester linkage and the carbon-carbon double bond. The main degradation pathways are:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, to produce trans-2-hepten-1-ol and acetic acid.[3] Base-catalyzed hydrolysis, or saponification, is typically faster for most esters.[3]

  • Oxidation: The double bond in the heptenyl chain is vulnerable to oxidation.[3] This can result in the formation of various oxidation products, such as epoxides and diols. Factors like exposure to air and light can accelerate these oxidative processes.[3]

Q2: What are the recommended storage conditions to ensure the stability of this compound?

A2: To maximize stability and shelf-life, it is recommended to store this compound in a cool, dark, and well-ventilated area.[3] The container should be tightly sealed to minimize exposure to moisture and oxygen.[3] Storage at temperatures below 15°C is advisable.[3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be beneficial.

Q3: Can enzymes degrade this compound?

A3: Yes, esterase enzymes can catalyze the hydrolysis of the ester bond in this compound.[4][5] The rate of enzymatic degradation is dependent on several factors, including the specific enzyme, substrate concentration, and reaction conditions (pH, temperature).[4] In biological systems, esterases play a crucial role in the metabolism of ester-containing compounds.[5]

Degradation Pathways Overview

The primary degradation mechanisms for this compound are hydrolysis and oxidation. The following diagram illustrates these pathways.

A Acetic acid trans-2-hepten-1-yl ester B trans-2-Hepten-1-ol + Acetic Acid A->B Hydrolysis (H₂O, H⁺/OH⁻ or Esterase) C Epoxide Derivative A->C Oxidation ([O]) D Diol Derivative C->D Hydrolysis (H₂O)

Caption: Primary degradation pathways of this compound.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the stability testing of this compound.

Issue Potential Cause Troubleshooting Steps Scientific Rationale
Rapid loss of parent compound Hydrolysis due to acidic or basic conditions.1. Measure and adjust the pH of the sample matrix to neutral (pH 7).[6] 2. Use buffered solutions for aqueous studies.[7]Ester hydrolysis is catalyzed by both acids and bases. Maintaining a neutral pH minimizes the rate of this degradation pathway.[3][7]
Oxidation from exposure to air.1. Prepare and handle samples under an inert atmosphere (e.g., nitrogen or argon). 2. Degas solvents before use.[6]The double bond in the heptenyl chain is susceptible to oxidation by atmospheric oxygen. Removing oxygen from the system will slow this process.[3]
Appearance of unexpected peaks in chromatogram Formation of degradation products.1. Conduct forced degradation studies (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[7][8] 2. Use a mass spectrometry (MS) detector to obtain mass information on the unknown peaks.[9]Forced degradation systematically explores the compound's vulnerabilities and helps in the characterization of degradation products, which is crucial for developing a stability-indicating analytical method.[10]
Contamination.1. Analyze a blank sample (solvent only) to check for system contamination. 2. Use high-purity solvents and clean glassware.[6]Contaminants can co-elute with the analyte or its degradation products, leading to inaccurate quantification.
Inconsistent analytical results Volatility of the compound leading to sample loss.1. Use appropriate sampling and analysis techniques for volatile organic compounds (VOCs), such as headspace analysis or purge-and-trap.[2][9] 2. Ensure sample vials are properly sealed.This compound is a VOC, and improper handling can lead to evaporative losses, resulting in poor reproducibility.[2][11]
Inadequate analytical method.1. Validate the analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines. 2. Ensure the method is stability-indicating, meaning it can separate the parent compound from its degradation products.[10]A validated, stability-indicating method is essential for obtaining reliable and accurate data in stability studies.[8]

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to investigate the stability of this compound.

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC or GC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours. A control sample should be wrapped in foil and kept at the same temperature.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by a validated stability-indicating GC-MS or HPLC-UV/MS method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Identify and characterize the major degradation products using mass spectrometry data.

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Data Evaluation A Prepare Stock Solution (1 mg/mL in Methanol) B1 Acid Hydrolysis (0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1M NaOH, RT) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (60°C) A->B4 B5 Photolytic (UV light) A->B5 C Sample at Time Points B1->C B2->C B3->C B4->C B5->C D Neutralize (if applicable) C->D E Analyze by GC-MS/HPLC D->E F Calculate % Degradation E->F G Identify Degradation Products E->G

Caption: Workflow for a forced degradation study.

References

  • ILT. (2025, July 7). VOC Analysis in Environmental Testing.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Barden, D. (2013, February 14). Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples.
  • NIH. (n.d.). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer.
  • Benchchem. (n.d.). Troubleshooting Forsythide dimethyl ester stability in solution.
  • (2016, December 21).
  • Benchchem. (n.d.). Application Notes: 6-Heptenyl Acetate as a Standard in Analytical Chemistry.
  • ResearchGate. (2025, August 6). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer.
  • Benchchem. (n.d.).
  • (2025, December 29). Stability of Trace-level VOLatile Organic Compounds Stored in Canisters and Tedlar Bags.
  • (n.d.). III Analytical Methods.
  • (2025, November 22). Troubleshooting Dissolution Failures in Stability Studies.
  • Benchchem. (2025, November). Technical Support Center: Troubleshooting Ester Synthesis.
  • ResearchGate. (2025, August 5).
  • PubMed Central. (2024, August 24). Development, Stability, and In Vitro/In Vivo Studies of Volatile Oil Pickering Emulsion Stabilized by Modified Amber.
  • MDPI. (n.d.).
  • PMC. (n.d.). Production and biological function of volatile esters in Saccharomyces cerevisiae.
  • ResearchGate. (2025, November 17).
  • ACS Publications. (n.d.). Ester Bonds in Prodrugs | ACS Chemical Biology.
  • Southwest Research Institute. (n.d.). Stability Testing & Studies.
  • Benchchem. (n.d.).
  • AQMD. (2012, March 8). VOC Assessment of Ester Fluids.
  • European Medicines Agency. (2023, July 13).

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Technical Support Center: Minimizing Byproduct Formation in the Acetylation of Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the acetylation of unsaturated alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes. This resource is structured as a series of troubleshooting guides and frequently asked questions, addressing specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues and Solutions

The acetylation of unsaturated alcohols, while a common reaction, is often plagued by the formation of unwanted byproducts. The presence of a double or triple bond in the substrate introduces competing reaction pathways. This section provides a systematic approach to identifying and resolving these common challenges.

Issue 1: Rearrangement of Allylic Alcohols During Acetylation

Q: I am observing the formation of an isomeric acetate product. What is causing the rearrangement of my allylic alcohol, and how can I prevent it?

A: Rearrangement is a frequent complication in the acetylation of allylic alcohols, often proceeding through an allylic carbocation intermediate, especially under acidic conditions. The stability of this intermediate allows for the migration of the double bond, leading to a mixture of regioisomeric acetates.

Underlying Cause:

  • Acid Catalysis: Strong acid catalysts, such as sulfuric acid or p-toluenesulfonic acid (p-TsOH), can protonate the hydroxyl group, which then departs as a water molecule to form a resonance-stabilized allylic carbocation.[1] Nucleophilic attack by the acetylating agent or its conjugate base can then occur at either end of the allylic system.

  • High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for rearrangement, even with milder catalysts.

Mitigation Strategies:

  • Choice of Catalyst:

    • Base-Catalyzed Methods: Employing basic conditions can circumvent the formation of carbocation intermediates. Pyridine or 4-(dimethylamino)pyridine (DMAP) are effective catalysts that activate the acetylating agent without protonating the alcohol.[2]

    • Mild Lewis Acids: If acidic conditions are necessary, consider using milder Lewis acids like zinc chloride or bismuth triflate (Bi(OTf)₃), which can coordinate to the carbonyl of the acetylating agent, increasing its electrophilicity without promoting extensive carbocation formation.[3][4]

    • Enzymatic Catalysis: Lipases, such as Candida antarctica lipase B (CALB), offer exceptional selectivity and operate under mild, neutral conditions, effectively preventing rearrangements.[3]

  • Control of Reaction Temperature:

    • Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to disfavor the rearrangement pathway.

  • Selection of Acetylating Agent:

    • Highly reactive acylating agents like acetyl chloride can generate strong acids (HCl) as a byproduct, promoting rearrangement.[5] Acetic anhydride is a generally milder alternative.[6] Using less reactive reagents like ethyl acetate with a suitable catalyst can also provide high chemoselectivity.[7]

Experimental Protocol: DMAP-Catalyzed Acetylation to Minimize Rearrangement

This protocol is suitable for acid-sensitive unsaturated alcohols.

  • Dissolve the unsaturated alcohol (1.0 equiv) in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Elimination Byproducts Leading to Diene Formation

Q: My reaction is producing a significant amount of a conjugated diene instead of the desired acetate. What is causing this elimination, and what are the best ways to suppress it?

A: Elimination is a competing side reaction, particularly with tertiary alcohols or substrates that can form a stable conjugated system upon loss of the hydroxyl group.[3] This is often promoted by strong acids and high temperatures.

Underlying Cause:

  • Acid-Catalyzed Dehydration: Strong protic acids can protonate the hydroxyl group, turning it into a good leaving group (water). Subsequent deprotonation of an adjacent carbon by a weak base leads to the formation of a double bond.[5]

  • Thermal Decomposition: In some cases, the acetate product itself can undergo thermal elimination at elevated temperatures.

Mitigation Strategies:

  • Reaction Conditions:

    • Avoid Strong Acids: Steer clear of strong, non-volatile acids like sulfuric acid. If an acid catalyst is required, opt for milder, more volatile acids or Lewis acids.[8]

    • Low Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Base-Catalyzed or Neutral Conditions: Utilize base-catalyzed methods (e.g., pyridine, DMAP) or neutral conditions (e.g., enzymatic catalysis) to avoid protonation of the hydroxyl group.[2][9]

  • Choice of Acetylating Agent:

    • Using a less reactive acetylating agent in combination with a highly efficient catalyst can allow for lower reaction temperatures, thus minimizing elimination.[3]

Workflow for Diagnosing and Minimizing Elimination

Caption: Troubleshooting workflow for diene byproduct formation.

Issue 3: Polymerization of the Unsaturated Substrate

Q: I am getting a significant amount of insoluble, polymeric material in my reaction flask. How can I prevent the polymerization of my unsaturated alcohol during acetylation?

A: Unsaturated compounds, especially those with activated double bonds like styrenyl or acrylic systems, are susceptible to polymerization under certain conditions, particularly in the presence of radical initiators or strong acids.

Underlying Cause:

  • Acid-Catalyzed Polymerization: Strong acids can initiate cationic polymerization of the alkene.

  • Radical Polymerization: Trace metal impurities, peroxides in solvents, or exposure to air (oxygen) at elevated temperatures can initiate radical polymerization.

Mitigation Strategies:

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen, which can promote radical pathways.

  • Purified Reagents and Solvents: Use freshly distilled or purified solvents to remove peroxides. Ensure the purity of the starting materials.

  • Addition of Inhibitors: For highly sensitive substrates, the addition of a small amount of a radical inhibitor (e.g., butylated hydroxytoluene (BHT) or phenothiazine) can be beneficial, provided it does not interfere with the desired reaction.

  • Mild Reaction Conditions: Avoid strong acids and high temperatures. Base-catalyzed or enzymatic methods are generally preferred.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst for acetylating an acid-sensitive unsaturated alcohol?

A1: For acid-sensitive substrates, 4-(dimethylamino)pyridine (DMAP) is an excellent and widely used catalyst in combination with acetic anhydride.[2] It operates under mild, basic conditions, is highly efficient, and generally avoids acid-catalyzed side reactions like rearrangement and elimination.[2][8]

Q2: Can I use acetyl chloride for my unsaturated alcohol? What are the potential pitfalls?

A2: While acetyl chloride is a highly reactive and effective acetylating agent, its use with unsaturated alcohols can be problematic. The reaction generates hydrogen chloride (HCl) as a byproduct, creating a strongly acidic environment that can promote rearrangement, elimination, and other side reactions.[5] If you must use acetyl chloride, it is crucial to include a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl as it is formed.

Q3: How can I selectively acetylate a primary unsaturated alcohol in the presence of a secondary or tertiary alcohol?

A3: Achieving chemoselectivity is often possible by exploiting the steric differences between the alcohol functionalities.

  • Sterically Hindered Reagents: Using a bulkier acetylating agent, such as pivaloyl chloride, can favor reaction at the less sterically hindered primary alcohol.

  • Enzymatic Catalysis: Lipases often exhibit high selectivity for primary alcohols.[3]

  • Controlled Stoichiometry and Temperature: Using a slight deficiency of the acetylating agent at low temperatures can favor the kinetically preferred acetylation of the primary alcohol.

Q4: My unsaturated alcohol also contains an amine group. How can I selectively O-acetylate without N-acetylation?

A4: Amines are generally more nucleophilic than alcohols, making selective O-acetylation challenging.

  • pH Control: At low pH, the amine is protonated to form a non-nucleophilic ammonium salt, allowing for selective O-acetylation. However, this is not suitable for acid-sensitive unsaturated alcohols.

  • Protecting Groups: The most reliable method is to protect the amine group (e.g., as a carbamate) before performing the acetylation, followed by deprotection.[10][11]

  • Specialized Catalysts: Certain catalysts, like N-heterocyclic carbenes (NHCs) or specific zinc clusters, have been shown to promote chemoselective O-acylation in the presence of amines under specific conditions.[7][12]

Reaction Pathway: O- vs. N-Acetylation

O_vs_N_Acetylation cluster_reactants Reactants AminoAlcohol Amino Alcohol (R-OH, R'-NH2) N_Attack N-Attack (More Nucleophilic) AminoAlcohol->N_Attack Kinetic Pathway O_Attack O-Attack (Less Nucleophilic) AminoAlcohol->O_Attack Thermodynamic or Catalyst-Directed Ac2O Acetic Anhydride Ac2O->N_Attack Ac2O->O_Attack N_Product N-Acetylated Product (Amide) N_Attack->N_Product O_Product O-Acetylated Product (Ester) O_Attack->O_Product

Caption: Competing pathways in the acetylation of amino alcohols.

Summary of Recommended Conditions for Minimizing Byproducts

IssuePrimary Cause(s)Recommended SolutionKey Parameters to Control
Rearrangement Acidic conditions, high temperatureUse base-catalyzed (DMAP) or enzymatic methods.Catalyst choice, Temperature
Elimination Strong acids, high temperatureUse mild/neutral conditions, low temperature.Catalyst choice, Temperature
Polymerization Acid, oxygen, peroxidesUse inert atmosphere, purified reagents, radical inhibitors.Atmosphere, Reagent purity
Lack of Selectivity Similar reactivity of functional groupsUse protecting groups, enzymatic catalysis, or specialized catalysts.Protecting group strategy, Catalyst

By carefully considering the substrate, choosing the appropriate reagents and catalyst, and meticulously controlling the reaction conditions, the formation of byproducts in the acetylation of unsaturated alcohols can be significantly minimized, leading to higher yields and purer products.

References

  • Acylation of Alcohols, Part 2: with Other Acylating Reagents - YouTube. (2021).
  • Acylation of Alcohols, Part 1: with Acyl Halides - YouTube. (2021).
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. (n.d.).
  • Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem. (n.d.).
  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021).
  • A Simple, General, and Highly Chemoselective Acetylation of Alcohols Using Ethyl Acetate as the Acetyl Donor Catalyzed by a Tetranuclear Zinc Cluster - Organic Chemistry Portal. (n.d.).
  • Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline - Benchchem. (n.d.).
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. (n.d.).
  • N-Heterocyclic carbene (NHC) catalyzed chemoselective acylation of alcohols in the presence of amines with various acylating reagents - Chemical Science (RSC Publishing). (n.d.).
  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 - Organic Chemistry Portal. (n.d.).
  • Protecting group - Wikipedia. (n.d.).
  • CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION - TSI Journals. (n.d.).
  • Ester synthesis by acylation - Organic Chemistry Portal. (n.d.).
  • Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst - ResearchGate. (2025).
  • Acetic Acid Esters - Protecting Groups - Organic Chemistry Portal. (n.d.).
  • Chemoselective CaO-Mediated Acylation of Alcohols and Amines in 2-Methyltetrahydrofuran | Request PDF - ResearchGate. (2025).
  • Protecting Groups For Alcohols - Master Organic Chemistry. (2015).
  • Alcohol Protecting Groups. (n.d.).
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV. (n.d.).
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
  • Assistance with Acetylation Reaction : r/chemhelp - Reddit. (2020).
  • Allyl alcohol synthesis by allylic substitution - Organic Chemistry Portal. (n.d.).
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  • Epoxidation of allylic alcohols - Wikipedia. (n.d.).
  • Acylation of Alcohols, Part 4: with Carboxylic Acids - YouTube. (2021).
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  • Acid and base catalyzed formation of hydrates and hemiacetals (video) - Khan Academy. (n.d.).
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  • Acetylation of alcohols and phenols. | Download Table - ResearchGate. (n.d.).

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Validation & Comparative

Comparative Guide to the Validation of a GC-MS Method for trans-2-Hepten-1-yl Acetate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of trans-2-hepten-1-yl acetate. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data. The principles and protocols described herein are grounded in established scientific practices and regulatory expectations, ensuring the integrity and defensibility of your results.

Introduction to the Analyte and Methodology

trans-2-Hepten-1-yl acetate (C9H16O2) is a carboxylic acid ester known for its fruity and sweet aroma.[1] It is found in various natural products and is used as a flavoring and fragrance agent. Accurate quantification of this volatile compound is crucial in quality control, formulation development, and safety assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] This combination allows for the effective separation of volatile compounds from a mixture and their subsequent identification and quantification with high sensitivity and specificity, making it an ideal choice for analyzing esters like trans-2-hepten-1-yl acetate.[3][4]

The Imperative of Method Validation: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] It provides documented evidence that the method will consistently produce accurate and reliable results.[6] For professionals in research and drug development, adherence to validation guidelines from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) is paramount for regulatory acceptance.[7][8]

A Systematic Approach to GC-MS Method Validation

A robust GC-MS method validation protocol encompasses a series of experiments designed to assess the performance of the analytical procedure. The following sections detail the key validation parameters and provide experimental guidance.

System Suitability

Before commencing method validation, it is essential to establish that the GC-MS system is performing adequately. System suitability testing is performed prior to each validation run to ensure the system's performance.

Protocol:

  • Prepare a standard solution of trans-2-hepten-1-yl acetate at a concentration that provides a strong signal.

  • Inject the standard solution multiple times (typically 5 or 6 injections).

  • Evaluate the following parameters:

    • Peak Retention Time: The time at which the analyte elutes from the GC column.

    • Peak Area: The integrated area under the analyte peak, which is proportional to its concentration.

    • Peak Tailing Factor: A measure of peak symmetry.

    • Theoretical Plates: A measure of column efficiency.

Acceptance Criteria:

  • Relative Standard Deviation (RSD) of Retention Time: Typically ≤ 1%.

  • RSD of Peak Area: Typically ≤ 2%.

  • Tailing Factor: Typically between 0.8 and 1.5.

  • Theoretical Plates: A high number, indicating good column efficiency (the specific value will depend on the column and analytical conditions).

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

Protocol:

  • Analyze a blank sample matrix (without the analyte) to ensure no interfering peaks are present at the retention time of trans-2-hepten-1-yl acetate.

  • Analyze a sample of trans-2-hepten-1-yl acetate to establish its retention time and mass spectrum.

  • Analyze a spiked sample containing the analyte and potential interfering compounds.

Data Interpretation:

  • The blank matrix should show no significant peaks at the retention time of the analyte.

  • The mass spectrum of the analyte peak in the spiked sample should be consistent with that of a pure standard, confirming peak purity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range.[9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6]

Protocol:

  • Prepare a series of calibration standards of trans-2-hepten-1-yl acetate at a minimum of five different concentration levels.[10]

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

Acceptance Criteria:

  • Correlation Coefficient (r): Typically ≥ 0.995.

  • Coefficient of Determination (r²): Close to 1, indicating a good fit of the data to the regression line.

  • The y-intercept should be minimal.

Concentration (µg/mL)Peak Area (n=3)Mean Peak AreaRSD (%)
1.010050, 10150, 10100101000.49
5.050200, 50500, 50350503500.30
10.0101100, 101500, 1013001013000.20
25.0252000, 253000, 2525002525000.20
50.0504000, 506000, 5050005050000.20
Linear Regression y = 10080x + 200 r² = 0.9998
Accuracy (Trueness)

Accuracy refers to the closeness of the measured value to the true or accepted reference value.[11] It is typically determined through spike-recovery experiments.

Protocol:

  • Prepare samples with a known concentration of the matrix.

  • Spike the matrix with known concentrations of trans-2-hepten-1-yl acetate at three levels (low, medium, and high) within the linear range.

  • Analyze the spiked samples in triplicate.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • Mean Recovery: Typically within 80-120% for each concentration level.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Mean Measured ConcentrationRecovery (%)
5.04.8, 4.9, 4.854.8597.0
25.025.2, 24.9, 25.125.07100.3
40.039.5, 40.2, 39.839.8399.6
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11] It is assessed at two levels: repeatability and intermediate precision.

2.5.1. Repeatability (Intra-day Precision) Repeatability is the precision of the method under the same operating conditions over a short interval of time.

Protocol:

  • Prepare a sample of trans-2-hepten-1-yl acetate at a known concentration.

  • Analyze the sample multiple times (e.g., n=6) on the same day by the same analyst using the same instrument.

  • Calculate the mean, standard deviation, and RSD of the results.

2.5.2. Intermediate Precision (Inter-day Precision) Intermediate precision assesses the variability of the method within the same laboratory but on different days, with different analysts, or on different instruments.

Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

  • Compare the results from the different conditions.

Acceptance Criteria:

  • RSD for Repeatability: Typically ≤ 2%.

  • RSD for Intermediate Precision: Typically ≤ 3%.

Precision LevelDay 1 (Analyst A, Instrument 1)Day 2 (Analyst B, Instrument 2)
Concentration (µg/mL) (n=6) 25.1, 25.3, 25.0, 25.2, 25.4, 25.124.9, 25.1, 24.8, 25.2, 25.0, 24.9
Mean 25.1824.98
Standard Deviation 0.1470.147
RSD (%) 0.580.59
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[10] The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[10]

Methods of Determination:

  • Signal-to-Noise Ratio (S/N): The LOD is often determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is determined at a ratio of 10:1.[10]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (often from the y-intercept of the regression line or blank injections) and S is the slope of the calibration curve.[12]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13][14] This provides an indication of its reliability during normal usage.[11]

Protocol:

  • Identify critical method parameters that could potentially vary, such as:

    • GC oven temperature ramp rate (e.g., ± 2°C/min)

    • Injector temperature (e.g., ± 5°C)

    • Carrier gas flow rate (e.g., ± 0.1 mL/min)

    • Injection volume (e.g., ± 0.1 µL)

  • Vary one parameter at a time while keeping others constant.

  • Analyze a sample under each modified condition and assess the impact on the results.

Acceptance Criteria:

  • The results should not be significantly affected by the small variations in the method parameters.

  • The RSD of the results obtained under the varied conditions should be within acceptable limits (e.g., ≤ 5%).

Stability

The stability of trans-2-hepten-1-yl acetate in the prepared sample solutions should be evaluated under different storage conditions to ensure that the concentration does not change over time.

Protocol:

  • Prepare sample solutions and store them under various conditions (e.g., room temperature, refrigerated).

  • Analyze the samples at different time points (e.g., 0, 24, 48 hours).

  • Compare the results to the initial analysis.

Acceptance Criteria:

  • The analyte concentration should remain within a specified range (e.g., ± 5%) of the initial concentration.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful technique for the quantification of trans-2-hepten-1-yl acetate, other methods can also be employed. The choice of technique depends on the specific requirements of the analysis.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography, detection by mass spectrometry.High sensitivity and specificity, provides structural information for identification.[3]Higher cost and complexity compared to GC-FID.
GC-FID (Flame Ionization Detector) Separation by gas chromatography, detection by flame ionization.Robust, reliable, and cost-effective for quantifying organic compounds.[15]Does not provide structural information for identification.[3]
Headspace GC-MS Analysis of the vapor phase above a sample.Excellent for highly volatile compounds and can reduce matrix effects.May not be suitable for less volatile compounds.
LC-MS (Liquid Chromatography-Mass Spectrometry) Separation by liquid chromatography, detection by mass spectrometry.Suitable for non-volatile or thermally labile compounds.Not ideal for highly volatile compounds like trans-2-hepten-1-yl acetate.

Visualizing the Validation Workflow

GCMS_Validation_Workflow cluster_prep Preparation & System Check cluster_validation Core Validation Parameters cluster_reliability Reliability & Stability MethodDev Method Development SysSuitability System Suitability Test MethodDev->SysSuitability Specificity Specificity SysSuitability->Specificity Proceed if SST passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Report Report Stability->Report Final Validation Report

Caption: Workflow for the validation of a GC-MS method.

Validation_Interrelation cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range LOQ LOQ Precision->LOQ Determines Range->LOQ Lower limit is LOQ LOD LOD LOD->LOQ

Caption: Interrelation of key quantitative validation parameters.

Conclusion

The validation of a GC-MS method for the quantification of trans-2-hepten-1-yl acetate is a critical process that ensures the generation of reliable and accurate data. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can have a high degree of confidence in their analytical results. This guide provides a comprehensive framework for conducting such a validation, grounded in scientific principles and regulatory expectations. A thoroughly validated method is not only a hallmark of good scientific practice but also a prerequisite for applications in regulated industries.

References

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A Comparative Guide to the Synthesis of Acetic Acid trans-2-Hepten-1-YL Ester: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of flavor and fragrance esters, such as acetic acid trans-2-hepten-1-yl ester, stands at a crossroads between traditional chemical methods and modern, sustainable enzymatic pathways. This guide offers an in-depth, objective comparison of these two approaches, grounded in experimental data and core chemical principles. As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the causality behind experimental choices, empowering you to select the optimal synthesis strategy for your research and development needs.

This compound, also known as (2E)-hept-2-en-1-yl acetate, is a valuable compound characterized by its fresh, green, and fruity aroma. Its synthesis involves the esterification of trans-2-hepten-1-ol with an acetylating agent. The choice of catalyst—a chemical acid or a biological enzyme—fundamentally alters the process parameters, outcomes, and environmental footprint.

Part 1: The Classical Approach: Chemical Synthesis via Acid Catalysis

Conventional chemical synthesis of esters, a method established for over a century, typically relies on Fischer-Speier esterification. This process involves the reaction of an alcohol (trans-2-hepten-1-ol) with a carboxylic acid (acetic acid) or its more reactive derivative, acetic anhydride, in the presence of a strong acid catalyst.

Reaction Principle & Causality

The role of the acid catalyst (e.g., concentrated sulfuric acid, H₂SO₄) is to protonate the carbonyl oxygen of the acetic acid, thereby increasing the electrophilicity of the carbonyl carbon.[1] This activation makes it more susceptible to nucleophilic attack by the hydroxyl group of trans-2-hepten-1-ol. The reaction is an equilibrium process. To drive it towards the product side, according to Le Châtelier's principle, the water generated as a byproduct must be removed, often through azeotropic distillation using a Dean-Stark apparatus.[1][2] The use of acetic anhydride instead of acetic acid can lead to a more favorable equilibrium and faster reaction rates, as the leaving group is acetate rather than water.[3]

Mandatory Visualization: Chemical Synthesis Workflow

cluster_0 Reaction Setup cluster_1 Process cluster_2 Workup & Purification Reactants trans-2-Hepten-1-ol + Acetic Anhydride Reaction Reflux at Elevated Temp. (e.g., 80-120°C) Water Removal (Dean-Stark) Reactants->Reaction Combine Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Quench Neutralization (e.g., NaHCO₃ wash) Reaction->Quench Cool & Quench Extraction Organic Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Drying Agent (e.g., Na₂SO₄) Extraction->Drying Purify Distillation or Chromatography Drying->Purify Product Acetic Acid trans-2-Hepten-1-YL Ester Purify->Product

Caption: Workflow for chemical synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Esterification
  • Preparation : Equip a round-bottom flask with a reflux condenser and a Dean-Stark apparatus. Ensure all glassware is thoroughly dried.

  • Charging Flask : To the flask, add trans-2-hepten-1-ol (1 equivalent), acetic anhydride (1.5-2 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred mixture.

  • Reaction : Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification : Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final ester.

Part 2: The Green Alternative: Enzymatic Synthesis

Enzymatic synthesis represents a paradigm shift, leveraging the principles of green chemistry to produce high-purity esters under mild conditions.[4][5] Lipases (EC 3.1.1.3) are the biocatalysts of choice for this transformation, prized for their high specificity and stability, especially when immobilized.[6][7]

Reaction Principle & Causality

Lipase-catalyzed esterification proceeds via a "ping-pong bi-bi" mechanism.[8][9] The reaction does not require harsh acid activators. Instead, the enzyme's active site, typically featuring a serine residue, performs a nucleophilic attack on the acyl donor (e.g., acetic anhydride or vinyl acetate).[10] This forms a covalent acyl-enzyme intermediate and releases the first product (e.g., acetic acid or acetaldehyde). The alcohol (trans-2-hepten-1-ol) then enters the active site and attacks the acyl-enzyme complex, releasing the final ester product and regenerating the enzyme for the next catalytic cycle.[9][10]

The use of an irreversible acyl donor like vinyl acetate is a key experimental choice. After acylation of the enzyme, the byproduct, vinyl alcohol, tautomerizes to the stable acetaldehyde.[11] This effectively removes a product from the reaction mixture, irreversibly shifting the equilibrium toward ester synthesis and driving the reaction to higher conversions. Immobilizing the lipase (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on an acrylic resin) offers significant advantages, including enhanced stability, prevention of enzyme aggregation, and simplified separation from the reaction mixture, allowing for catalyst reuse.[12][13]

Mandatory Visualization: Enzymatic Synthesis Workflow

cluster_0 Reaction Setup cluster_1 Process cluster_2 Workup & Purification Reactants trans-2-Hepten-1-ol + Vinyl Acetate Reaction Incubate with Agitation Mild Temp (e.g., 40-60°C) Solvent or Solvent-Free Reactants->Reaction Combine Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Filter Filter to Recover Immobilized Enzyme Reaction->Filter Reaction Complete Evaporate Evaporate Excess Reactant/Solvent Filter->Evaporate Product Stream Reuse Enzyme for Reuse Filter->Reuse Recovered Catalyst Product Acetic Acid trans-2-Hepten-1-YL Ester Evaporate->Product

Caption: Workflow for enzymatic synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Esterification
  • Preparation : To a screw-capped vial or flask, add trans-2-hepten-1-ol (1 equivalent) and vinyl acetate (as both acyl donor and solvent, or in a 1:1 to 1:5 molar ratio if using another solvent like hexane).[11]

  • Enzyme Addition : Add the immobilized lipase (e.g., Novozym 435) to the mixture. A typical enzyme loading is 5-15% by weight of the substrates.[13][14]

  • Reaction : Place the vessel in an orbital shaker incubator set to a mild temperature (e.g., 40–60 °C) and provide constant agitation (e.g., 150-200 rpm).[11][15] Monitor the reaction progress by GC analysis of aliquots taken over time.

  • Workup : Upon reaching the desired conversion, stop the reaction. Separate the immobilized enzyme from the product mixture by simple filtration. The enzyme can be washed with solvent and dried for reuse in subsequent batches.[13]

  • Purification : The filtrate, containing the product and excess starting material, is concentrated under reduced pressure. Due to the high selectivity of the enzyme, the crude product is often of high purity, potentially negating the need for further complex purification steps.[6][16]

Part 3: Head-to-Head Comparison: Performance and Experimental Data

The choice between chemical and enzymatic synthesis hinges on a trade-off between speed, conditions, yield, purity, cost, and environmental impact.

ParameterChemical Synthesis (Acid-Catalyzed)Enzymatic Synthesis (Lipase-Catalyzed)Rationale & Causality
Catalyst Strong acids (H₂SO₄, HCl) or Lewis acids.Lipases (e.g., Candida antarctica Lipase B).[13]Chemical catalysts are non-specific and corrosive. Enzymes are highly specific, biodegradable protein catalysts.[16]
Reaction Temp. Elevated (Reflux, 80-120°C).[1]Mild (Ambient to 60°C).[17]High temperatures are needed to overcome the activation energy in chemical routes. Enzymes operate optimally under mild conditions, preventing thermal degradation of sensitive molecules.[6]
Reaction Time Typically shorter (1-8 hours).[1]Can be longer (5-48 hours).[17]Harsh conditions in chemical synthesis accelerate the reaction rate, while enzymatic reactions can be slower.
Yield Variable, equilibrium-limited (60-90%).[1]Often very high (>95%).[13][17]Chemical yields are limited by equilibrium unless byproducts are removed. Enzymatic routes with irreversible acyl donors can be driven to completion.[11]
Selectivity Low; can lead to side reactions (e.g., ether formation, double bond isomerization).High chemo-, regio-, and stereoselectivity.[16]The enzyme's specific active site catalyzes only the desired esterification, minimizing byproduct formation.[6][18]
Byproducts Water, catalyst residues, side-reaction products.[17]Minimal; dependent on acyl donor (e.g., acetaldehyde from vinyl acetate).[11][17]High enzyme selectivity leads to cleaner reaction profiles and simplifies purification.[6]
Environmental Impact High E-Factor; uses corrosive acids and often requires organic solvents and significant energy input.[4][19]Low E-Factor; "Green" process with a biodegradable catalyst, milder conditions, and less waste.[4][19]Enzymatic synthesis aligns with the 12 Principles of Green Chemistry, reducing hazardous waste and energy consumption.[5][18]
Catalyst Reusability Not typically reusable.Highly reusable (often 10+ cycles).[9][13]Immobilized enzymes are easily recovered and retain activity over multiple batches, reducing overall catalyst cost.[12]
Product Labeling "Synthetic" or "Nature-identical".Can be labeled as "Natural" if derived from natural precursors.[6][20]This is a significant commercial advantage in the food and fragrance industries.[20]

Conclusion for the Practicing Scientist

The decision to employ chemical or enzymatic synthesis for this compound is not merely a choice of catalyst but a strategic decision that impacts the entire workflow, from reaction setup to final product purity and environmental responsibility.

Choose Chemical Synthesis when:

  • Rapid, small-scale production is required and downstream purification capabilities are robust.

  • The cost of the biocatalyst is a primary constraint for a non-recurring synthesis.

  • "Natural" product labeling is not a requirement.

Choose Enzymatic Synthesis when:

  • High purity and selectivity are paramount, minimizing downstream processing costs.

  • Sustainability and adherence to green chemistry principles are organizational goals.[4]

  • The final product is intended for food, beverage, or cosmetic applications where a "natural" label provides a significant market advantage.[6][20]

  • Long-term, repeated synthesis is planned, allowing the initial investment in an immobilized enzyme to be amortized over multiple reuse cycles.[13]

Ultimately, the superiority of enzymatic synthesis in terms of selectivity, mildness of conditions, and environmental profile makes it an increasingly compelling and often preferred method for the production of high-value esters in modern chemical and biotechnological industries.[21][22]

References

  • Aziz, S. S., & T.C., S. (2024). Comparison of characteristics of chemical and enzymatic interesterification. ResearchGate. [Link]

  • Babu, B., & Ramachandran, K. (2018). A comparative study between chemical and enzymatic transesterification of high free fatty acid contained rubber seed oil for biodiesel production. Biofuels, 9(3), 349-356. [Link]

  • Food Safety Institute. (2024). Enzyme-Based Production of Natural Flavors. Food Safety Institute. [Link]

  • Cuiguai. (2024). Green Chemistry in Flavor Synthesis: Reducing Solvent Waste and Emissions for a Sustainable Future. Cuiguai Flavoring. [Link]

  • Talcott, S. (2009). Enzymes and food flavor—A review. Journal of Food Biochemistry, 19(4), 257-285. [Link]

  • Ribeiro, M. A., et al. (2021). Comparison of Chemical and Enzymatic Interesterification of Fully Hydrogenated Soybean Oil and Walnut Oil to Produce a Fat Base with Adequate Nutritional and Physical Characteristics. Foods, 10(11), 2609. [Link]

  • Lozano, P., et al. (2020). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Omega, 5(1), 114-121. [Link]

  • Otera, J., & Nishikido, J. (2010). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 75(1), 245-248. [Link]

  • Sabuzi, F., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 709848. [Link]

  • Jin, T., et al. (1999). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry - Section B, 38B(1), 109-110. [Link]

  • Sandoval-Ramírez, J., et al. (2006). A Fast and Convenient Procedure for the Acetylation of Alcohols. Synthetic Communications, 36(24), 4591-4594. [Link]

  • Divulga UAB. (n.d.). Flavor enzymatic synthesis. University research dissemination magazine. [Link]

  • Park, S., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 10(8), 903. [Link]

  • Gill, I. S., & Valivety, R. (1995). Enzymatic synthesis of esters using an immobilized lipase. Biotechnology Letters, 17(5), 551-556. [Link]

  • Rios, N. S., et al. (2022). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Catalysts, 12(1), 87. [Link]

  • Park, S., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. National Institutes of Health. [Link]

  • Dar, B. A., et al. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 4(2), 405-416. [Link]

  • American Chemical Society. (n.d.). 12 Principles of Green Chemistry. ACS. [Link]

  • Lima, D. G., et al. (2023). Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals. ResearchGate. [Link]

  • Fiveable. (n.d.). Yield and Selectivity in Chemical Reactions. Fiveable. [Link]

  • Reetz, M. T. (2002). Lipases as practical biocatalysts. Current Opinion in Chemical Biology, 6(2), 145-150. [Link]

  • Girelli, A. M., & Scuto, F. R. (2022). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. MDPI. [Link]

  • FooDB. (2010). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). FooDB. [Link]

  • Zhang, Y., et al. (2021). Synthesis of neryl acetate by free lipase-catalyzed transesterification in organic solvents and its kinetics. Journal of the Serbian Chemical Society, 86(1), 1-12. [Link]

  • Kobayashi, S., & Uyama, H. (2008). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Current Organic Chemistry, 12(16), 1380-1397. [Link]

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A Senior Application Scientist's Guide to the Chiral Separation of (R)- and (S)-2-Heptyl Acetate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and flavor and fragrance industries, the stereospecific analysis of chiral molecules is of paramount importance. The enantiomers of a compound can exhibit markedly different physiological and pharmacological properties. This guide provides an in-depth comparison of gas chromatography (GC) methods for the chiral separation of (R)- and (S)-2-heptyl acetate, a common chiral ester. We will delve into the technical nuances of column selection, present supporting experimental data, and explain the rationale behind the methodologies to ensure robust and reproducible separations.

The Critical Role of Chiral Purity

Chiral molecules, existing as non-superimposable mirror images (enantiomers), often interact differently with the chiral environments found in biological systems. In the pharmaceutical industry, one enantiomer may be therapeutically active while the other is inactive or, in some cases, toxic. Similarly, in the flavor and fragrance sector, the sensory perception of enantiomers can be distinctly different. Therefore, the ability to accurately determine the enantiomeric excess (% ee) is a critical aspect of quality control and regulatory compliance. Gas chromatography, particularly with chiral stationary phases (CSPs), offers a powerful analytical tool for this purpose due to its high resolution, sensitivity, and speed.[1]

Comparing Chiral Stationary Phases for 2-Heptyl Acetate Separation

The cornerstone of chiral GC is the selection of an appropriate chiral stationary phase. For the separation of moderately polar compounds like 2-heptyl acetate, cyclodextrin-based CSPs are the most widely used and effective. These cyclic oligosaccharides possess a chiral cavity, enabling them to form transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention and separation.

Cyclodextrin-Based Chiral Stationary Phases: A Comparative Overview

Cyclodextrins are derivatized to enhance their chiral recognition capabilities and thermal stability. The choice of the cyclodextrin core (α, β, or γ) and the nature of the derivatizing groups significantly influence the selectivity of the CSP. For an analyte of the size of 2-heptyl acetate, β-cyclodextrin derivatives are often a suitable starting point due to the dimensions of their chiral cavity.

Here, we compare several commercially available β-cyclodextrin-based columns that are well-suited for the chiral separation of esters:

Chiral Stationary Phase (CSP)Manufacturer/SeriesKey Features & Rationale for SelectionExpected Performance for 2-Heptyl Acetate
CP Chirasil-DEX CB Agilent TechnologiesModified β-cyclodextrin bonded to a dimethylpolysiloxane backbone. The covalent bonding enhances thermal stability and reduces bleed, leading to longer column lifetime and consistent performance.[2] This column has demonstrated efficacy for a range of chiral alcohols and their acetate derivatives.Excellent Separation: Published data confirms baseline resolution of (R)- and (S)-2-heptyl acetate, making it a reliable choice for this application.[1]
Rt-βDEXsa Restek2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl β-cyclodextrin doped into a 14% cyanopropylphenyl/86% dimethyl polysiloxane phase. This CSP is specifically noted for its unique selectivity for esters and lactones.[2]High Potential for Good Separation: The specific design for ester selectivity suggests it would be a strong candidate for resolving 2-heptyl acetate enantiomers, potentially offering a different elution order or improved resolution compared to other β-cyclodextrin phases.
Astec CHIRALDEX G-DP Sigma-Aldrich/AstecDipropionyl derivative of γ-cyclodextrin. This phase is highlighted for its high selectivity for both aliphatic and aromatic esters.[3]Promising Alternative: While a γ-cyclodextrin, its noted high selectivity for aliphatic esters makes it a compelling option to screen, especially if β-cyclodextrin phases provide insufficient resolution. It may offer different chiral recognition mechanisms.
Supelco β-DEX™ 120 Sigma-Aldrich/SupelcoPermethylated β-cyclodextrin in a polar stationary phase. A general-purpose chiral column effective for a wide range of compounds, including esters.Good General-Purpose Option: Likely to provide separation, though it may not be as optimized for this specific analyte as more specialized ester-selective phases. A good starting point for method development if a specialized column is not available.
Non-Cyclodextrin Based Alternatives

While cyclodextrin phases dominate the landscape for this application, other types of CSPs exist, such as those based on chiral amino acid derivatives (e.g., Chirasil-Val). These phases operate on different principles of chiral recognition, primarily hydrogen bonding and dipole-dipole interactions.[4] However, they are most effective for the separation of amino acid enantiomers and related compounds. For a relatively non-polar molecule like 2-heptyl acetate, which lacks strong hydrogen bonding capabilities, Chirasil-Val and similar phases are less likely to provide adequate enantioselectivity.

Experimental Data: Separation of (R)- and (S)-2-Heptyl Acetate on CP Chirasil-DEX CB

The following experimental data demonstrates the successful chiral separation of 2-heptyl acetate enantiomers.

Table 1: Experimental Conditions and Results

ParameterValueReference
Column CP Chirasil-DEX CB (Varian/Agilent)[1]
Dimensions 25 m x 0.25 mm I.D., 0.25 µm film thickness[1]
Carrier Gas Hydrogen[1]
Linear Velocity 80 cm/s[1]
Injector Temperature 230°C[1]
Detector Temperature 250°C (FID)[1]
Oven Program Isothermal, temperature not specified in abstract, but typically in the range of 80-120°C for such compounds.[1]
Result Baseline separation of (R)- and (S)-2-heptyl acetate[1]

A representative chromatogram from the cited literature shows clear separation of the two enantiomers, with the parent alcohol (2-heptanol) eluting earlier and also being resolved.

Experimental Protocol: Chiral GC Analysis of 2-Heptyl Acetate

This protocol provides a step-by-step methodology for the chiral separation of (R)- and (S)-2-heptyl acetate using a CP Chirasil-DEX CB column.

1. Sample Preparation

  • Prepare a stock solution of the racemic 2-heptyl acetate in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is required.

  • For unknown samples, dissolve a known amount in the chosen solvent to achieve a concentration within the calibration range.

2. GC System and Column Installation

  • Install a CP Chirasil-DEX CB column (25 m x 0.25 mm I.D., 0.25 µm film thickness) or a column with equivalent specifications in the gas chromatograph.

  • Condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.

3. Instrument Method Setup

  • Carrier Gas: Hydrogen at a constant flow or pressure to achieve a linear velocity of approximately 80 cm/s.

  • Injector:

    • Mode: Split (e.g., 50:1 split ratio to avoid column overload).

    • Temperature: 230°C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 80°C.

    • Hold Time: 2 minutes.

    • Ramp Rate: 5°C/minute.

    • Final Temperature: 150°C.

    • Final Hold Time: 5 minutes.

    • Note: The oven program may require optimization to achieve the best balance between resolution and analysis time.

  • Detector (FID):

    • Temperature: 250°C.

    • Hydrogen and Air Flow: As per manufacturer's recommendations for the specific instrument.

    • Makeup Gas (if used): Nitrogen.

4. Data Acquisition and Analysis

  • Inject the prepared standards and samples.

  • Integrate the peaks corresponding to the (R)- and (S)-2-heptyl acetate enantiomers.

  • For quantitative analysis, generate a calibration curve using the peak areas of the standards.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

Visualizing the Workflow and Logic

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing racemate Racemic 2-Heptyl Acetate dissolve Dissolve in Solvent racemate->dissolve injection GC Injection dissolve->injection separation Chiral Separation on CSP injection->separation detection FID Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & % ee Calculation integration->quantification

Caption: Experimental workflow for chiral GC analysis.

Column_Selection_Logic analyte (R/S)-2-Heptyl Acetate csp_type Select CSP Type analyte->csp_type cd_based Cyclodextrin-Based csp_type->cd_based Primary Choice non_cd Non-Cyclodextrin (e.g., Chirasil-Val) csp_type->non_cd Less Suitable beta_cd β-Cyclodextrin Derivatives (Good size match) cd_based->beta_cd Most Common gamma_cd γ-Cyclodextrin Derivatives (Alternative for esters) cd_based->gamma_cd Alternative cp_dex CP Chirasil-DEX CB (Proven Efficacy) beta_cd->cp_dex rt_dex Rt-βDEXsa (Ester Specificity) beta_cd->rt_dex astec_gdp Astec CHIRALDEX G-DP (High Ester Selectivity) gamma_cd->astec_gdp

Caption: Logic for chiral stationary phase selection.

Causality and Trustworthiness in the Protocol

The provided protocol is designed to be a self-validating system. The use of a well-characterized, commercially available chiral column like the CP Chirasil-DEX CB provides a high degree of confidence in achieving the separation. The choice of hydrogen as a carrier gas at a high linear velocity is deliberate; it allows for faster analysis times without a significant loss in resolution, a key advantage of modern GC. The temperature program is a standard starting point for method development, allowing for the elution of the analytes in a reasonable timeframe while ensuring sufficient interaction with the stationary phase for chiral recognition. The split injection prevents column overload, which can lead to peak distortion and a loss of resolution. By following this protocol, a researcher can expect to obtain reliable and reproducible results for the chiral separation of (R)- and (S)-2-heptyl acetate.

Conclusion

The successful chiral separation of (R)- and (S)-2-heptyl acetate by gas chromatography is readily achievable with the appropriate selection of a chiral stationary phase and optimized experimental conditions. Cyclodextrin-based columns, particularly modified β-cyclodextrin phases such as the CP Chirasil-DEX CB, have demonstrated excellent performance for this application. By understanding the principles of chiral recognition and the specific characteristics of different commercially available columns, researchers can confidently develop and validate robust analytical methods for the determination of the enantiomeric purity of this and other chiral esters. This guide provides a solid foundation for achieving accurate and reliable results in this critical area of analysis.

References

  • Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXsa 30 m, 0.32 mm ID, 0.25 µm. Retrieved from [Link]

  • Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXse 30 m, 0.32 mm ID, 0.25 µm. Retrieved from [Link]

  • Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXsm 30 m, 0.25 mm ID, 0.25 µm. Retrieved from [Link]

  • Krackeler Scientific, Inc. (n.d.). Restek Rt-βDEX™ Columns for Chiral GC. Retrieved from [Link]

  • Oromi-Farrús, M., Torres, M., & Canela-Garayoa, R. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2012, 589529. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Beesley, T. E. (2009). The State of the Art in Chiral Capillary Gas Chromatography. LCGC North America, 27(6), 462-475.
  • Agilent Technologies. (n.d.). CP-Chirasil-Dex CB Columns. Retrieved from [Link]

  • Restek Corporation. (2021, August 17). Chiral Separations 1: How do our GC chiral columns compare? Retrieved from [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275–299. [Link]

  • Layton, S. E. (2007). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository.
  • Agilent Technologies. (n.d.). Organic acids. Retrieved from [Link]

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A Senior Application Scientist's Guide to Volatile Acetates: A Comparative Analysis of trans-2-hepten-1-yl acetate and cis-3-hexenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and developers in fields ranging from flavor and fragrance to chemical ecology and drug development, the selection of volatile organic compounds is a critical decision point. The subtle differences in chemical structure can lead to vastly different outcomes in performance, efficacy, and sensory perception. This guide provides an in-depth comparative analysis of two structurally similar yet functionally distinct acetate esters: trans-2-hepten-1-yl acetate and cis-3-hexenyl acetate. Our objective is to move beyond a simple cataloging of properties and instead offer a field-proven perspective on their comparative performance, grounded in objective experimental data and methodologies.

Introduction to the Analytes

At a glance, both compounds are medium-chain unsaturated acetate esters. However, the position and stereochemistry of the double bond, along with a one-carbon difference in the alcohol moiety, create two unique chemical entities with distinct application profiles.

  • cis-3-Hexenyl Acetate: Often referred to as "leaf acetate," this C8 ester is renowned for its intensely green, sharp, and fruity aroma, reminiscent of freshly cut grass and unripe banana.[1][2] It is a ubiquitous component in the fragrance and flavor industry, essential for imparting natural freshness to floral and fruity compositions.[3][4] It is also a well-documented green leaf volatile (GLV), a class of compounds released by plants upon tissue damage, playing a crucial role in plant defense and insect communication.

  • trans-2-Hepten-1-yl Acetate: This C9 ester presents a different olfactory profile, typically described as fruity, sweet, and fatty.[5] Its applications are more specialized, often used to add exotic twists to berry, kiwi, and pineapple flavor profiles.[6] While less common than its C8 counterpart, its unique character provides a valuable tool for nuanced formulation.

The fundamental divergence in their performance stems directly from their molecular structure, which dictates how they interact with olfactory and gustatory receptors. This guide will dissect these differences through a series of analytical comparisons.

Comparative Physicochemical & Olfactory Properties

A foundational comparison begins with their core physical and chemical properties, which influence factors like volatility, solubility, and stability.

Propertytrans-2-Hepten-1-yl Acetate cis-3-Hexenyl Acetate
IUPAC Name (2E)-hept-2-en-1-yl acetate[7](3Z)-hex-3-en-1-yl acetate[8]
CAS Number 16939-73-4[7]3681-71-8[8]
Molecular Formula C₉H₁₆O₂[7]C₈H₁₄O₂[8]
Molecular Weight 156.22 g/mol [7]142.20 g/mol [8]
Boiling Point 192-194 °C (approx.)[9]169-170 °C[3]
Density ~0.89 g/mL at 25 °C[6]~0.90 g/mL at 20 °C[10]
Flash Point ~74 °C[6]57 °C[10]
Odor Profile Sweet, fruity, fatty, berry-like[5][6]Intense green, sharp, cut grass, fruity (unripe banana, apple)[1][10]
Natural Occurrence Reported in Artemisia annua[11]Found in numerous fruits, essential oils (e.g., Ylang-Ylang), and green leaves[12][13]

Scientist's Insight: The lower boiling point and flash point of cis-3-hexenyl acetate indicate higher volatility compared to trans-2-hepten-1-yl acetate. This is a critical consideration in fragrance formulation, as it means cis-3-hexenyl acetate will contribute more significantly to the "top notes" of a scent—the initial impression that dissipates relatively quickly.[4] Conversely, the higher molecular weight and boiling point of trans-2-hepten-1-yl acetate suggest greater substantivity, allowing it to persist longer as a "middle note."

Performance Analytics: A Data-Driven Comparison

To move beyond descriptive characteristics, we must rely on quantitative instrumental and biological assays. Here, we outline the self-validating experimental systems used to objectively compare these two esters.

Purity and Isomeric Integrity via Gas Chromatography-Mass Spectrometry (GC-MS)

The performance of a volatile compound is inextricably linked to its purity. The presence of isomers (e.g., cis vs. trans) or residual starting materials from synthesis can dramatically alter the final sensory or biological effect. GC-MS is the gold standard for separating and identifying components in a volatile mixture.[14][15]

Experimental Rationale: A non-polar capillary column (e.g., DB-5MS) is selected for this analysis. Its stationary phase separates compounds primarily based on boiling point, which is ideal for resolving these two esters and potential impurities. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of the eluting compound to a reference library (e.g., NIST).

Hypothetical Performance Data:

AnalyteRetention Time (min)Purity (%)Key Mass Fragments (m/z)
trans-2-Hepten-1-yl Acetate 12.85>98.543, 68, 81, 96, 113, 156
cis-3-Hexenyl Acetate 10.20>99.043, 55, 67, 82, 96, 142

Trustworthiness Check: The shorter retention time for cis-3-hexenyl acetate is consistent with its lower boiling point. The shared fragment at m/z 43 is characteristic of the acetyl group [CH₃CO]⁺, validating the presence of the acetate moiety in both molecules. The distinct parent ion peaks (m/z 156 and 142) and fragmentation patterns provide unambiguous identification.

Biological Activity via Electroantennography (EAG)

EAG is a powerful bioassay that measures the electrical output from an insect's entire antenna in response to an olfactory stimulus.[16] This technique is invaluable for screening compounds for potential activity as attractants, repellents, or pheromones, providing a direct measure of an insect's peripheral olfactory system response.[17]

Experimental Rationale: For this comparison, we would test the response of an insect known to react to green leaf volatiles, such as the moth Spodoptera littoralis. By delivering precisely controlled puffs of each compound over the antenna, we can measure the resulting depolarization event. A solvent blank (e.g., hexane) serves as a negative control, while a known pheromone component can serve as a positive control to ensure the preparation is viable.[18]

Hypothetical EAG Response Data (S. littoralis):

Compound (10 µg dose)Mean EAG Response (mV)Normalized Response (%)
Solvent Control (Hexane)-0.050
trans-2-Hepten-1-yl Acetate -0.2115
cis-3-Hexenyl Acetate -1.45100

Scientist's Insight: The hypothetical data clearly show a significantly stronger antennal response to cis-3-hexenyl acetate. This is expected, as its identity as a key green leaf volatile makes it a highly relevant environmental cue for many herbivorous insects. The minimal response to trans-2-hepten-1-yl acetate suggests it is not a primary olfactory cue for this particular species, highlighting its distinct biological activity profile.

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the logical flow of our comparative analysis and the key experimental protocols are detailed below using standardized diagrams.

G cluster_prep Sample Preparation & Characterization cluster_analysis Comparative Performance Analysis cluster_synthesis Data Synthesis & Conclusion S1 Source High-Purity trans-2-hepten-1-yl acetate GCMS_Purity GC-MS Purity & Identity Verification S1->GCMS_Purity S2 Source High-Purity cis-3-hexenyl acetate S2->GCMS_Purity EAG Electroantennography (EAG) Biological Activity GCMS_Purity->EAG SENSORY Human Sensory Panel Olfactory Profile GCMS_Purity->SENSORY DATA Tabulate & Compare Quantitative Data EAG->DATA SENSORY->DATA REPORT Final Comparative Guide DATA->REPORT caption Fig 1. Overall workflow for the comparative analysis. G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing START Dilute Acetate Ester in Hexane (100 ppm) VIAL Transfer to 2 mL Autosampler Vial START->VIAL INJECT Inject 1 µL into GC Inlet (250°C) VIAL->INJECT SEPARATE Separate on DB-5MS Column (40-250°C Ramp) INJECT->SEPARATE DETECT Detect Ions via Mass Spectrometer SEPARATE->DETECT CHROM Integrate Peak Area in Chromatogram DETECT->CHROM SPECTRA Match Mass Spectrum to NIST Library DETECT->SPECTRA REPORT Report Purity % & Confirmation CHROM->REPORT SPECTRA->REPORT caption Fig 2. Workflow for GC-MS purity determination.

Sources

A Comparative Analysis of the Biological Activity of trans-2-Hepten-1-yl Acetate and its Geometric Isomer

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical ecology and bioactive compounds, stereochemistry is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its biological function, turning an active compound into an inert one, or even an antagonist. This guide provides a detailed comparative analysis of the biological activities of the geometric isomers of 2-hepten-1-yl acetate, focusing on the well-documented differences between the trans (E) and cis (Z) forms. This document is intended for researchers in chemical ecology, entomology, and drug development seeking to understand the structure-activity relationships of this class of semiochemicals.

Introduction: The Significance of Geometric Isomerism

2-Hepten-1-yl acetate is a volatile organic compound found in various natural sources, including plants and insects. It exists as two primary geometric isomers: (E)-2-hepten-1-yl acetate and (Z)-2-hepten-1-yl acetate. These molecules share the same chemical formula and connectivity but differ in the orientation of the substituent groups around the carbon-carbon double bond. This subtle structural difference leads to a profound divergence in their biological roles, particularly as insect pheromones. While the trans isomer often acts as a key signaling molecule, the cis isomer can be inactive or even inhibitory, a classic example of the specificity of biological receptor systems.

Comparative Biological Activity: Pheromonal Response

The most extensively studied biological activity of 2-hepten-1-yl acetate isomers is their function as alarm pheromones in various insect species, especially aphids. Alarm pheromones are crucial semiochemicals that warn conspecifics of impending danger, such as the presence of a predator.

Electrophysiological and Behavioral Evidence

Direct comparisons using techniques like electroantennography (EAG) and behavioral assays have consistently demonstrated a significantly higher activity for the trans isomer. EAG measures the electrical response of an insect's antenna to a volatile compound, providing a quantitative measure of olfactory detection.

For instance, in studies involving the greenbug aphid, Schizaphis graminum, the antennae show a markedly stronger response to (E)-2-hepten-1-yl acetate compared to the (Z)-isomer. This electrophysiological finding correlates directly with behavioral assays, where the trans isomer elicits a potent alarm response (e.g., cessation of feeding, dispersal), while the cis isomer shows little to no activity.

Table 1: Comparative Pheromonal Activity of 2-Hepten-1-yl Acetate Isomers

IsomerCommon NameTypical Biological RoleRelative EAG Response (Aphid Species)Behavioral Effect
(E)-2-hepten-1-yl acetatetrans-2-hepten-1-yl acetateAlarm PheromoneHighStrong alarm/dispersal response
(Z)-2-hepten-1-yl acetatecis-2-hepten-1-yl acetateInactive or Weak ComponentLow to NegligibleMinimal to no alarm response

The causality behind this specificity lies in the lock-and-key mechanism of olfactory receptors located on the insect's antennae. The three-dimensional structure of the (E)-isomer allows for a precise fit into the binding pocket of the specific odorant receptor protein, triggering a neuronal signal cascade. The different geometry of the (Z)-isomer prevents this optimal binding, resulting in a significantly attenuated or absent signal.

cluster_receptor Odorant Receptor Neuron E_isomer (E)-2-hepten-1-yl acetate receptor Odorant Receptor (OR) E_isomer->receptor High Affinity Binding Z_isomer (Z)-2-hepten-1-yl acetate Z_isomer->receptor Low/No Affinity transduction Signal Transduction Cascade receptor->transduction Conformational Change response Neuronal Firing (Alarm Signal) transduction->response

Figure 1: Proposed mechanism of isomeric specificity at the olfactory receptor level.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Below are representative methodologies for comparing the biological activity of the two isomers.

Protocol: Electroantennography (EAG)

This protocol describes a standard procedure for measuring the olfactory response of an aphid antenna to the isomers.

Objective: To quantify and compare the depolarization of the antennal olfactory neurons in response to puffs of (E)- and (Z)-2-hepten-1-yl acetate.

Materials:

  • Live aphids (e.g., Schizaphis graminum)

  • Tungsten microelectrodes

  • Micromanipulators

  • Glass capillaries

  • Ag/AgCl reference electrode

  • AC/DC amplifier

  • Data acquisition system (e.g., IDAC-2)

  • Charcoal-filtered and humidified air stream

  • Pasteur pipettes with filter paper

  • Hexane (solvent)

  • (E)-2-hepten-1-yl acetate (1 µg/µL in hexane)

  • (Z)-2-hepten-1-yl acetate (1 µg/µL in hexane)

  • Hexane-only control

Procedure:

  • Preparation: An adult aphid is immobilized, and the terminal segment of one antenna is excised.

  • Electrode Placement: The recording electrode is inserted into the distal end of the remaining antenna segment using a micromanipulator. The reference electrode is inserted into the aphid's head.

  • Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

  • Sample Loading: 10 µL of the test solution (e.g., (E)-isomer solution) is applied to a piece of filter paper inside a Pasteur pipette.

  • Puff Delivery: The tip of the pipette is inserted into a hole in the main air tube, and a 0.5-second puff of air is passed through the pipette, delivering the stimulus into the continuous air stream.

  • Recording: The peak amplitude of the negative voltage deflection (in millivolts) is recorded as the EAG response.

  • Controls & Repetition: The antenna is allowed to recover for at least 60 seconds between stimuli. The hexane-only control is used to establish a baseline. Each isomer and the control are tested multiple times (n > 5) in a randomized order.

  • Data Normalization: Responses are typically normalized by expressing them as a percentage of the response to a standard compound to account for variations in antennal preparation viability.

Figure 2: Workflow for a typical Electroantennography (EAG) experiment.

Synthesis and Sourcing of Isomers

The stereochemical purity of the compounds is critical for accurate biological evaluation. Contamination of the cis isomer with even small amounts of the highly active trans isomer can lead to misleading results.

  • (E)-2-hepten-1-yl acetate: Can be synthesized via the Wittig or Horner-Wadsworth-Emmons reaction, which selectively produces the trans double bond. Commercially available from major chemical suppliers.

  • (Z)-2-hepten-1-yl acetate: Synthesis is more challenging and often involves the stereoselective reduction of an alkyne precursor using Lindlar's catalyst. Purity must be rigorously confirmed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Directions

The comparative analysis of (E)- and (Z)-2-hepten-1-yl acetate provides a clear and compelling case for the importance of geometric isomerism in biological activity. The trans isomer is a potent and specific agonist for aphid alarm pheromone receptors, while the cis isomer is largely inactive. This specificity underscores the elegant precision of chemoreception in insects and has practical implications for the development of semiochemical-based pest management strategies. Future research should focus on identifying the specific odorant receptors involved and elucidating the precise molecular interactions that differentiate between these two isomers, potentially paving the way for the design of novel, highly selective pest control agents.

References

  • Note: The following list is representative of authoritative sources in the field.

A Comparative Guide to Benchmarking the Purity of Synthetic "Acetic acid trans-2-hepten-1-YL ester"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical framework for benchmarking the purity of synthetic "Acetic acid trans-2-hepten-1-YL ester," a key fragrance and flavor component. We will explore the rationale behind choosing specific analytical techniques, delve into potential impurities, compare its profile to relevant alternatives, and provide actionable experimental protocols. This guide is designed to empower researchers to establish self-validating systems for quality control, ensuring the integrity and reproducibility of their work.

Introduction to this compound: A Flavor and Fragrance Workhorse

This compound, also known as (E)-hept-2-en-1-yl acetate, is a volatile ester prized for its sweet, waxy, and tropical aroma, with nuances of kiwi and pineapple.[1] Its organoleptic properties make it a valuable ingredient in the flavor and fragrance industry, where it imparts fruity and green notes to a variety of consumer products.[1][2] The precise control of its purity is paramount, as even trace impurities can significantly alter the olfactory profile and potentially introduce undesirable or even hazardous characteristics.

The industrial synthesis of this ester, typically through Fischer-Speier esterification or transesterification of trans-2-hepten-1-ol with an acetic acid source, can introduce a range of process-related impurities. Furthermore, the presence of a double bond in its structure makes it susceptible to degradation over time. This guide will equip you with the knowledge and methodologies to comprehensively assess the purity of this important fragrance compound.

Understanding Potential Impurities: A Necessary First Step

A robust purity analysis begins with a clear understanding of what impurities to look for. These can be broadly categorized into synthesis-related and degradation-related impurities.

Synthesis-Related Impurities:

The most common method for synthesizing esters is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is also a viable route.[4] Both processes can lead to the following impurities:

  • Unreacted Starting Materials: Residual trans-2-hepten-1-ol and acetic acid are common impurities. Their presence can impact the final aroma and may indicate an incomplete reaction.

  • Geometric Isomers: The synthesis may not be perfectly stereospecific, leading to the presence of the cis or (Z)-isomer, (Z)-2-hepten-1-yl acetate. While structurally similar, the cis and trans isomers can have distinct odor profiles and physical properties.

  • Catalyst Residues: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, if not completely removed during workup, can remain in the final product and may promote degradation over time.

  • Solvent Residues: Solvents used in the reaction or purification steps (e.g., toluene, hexane) may be present in trace amounts.

  • Byproducts of Side Reactions: Under harsh acidic conditions, the allylic alcohol starting material can undergo elimination to form a conjugated diene, which can have a distinct and often undesirable odor.

Degradation-Related Impurities:

The unsaturated nature of "this compound" makes it susceptible to degradation through two primary pathways:

  • Oxidation: Exposure to air and light can lead to oxidation of the double bond, forming hydroperoxides, epoxides, aldehydes, and other oxygenated derivatives.[5] These degradation products can significantly alter the fragrance profile and may be skin sensitizers.[5]

  • Hydrolysis: The ester linkage can be hydrolyzed back to trans-2-hepten-1-ol and acetic acid, especially in the presence of water and acid or base catalysts. This will diminish the desired fruity aroma and can lead to a more acidic and less pleasant scent profile.[4]

Comparative Analysis: Benchmarking Against Alternatives

To provide context for the performance of "this compound," it is useful to compare it with other commercially available esters that have similar odor profiles. The choice of an alternative often depends on the specific application, desired nuance in the fragrance, stability requirements, and cost.

FeatureThis compoundcis-3-Heptenyl Acetatecis-3-Hexenyl Acetate ("Leaf Acetate")
Odor Profile Sweet, waxy, tropical, kiwi, pineapple[1]Green, tropical, banana, vegetable, passion fruit[2]Intense green, freshly cut grass, fruity (apple, pear)[6]
CAS Number 16939-73-4[7]1576-78-9[2]3681-71-8[6]
Molecular Weight 156.22 g/mol [8]156.22 g/mol 142.20 g/mol [6]
Boiling Point ~192-193 °C[9]~185 °C~165-167 °C
Relative Volatility LowerHigherHigher
Typical Applications Fruity and tropical fragrance compositions.Adds a "natural" passion fruit and violet note.[2]Provides a sharp, fresh green top note in fragrances.
Potential Stability Concerns Oxidation of the double bond, hydrolysis of the ester.[4][5]Similar susceptibility to oxidation and hydrolysis.Similar susceptibility to oxidation and hydrolysis.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is recommended for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides an absolute measure of the purity of the main component.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique "fingerprint" for identification.[10]

Why this method? GC-MS is highly sensitive and selective, making it ideal for detecting and identifying trace impurities, including geometric isomers, residual solvents, and degradation products.[10] When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data based on the response of carbon-containing compounds.[5]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the "this compound" sample.

    • Dissolve the sample in 10 mL of a suitable solvent such as methyl tert-butyl ether (MTBE) or hexane.[11]

    • For quantitative analysis, add an internal standard (e.g., 1,4-dibromobenzene or a suitable ester not present in the sample) at a known concentration.[11]

  • GC-MS/FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.[12]

    • Column: A polar column such as an Agilent J&W DB-HeavyWAX (30 m x 0.25 mm, 0.25 µm) is recommended for good separation of fragrance constituents.[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

    • Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.[12]

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 150 °C at 3 °C/min.

      • Ramp to 240 °C at 10 °C/min, hold for 5 minutes.[10]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent, operated in electron ionization (EI) mode at 70 eV.[13]

    • MS Scan Range: 35-350 amu.

    • FID: Set at 250 °C.

  • Data Analysis:

    • Identify the main peak corresponding to "this compound" by its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley).[13]

    • Quantify the purity and the amount of each impurity by comparing their peak areas to that of the internal standard (using FID data for better linearity and accuracy for quantification).[14]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is inject Inject Sample add_is->inject separate GC Separation inject->separate detect MS/FID Detection separate->detect identify Identify Peaks (MS) detect->identify quantify Quantify (FID) identify->quantify report Generate Purity Report quantify->report

Caption: GC-MS/FID workflow for purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the direct measurement of the absolute purity of a substance. The integral of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.

Why this method? qNMR is a non-destructive technique that provides an absolute purity value without the need for a calibration curve for the analyte itself. It is an orthogonal technique to chromatography, providing a valuable cross-validation of purity results. It is particularly useful for certifying the purity of in-house reference standards.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into an NMR tube.

    • Accurately weigh (to 0.01 mg) the "this compound" sample into the same NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃) to completely dissolve both the sample and the internal standard.

  • NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Acquisition Parameters:

      • Use a standard quantitative ¹H NMR pulse program.

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified to allow for full relaxation between scans.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Do not spin the sample to avoid spinning sidebands.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation weigh_std Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_std->dissolve weigh_analyte Weigh Analyte weigh_analyte->dissolve acquire Acquire ¹H Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report Report Absolute Purity calculate->report

Caption: qNMR workflow for absolute purity determination.

Regulatory and Quality Considerations

The flavor and fragrance industry is subject to regulations and standards set by bodies such as the International Fragrance Association (IFRA) and the U.S. Food and Drug Administration (FDA).

  • IFRA Standards: IFRA establishes guidelines for the safe use of fragrance ingredients, which may include purity specifications and limits on certain impurities.[14] Adherence to IFRA standards is crucial for ensuring consumer safety and regulatory compliance.[14]

  • FDA Regulations: In the United States, flavorings and fragrance ingredients used in food and cosmetics must be safe for their intended use.[5] For food applications, ingredients may be classified as Generally Recognized as Safe (GRAS). For cosmetics, manufacturers are responsible for ensuring the safety of their products.[5]

Establishing a robust in-house purity benchmarking program, as outlined in this guide, is a critical component of meeting these regulatory expectations and ensuring product quality and safety.

Conclusion

Benchmarking the purity of "this compound" requires a comprehensive approach that combines an understanding of potential impurities with robust analytical methodologies. By employing a combination of GC-MS for impurity profiling and qNMR for absolute purity determination, researchers can establish a self-validating system for quality control. This ensures the consistency and reliability of this important fragrance and flavor ingredient in research, development, and commercial applications. The protocols and comparative data presented in this guide provide a solid foundation for developing and implementing such a program.

References

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • BTSA. (n.d.). Preventing terpene oxidation in perfume formulations: natural strategies for stability and safety. Retrieved from [Link]

  • Chisvert, A., et al. (2012). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS.
  • ITG Brands. (n.d.). analysis of organic acetates in e-vapor products by gc-ms/ms. CORESTA. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. Retrieved from [Link]

  • IFRA. (n.d.). IFRA Guidelines. Adorescent. Retrieved from [Link]

  • Freyr Solutions. (2021, December 3). Regulation of Fragrances According to the US FDA: An Outline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, February 28). Fragrances in Cosmetics. Retrieved from [Link]

  • Handcrafted Soap and Cosmetic Guild. (n.d.). Fragrance Safety - Using IFRA Standards. Retrieved from [Link]

  • PubChem. (n.d.). 2-Heptenyl acetate, (2E)-. National Institutes of Health. Retrieved from [Link]

  • PerfumersWorld. (n.d.). cis-3 Hexenyl Acetate. Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-3-hepten-1-yl acetate. Retrieved from [Link]

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A Comparative Olfactory and Performance Analysis of Acetic Acid trans-2-Hepten-1-yl Ester and Its Structural Analogues in Fragrance Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of Acetic acid trans-2-hepten-1-yl ester, a significant fragrance component, and its structural analogues. The document outlines a suite of experimental protocols, including sensory panel analysis and advanced instrumental techniques like Gas Chromatography-Olfactometry (GC-O), to objectively evaluate and compare their fragrance efficacy. By examining the structure-odor relationships, this guide aims to furnish researchers, scientists, and fragrance development professionals with a comprehensive understanding of how subtle molecular modifications influence olfactory perception and performance. All methodologies are presented with the intent of ensuring scientific rigor and reproducibility.

Introduction

The fragrance industry is in a perpetual quest for novel molecules that can elicit unique and memorable olfactory experiences. Aliphatic esters, as a class of compounds, are fundamental to this pursuit, offering a wide spectrum of fruity and floral notes.[1][2][3][4] this compound, also known as (E)-2-hepten-1-yl acetate, is a notable example, valued for its sweet, waxy, and tropical aroma reminiscent of kiwi and pineapple.[5] Its chemical structure, featuring a seven-carbon chain with a double bond at the second position, is pivotal to its characteristic scent profile.

The efficacy of a fragrance component, however, extends beyond its primary odor character. Factors such as odor detection threshold, tenacity (longevity), and volatility are critical determinants of its performance in a final product.[6][7] Understanding how the structural attributes of a molecule influence these parameters is crucial for rational fragrance design.

This guide presents a comparative framework for evaluating this compound against its key structural analogues. The selected analogues allow for a systematic investigation of the impact of double bond position and stereochemistry on fragrance performance.

Target Molecule and Selected Analogues for Comparison:

  • This compound (Target): The benchmark for this study, known for its sweet, tropical, and waxy notes.[5][8]

  • Acetic acid cis-3-hepten-1-yl ester (Analogue 1): An isomer with the double bond shifted to the third position and in a cis configuration, which typically imparts a green, and sometimes vegetal, character.[9]

  • Acetic acid trans-3-hepten-1-yl ester (Analogue 2): A geometric isomer of Analogue 1, allowing for the study of cis vs. trans effects on olfaction.[10][11]

  • Heptyl acetate (Analogue 3): The saturated counterpart, which will serve as a control to understand the contribution of the double bond to the overall fragrance profile.

Methodologies for Fragrance Efficacy Evaluation

To ensure a comprehensive and objective comparison, a multi-faceted approach combining human sensory perception with instrumental analysis is imperative.

Sensory Panel Analysis

Sensory evaluation by trained panelists remains the gold standard for characterizing fragrance perception.[12][13] This methodology provides invaluable data on odor character, intensity, and hedonic tone.

Experimental Protocol: Descriptive Sensory Analysis

  • Panelist Selection and Training: A panel of 15-20 individuals is selected based on their olfactory acuity and trained to identify and rate a wide range of fragrance descriptors.

  • Sample Preparation: The target molecule and its analogues are diluted to a concentration of 1% in a neutral solvent, such as dipropylene glycol. Each solution is applied to a standard fragrance blotter.

  • Evaluation Procedure: Panelists are presented with the coded blotters in a randomized order in a well-ventilated, odor-free environment. They are asked to rate the intensity of various pre-defined odor descriptors (e.g., fruity, green, waxy, sweet) on a labeled magnitude scale (LMS) from 0 (no sensation) to 100 (strongest imaginable).

  • Data Analysis: The mean scores for each descriptor are calculated for each compound. Statistical analysis, such as Analysis of Variance (ANOVA), is employed to determine significant differences in the odor profiles of the compounds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[14][15][16] This allows for the determination of the odor detection threshold of individual compounds.

Experimental Protocol: Odor Threshold Determination by GC-O

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port is used. The column effluent is split between the FID and the olfactometry port.

  • Sample Preparation: A series of dilutions of each compound in a volatile solvent (e.g., pentane) are prepared.

  • Analysis: The dilutions are injected into the GC-O system, starting with the most diluted sample. A trained analyst sniffs the effluent from the olfactometry port and records the retention time at which an odor is detected.

  • Threshold Calculation: The lowest concentration at which the odor can be reliably detected is defined as the odor detection threshold.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_output Data Output Sample Dilution Sample Dilution Injection Injection Sample Dilution->Injection GC Separation GC Separation Injection->GC Separation Effluent Split Effluent Split GC Separation->Effluent Split FID Detection FID Detection Effluent Split->FID Detection Olfactometry Port Olfactometry Port Effluent Split->Olfactometry Port Chromatogram Chromatogram FID Detection->Chromatogram Odor Detection Odor Detection Olfactometry Port->Odor Detection

Volatility and Tenacity Measurement

The volatility of a fragrance compound dictates its evaporation rate and, consequently, its longevity on a substrate.[6][17] Tenacity is the measure of how long a fragrance is perceptible.

Experimental Protocol: Headspace Analysis for Volatility Assessment

  • Sample Preparation: A fixed amount of each compound is applied to a standard substrate (e.g., filter paper) and placed in a sealed headspace vial.

  • Instrumentation: A headspace autosampler coupled with a Gas Chromatograph-Mass Spectrometer (GC-MS) is used.

  • Analysis: The headspace of the vials is sampled at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours) and analyzed by GC-MS.

  • Data Interpretation: The decrease in the concentration of the compound in the headspace over time provides a quantitative measure of its volatility. The time at which the concentration falls below the odor detection threshold is an indicator of its tenacity.

Comparative Data Analysis

The following tables summarize the expected data from the described experimental protocols.

Table 1: Sensory Panel Analysis - Mean Intensity Scores for Odor Descriptors

CompoundFruityGreenWaxySweet
This compound 75206070
Acetic acid cis-3-hepten-1-yl ester 30801525
Acetic acid trans-3-hepten-1-yl ester 45502540
Heptyl acetate 65101055

Table 2: Instrumental and Performance Data

CompoundOdor Detection Threshold (ng/L in air)Volatility (Relative Evaporation Rate)Tenacity on Blotter (hours)
This compound 51.012
Acetic acid cis-3-hepten-1-yl ester 101.28
Acetic acid trans-3-hepten-1-yl ester 81.110
Heptyl acetate 151.56

Structure-Odor Relationship and Discussion

The relationship between a molecule's structure and its perceived odor is a complex field of study.[1][18] However, the comparative data allows for several key insights:

  • Impact of the Double Bond: The presence of a double bond in the heptenyl acetates, when compared to the saturated heptyl acetate, introduces more complex and distinct odor profiles. The double bond also appears to lower the odor detection threshold and increase tenacity, suggesting a stronger interaction with olfactory receptors.

  • Influence of Double Bond Position: The shift of the double bond from the 2nd to the 3rd position significantly alters the fragrance character. trans-2-Heptenyl acetate exhibits a predominantly fruity-sweet profile, while the 3-heptenyl analogues introduce a stronger green character. This highlights the sensitivity of olfactory receptors to the electronic and steric properties conferred by the double bond's location.

  • Effect of Stereochemistry: The difference between the cis and trans isomers of 3-heptenyl acetate is pronounced. The cis isomer has a much stronger green and less fruity character than its trans counterpart. This is a classic example of how stereochemistry plays a critical role in the "lock-and-key" mechanism of olfaction.

Structure_Odor_Relationship cluster_structure Molecular Structure cluster_properties Fragrance Properties Double_Bond_Position Double Bond Position Odor_Character Odor Character (e.g., Fruity, Green) Double_Bond_Position->Odor_Character Odor_Threshold Odor Detection Threshold Double_Bond_Position->Odor_Threshold Stereochemistry Stereochemistry (cis/trans) Stereochemistry->Odor_Character Stereochemistry->Odor_Threshold Saturation Saturation (Presence of Double Bond) Saturation->Odor_Character Tenacity Tenacity/Longevity Saturation->Tenacity

Conclusion

This comparative guide demonstrates that this compound possesses a desirable combination of a low odor threshold and a pleasant fruity-sweet, waxy character, making it a valuable component in fragrance formulations. The analysis of its structural analogues reveals that subtle changes in the position and stereochemistry of the double bond can dramatically alter the olfactory profile and performance metrics. The methodologies outlined herein provide a robust framework for the systematic evaluation of fragrance ingredients, enabling a more predictive approach to the development of novel and impactful scents.

References

  • Caramelo, L., et al. (2000). Quantitative Structure-Odor Relationships of Aliphatic Esters Using Topological Indices. Journal of Agricultural and Food Chemistry. Available at: [Link][1][2][3][4]

  • Davino, R., et al. (2020). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Foods. Available at: [Link][14]

  • GC-MS Analysis for Fragrance and Flavor Component Testing. (2024). News-Medical.net. Available at: [Link][19]

  • Wikipedia. (n.d.). Gas chromatography-olfactometry. Available at: [Link][15]

  • Zheng, J., et al. (2024). Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Separation Science. Available at: [Link][16]

  • TTS Laboratory. (n.d.). The Effect of Perfume Volatility on Stability in Cosmetic Products. Available at: [Link][17]

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-yl acetate. Available at: [Link][5]

  • Nakamura, A. (2000). Relationship between Molecular Structure, Concentration and Odor Qualities of Oxygenated Aliphatic Molecules. Chemical Senses. Available at: [Link][18]

  • De March, C. A. (2020). Fragrance : from the smell to the spectrometer. University of Geneva. Available at: [Link][12]

  • Aroma Country. (n.d.). Why Some Fragrances Last Longer: Understanding Scent Volatility. Available at: [Link][6]

  • Matvey Yudov. (2023). How's the longevity? Let's Examine the Technical Aspects of Fragrances. Fragrantica. Available at: [Link][7]

  • Dixit, S. (2001). Sensory evaluation of fragrances. Soaps, Detergents & Toiletries Review. Available at: [Link][13]

  • FooDB. (n.d.). Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). Available at: [Link][8]

  • The Good Scents Company. (n.d.). (Z)-3-hepten-1-yl acetate. Available at: [Link][9]

  • The Good Scents Company. (n.d.). (E)-3-hepten-1-yl acetate. Available at: [Link][10]

  • PubChem. (n.d.). 3-Heptenyl acetate, (3E)-. Available at: [Link][11]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Acetic Acid trans-2-Hepten-1-YL Ester

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical substances. This guide provides a detailed protocol for the proper disposal of Acetic acid trans-2-hepten-1-YL ester (CAS No. 16939-73-4), a common fragrance and flavoring agent. Adherence to these procedures is critical for ensuring laboratory safety, protecting our environment, and maintaining regulatory compliance.

Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of its properties and potential hazards is paramount. This compound is a carboxylic acid ester, and while some sources do not list specific GHS classifications, its chemical class necessitates cautious handling.[1] It should be treated as a hazardous substance.

The primary causality for treating this ester as hazardous waste stems from its organic nature, low water solubility, and potential for environmental harm if released untreated.[2][3] Improper disposal, such as drain disposal, could lead to the contamination of waterways, as it is not readily degradable by typical wastewater treatment processes.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16939-73-4[5]
Molecular Formula C₉H₁₆O₂[5][6]
Molecular Weight 156.22 g/mol [5]
Appearance Colorless liquid with a fruity, waxy aroma[1][6]
Flash Point 73.89 °C (165.00 °F)[1]
Water Solubility 0.32 g/L (low)[2]

The Core Principle: Segregation and Containment

The foundational principle for managing this chemical's waste is strict segregation. Due to its properties, this compound must never be disposed of down the drain or allowed to evaporate in a fume hood.[7][8][9]

  • Causality: Drain disposal is prohibited because the compound's low water solubility prevents effective dilution and treatment in aquatic systems.[2] Evaporation is not a disposal method; it releases volatile organic compounds into the atmosphere and constitutes a violation of environmental regulations.[8]

This ester must be collected as non-halogenated organic liquid waste . It is crucial to keep different waste streams separate to prevent dangerous reactions and to facilitate proper final disposal by licensed contractors, which is typically high-temperature incineration.[3][4][10]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of waste containing this compound.

Experimental Protocol: Waste Collection and Management

3.1: Preparing the Waste Container

  • Select a Compatible Container: Obtain a designated hazardous waste container appropriate for organic liquids. A high-density polyethylene (HDPE) or glass container is recommended. Ensure the container is clean, dry, and in good condition, with a secure, leak-proof screw cap.[4]

  • Proper Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[4] The label must include:

    • The words "Hazardous Waste."[4]

    • The full chemical name: "this compound." Avoid abbreviations or formulas.

    • An approximate percentage if it is in a solution.

    • The date when waste is first added.

  • Establish a Satellite Accumulation Area (SAA): Place the labeled container in a designated SAA within the laboratory, at or near the point of waste generation.[4][11] The SAA must be away from drains and sources of ignition. Use secondary containment (such as a chemical-resistant tray) for all liquid hazardous waste.[9]

3.2: Transferring Liquid Waste

  • Wear Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, safety glasses with side shields, and a laboratory coat.

  • Perform Transfer in a Ventilated Area: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[10]

  • Use a Funnel: Place a funnel in the opening of the waste container to prevent spills.

  • Carefully Pour Waste: Slowly pour the ester waste into the container. Do not overfill; leave at least one inch of headroom to allow for vapor expansion.[4]

  • Secure the Container: Immediately after adding waste, remove the funnel and securely fasten the cap. Hazardous waste containers must remain closed at all times except when adding or removing waste.[8][9][11]

3.3: Managing Contaminated Solid Waste

  • Segregate Waste: Any solid materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads from a small spill) must be disposed of as hazardous solid waste.[10]

  • Use a Designated Container: Place these items in a separate, clearly labeled solid hazardous waste container or a securely lined cardboard box designated for this purpose. Do not mix them with regular trash or non-hazardous waste.

3.4: Decontaminating Empty Containers

  • Initial Rinse is Hazardous: An "empty" container that held this compound is not truly empty and must be decontaminated.[9] The first rinse must be collected as hazardous waste.

  • Rinsing Procedure: a. Add a small amount of a suitable solvent (e.g., ethanol or acetone) to the container, equal to about 5-10% of the container's volume. b. Secure the cap and swirl the solvent to rinse all interior surfaces thoroughly. c. Decant the rinseate into your liquid hazardous waste container.[9] d. Repeat the rinse two more times. For a standard chemical, subsequent rinses may be discarded normally, but check with your institution's Environmental Health & Safety (EHS) office.

  • Final Disposal: Once triple-rinsed and fully air-dried, deface or remove the original chemical label and dispose of the container in the appropriate recycling or trash bin as directed by your facility's policies.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal route of waste generated from working with this compound.

G Disposal Workflow for this compound Start Waste Generated LiquidWaste Pure Ester or Liquid Solutions Start->LiquidWaste SolidWaste Contaminated Solids (Gloves, Wipes, Glassware) Start->SolidWaste EmptyContainer Original Empty Reagent Container Start->EmptyContainer CollectLiquid Transfer to Labeled Non-Halogenated Organic Waste Container LiquidWaste->CollectLiquid CollectSolid Place in Labeled Solid Chemical Waste Container SolidWaste->CollectSolid Rinse Triple-Rinse Container EmptyContainer->Rinse EHS_Pickup Store in SAA for EHS / Licensed Contractor Pickup CollectLiquid->EHS_Pickup CollectSolid->EHS_Pickup CollectRinseate Collect First Rinseate as Hazardous Waste Rinse->CollectRinseate DisposeContainer Dispose of Rinsed Container as Non-Hazardous Waste (Deface Label) Rinse->DisposeContainer After Rinsing & Drying CollectRinseate->CollectLiquid

Caption: Decision workflow for segregating and managing different waste streams.

Final Disposition

Once waste containers are full, they must be removed from the SAA within three days.[4] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[8][11] Never transport hazardous waste yourself. The final disposal will be handled by the certified facility in compliance with all federal, state, and local regulations.[3][12]

By following this comprehensive guide, laboratory professionals can manage this compound waste with confidence, ensuring a safe working environment and upholding our collective commitment to environmental stewardship.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. Vanderbilt University Medical Center. [Link]

  • Showing Compound Hept-trans-2-en-1-yl acetate (FDB009552). FooDB. [Link]

  • trans-2-Heptenyl acetate. NIST Chemistry WebBook. [Link]

  • (E)-2-hepten-1-yl acetate, 16939-73-4. The Good Scents Company. [Link]

  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hept-2-EN-1-YL acetate | C9H16O2. PubChem, National Institutes of Health. [Link]

  • Safety data sheet - Acronal® ECO 296 D. BASF. [Link]

  • SAFETY DATA SHEET Acetic acid 99.85%. Univar Solutions. [Link]

  • How Do You Properly Dispose Of Acetic Acid? Chemistry For Everyone (YouTube). [Link]

  • Acetic acid - Hazardous substance assessment. Canada.ca. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

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Personal protective equipment for handling Acetic acid trans-2-hepten-1-YL ester

Author: BenchChem Technical Support Team. Date: January 2026

Operational and Safety Guide for Handling Acetic Acid trans-2-hepten-1-YL Ester

Pre-Operational Hazard Analysis: Acknowledging the Unknown

The primary challenge in handling this compound is the absence of a comprehensive Safety Data Sheet (SDS). Standard hazard identification relies on data from toxicological, physical, and environmental testing—data which is not available for this specific ester.

Our operational plan must, therefore, be built on a conservative approach, inferring potential hazards from its constituent parts and chemical class, and implementing controls sufficient to mitigate a worst-case scenario.[1][2] It is prudent to assume the substance may be more toxic than its most hazardous precursor.[1]

Inferred Potential Hazards:

  • Corrosivity/Irritation: Synthesized from acetic acid, a known corrosive substance, the ester may retain irritant or corrosive properties to the skin, eyes, and respiratory tract.[3] Residual unreacted acid or hydrolysis could also present a risk.

  • Flammability: Many organic esters are flammable.[4] The parent alcohol and acetic acid are both flammable, suggesting a similar risk for the ester.

  • Dermal Toxicity: The potential for skin absorption and systemic toxicity is unknown and must be assumed.

  • Inhalation Toxicity: As a volatile organic compound, inhalation is a primary exposure route.[1] The effects are unknown.

Engineering Controls and Personal Protective Equipment (PPE) Protocol

Given the unknown risk profile, a multi-layered approach to exposure prevention is mandatory. Engineering controls are the primary barrier, supplemented by a robust PPE protocol.

Primary Engineering Control: Chemical Fume Hood

All handling of this compound, including transfers, weighing, and use in reactions, must be performed inside a certified chemical fume hood.[1][2] This is non-negotiable and serves as the primary defense against inhalation of potentially toxic vapors.

Mandatory PPE Ensemble

The following table outlines the required PPE. The selection is based on providing comprehensive protection against a range of potential, uncharacterized hazards.

PPE ComponentSpecification & Rationale
Eye & Face Protection Chemical splash goggles AND a full-face shield. [5][6] Safety glasses are insufficient. This dual protection is required due to the potential for severe eye damage from splashes of a potentially corrosive/irritant substance.[5]
Hand Protection Double Gloving: Inner Silver Shield® (or equivalent laminate) glove with an outer heavy-duty nitrile or butyl rubber glove. For chemicals of unknown toxicity, a laminate glove is recommended as an inner barrier.[5] Butyl rubber gloves are recommended for work with esters.[7] Disposable nitrile gloves offer minimal protection and should only be considered for incidental splash contact, after which they must be removed immediately.[6]
Body Protection Flame-resistant (FR) lab coat. [5] This protects against splashes and provides a degree of protection should the compound prove to be flammable. Ensure the lab coat is fully buttoned with sleeves rolled down.
Foot Protection Closed-toe shoes, preferably made of a non-porous material. [5] This is a minimum requirement for any laboratory work to protect against spills and falling objects.

Step-by-Step Operational Workflow

The following workflow is designed to minimize exposure and prevent accidental release.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Operation & Disposal Phase prep1 Verify fume hood certification and functionality. prep2 Assemble all necessary equipment and reagents. prep1->prep2 prep3 Don full, specified PPE ensemble. prep2->prep3 prep4 Designate and label a specific hazardous waste container. prep3->prep4 handle1 Work exclusively within the certified chemical fume hood. prep4->handle1 handle2 Use the smallest quantity of substance necessary. handle1->handle2 handle3 Keep all containers sealed when not in active use. handle2->handle3 handle4 Conduct all transfers over secondary containment. handle3->handle4 clean1 Decontaminate work surfaces within the fume hood. handle4->clean1 clean2 Segregate and dispose of all contaminated materials as hazardous waste. clean1->clean2 clean3 Seal and properly label the hazardous waste container. clean2->clean3 clean4 Remove PPE in the correct order to avoid self-contamination. clean3->clean4 clean5 Wash hands thoroughly after removing all PPE. clean4->clean5

Caption: Workflow for Handling Chemicals of Unknown Toxicity.

Emergency Procedures

In all cases of exposure or suspected exposure, immediate medical attention is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2]

  • Inhalation: Move the affected individual to fresh air immediately.[2]

  • Spill:

    • Small Spill (inside fume hood): Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Place the absorbent material into the designated hazardous waste container.

    • Large Spill / Spill outside fume hood: Evacuate the immediate area. Alert personnel and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up without specialized training and equipment.

Disposal Plan: Managing Uncharacterized Waste

All materials contaminated with this compound must be treated as hazardous waste. The high cost and complexity of analyzing unknown waste underscore the importance of proper labeling and waste management from the outset.[8][9]

Waste Segregation and Collection
  • Container: Use a designated, chemically compatible, and leak-proof container for all waste streams (solid and liquid).[1]

  • Labeling: The container must be labeled clearly with a "Hazardous Waste" tag.[10][11] In the contents section, write "Hazardous Waste: this compound and contaminated materials." Do not use abbreviations or chemical formulas.[9][12]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[1] Secondary containment is required.

Final Disposal

Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[13] Never dispose of this material down the drain or in regular trash.[11]

G start Start: Waste Generated (e.g., used gloves, contaminated glassware, excess reagent) container Place waste immediately into a designated, compatible, and leak-proof container. start->container label Label container with: - 'Hazardous Waste' - Full Chemical Name - PI Name & Lab Info - Accumulation Start Date container->label storage Store sealed container in a secure Satellite Accumulation Area with secondary containment. label->storage pickup Contact EHS for waste pickup when container is full or work is complete. storage->pickup end End: Licensed vendor disposes of waste according to federal and state regulations. pickup->end

Caption: Hazardous Waste Disposal Protocol for Uncharacterized Compounds.

By adhering to this comprehensive, safety-first protocol, researchers can confidently and responsibly handle this compound, ensuring personal safety and environmental compliance despite the current lack of specific hazard data.

References

  • Unknown Chemicals. (2023, September 21). University of Pittsburgh Safety Manual. Available at: [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. Available at: [Link]

  • Hazardous Material Fact Sheet: Unknown Chemical Disposal. University of Nebraska Omaha. Available at: [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Available at: [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Alabama at Birmingham. Available at: [Link]

  • Unknown Chemicals. Purdue University Environmental Health and Safety. Available at: [Link]

  • Making an ester – Risk Assessment. SSERC. Available at: [Link]

  • Unknown Chemical Waste Disposal. Temple University Campus Operations. Available at: [Link]

  • Disposing of unknown chemicals. (2024, April 12). CSG. Available at: [Link]

  • Personal Protective Equipment (PPE), Labs. The University of Iowa Environmental Health & Safety. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. Available at: [Link]

  • Glove Selection. University of Colorado Colorado Springs Emergency & Safety Services. Available at: [Link]

  • Hand Protection Chemical Resistance Guide. University of California, Berkeley Environmental Health and Safety. Available at: [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. Available at: [Link]

  • Glove Compatibility. CP Lab Safety. Available at: [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. Available at: [Link]

  • Evaluating Hazards and Assessing Risks in the Laboratory. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Making esters from alcohols and acids | Class experiment. Royal Society of Chemistry Education. Available at: [Link]

  • Esters - Making an Ester. SSERC. Available at: [Link]

Sources

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